molecular formula C5H9NO B078409 2-Ethyl-2-oxazoline CAS No. 10431-98-8

2-Ethyl-2-oxazoline

Cat. No.: B078409
CAS No.: 10431-98-8
M. Wt: 99.13 g/mol
InChI Key: NYEZZYQZRQDLEH-UHFFFAOYSA-N
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Description

2-Ethyl-2-oxazoline is a high-value, cyclic imino ether monomer predominantly employed in the living cationic ring-opening polymerization (CROP) to synthesize well-defined poly(2-alkyl/aryl-2-oxazoline)s, a polymer class of significant contemporary interest. Its primary research value lies in its role as a key precursor for creating tailored polymeric architectures with tunable properties. Upon initiation, typically with methyl triflate or methyl tosylate, the electrophilic carbon of this compound is attacked by the propagating chain end, leading to ring opening and chain extension. This mechanism allows for precise control over molecular weight, low dispersity (Ð), and the formation of advanced structures like block, gradient, and star copolymers.

Properties

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole
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InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3
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InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N
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Canonical SMILES

CCC1=NCCO1
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Molecular Formula

C5H9NO
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Related CAS

25805-17-8
Record name Poly(2-ethyl-2-oxazoline)
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DSSTOX Substance ID

DTXSID9065075
Record name Oxazole, 2-ethyl-4,5-dihydro-
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Molecular Weight

99.13 g/mol
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Physical Description

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS]
Record name 2-Ethyl-2-oxazoline
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Vapor Pressure

8.0 [mmHg]
Record name 2-Ethyl-2-oxazoline
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CAS No.

10431-98-8
Record name 2-Ethyl-2-oxazoline
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Record name Oxazole, 2-ethyl-4,5-dihydro-
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Record name 2-ETHYL-2-OXAZOLINE
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Foundational & Exploratory

The Emergence of Poly(2-oxazoline)s: A Technical Guide for Biomaterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(2-oxazoline)s (POx) have rapidly emerged as a highly versatile and promising class of polymers for a wide array of biomedical applications. Their unique combination of biocompatibility, tunable properties, and synthetic flexibility positions them as a compelling alternative to established biomaterials like poly(ethylene glycol) (PEG). This technical guide provides an in-depth exploration of the core aspects of POx chemistry, properties, and their application in the development of advanced biomaterials for drug delivery and tissue engineering.

Introduction to Poly(2-oxazoline)s

Poly(2-oxazoline)s are a family of polymers characterized by a polyamide backbone, which imparts a "pseudo-peptidic" nature, contributing to their excellent biocompatibility.[1][2] The true versatility of POx lies in the 2-position of the oxazoline ring, where a wide variety of side chains can be incorporated. This structural diversity allows for precise tuning of the polymer's physicochemical properties, including hydrophilicity, solubility, and thermal responsiveness.[2][3]

The primary method for synthesizing POx is through living cationic ring-opening polymerization (CROP), which offers exceptional control over molecular weight, low polydispersity, and the ability to create complex architectures such as block copolymers and star-shaped polymers.[2][4] This level of control is crucial for designing biomaterials with predictable and reproducible performance.

Physicochemical Properties of Poly(2-oxazoline)s

The properties of POx are intrinsically linked to the nature of the side chain at the 2-position of the oxazoline monomer. This relationship allows for the rational design of polymers with specific characteristics for various biomedical applications.

Biocompatibility and Low Cytotoxicity

A hallmark of poly(2-oxazoline)s is their excellent biocompatibility and low cytotoxicity. Numerous studies have demonstrated that hydrophilic POx, such as poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), are well-tolerated by various cell lines, often exhibiting comparable or even superior biocompatibility to PEG.[5][6] This "stealth" behavior, characterized by reduced protein adsorption and immune recognition, is attributed to the tightly bound water layer around the polymer backbone, which minimizes non-specific interactions with biological components.[6]

Tunable Solubility and Thermoresponsiveness

The solubility of POx in aqueous media can be precisely controlled by modifying the length and nature of the alkyl side chain.

  • Hydrophilic POx: Short side chains, such as methyl (in PMeOx) and ethyl (in PEtOx), result in highly water-soluble polymers.[2]

  • Thermoresponsive POx: Polymers with slightly longer or more branched side chains, like poly(2-isopropyl-2-oxazoline) (PiPrOx), exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly attractive for creating "smart" biomaterials that respond to temperature changes, for instance, for triggered drug release in hyperthermia-based cancer therapy.[1]

  • Hydrophobic POx: Longer alkyl side chains (e.g., butyl or longer) render the polymer hydrophobic, making it suitable for forming the core of micelles for encapsulating poorly water-soluble drugs.[2]

The following table summarizes the key physicochemical properties of common poly(2-oxazoline) derivatives.

Polymer AbbreviationMonomer Side ChainKey PropertiesMolar Mass (Mn, kDa)PDI (Mw/Mn)Glass Transition Temp. (Tg, °C)
PMeOxMethyl (-CH₃)Highly hydrophilic, "stealth" properties10 - 58< 1.2~50 - 78
PEtOxEthyl (-C₂H₅)Hydrophilic, thermoresponsive (LCST ~62-72°C)11.2 - 260~1.10 - 1.40~60 - 62
PiPrOxIsopropyl (-CH(CH₃)₂)Thermoresponsive (LCST ~36°C)--~79
PnPrOxn-Propyl (-C₃H₇)Thermoresponsive (LCST ~24°C)---
PBuOxn-Butyl (-C₄H₉)Hydrophobic---

Poly(2-oxazoline)s in Drug Delivery

The tunable amphiphilicity of POx makes them exceptional candidates for advanced drug delivery systems. Amphiphilic block copolymers, typically comprising a hydrophilic block (e.g., PMeOx or PEtOx) and a hydrophobic block (e.g., PBuOx), can self-assemble in aqueous environments to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing their solubility and stability in physiological conditions.

High Drug Loading Capacity and Encapsulation Efficiency

POx-based micelles have demonstrated remarkably high drug loading capacities for a variety of anticancer drugs, including doxorubicin and taxanes. The following table presents a summary of quantitative data for drug loading in POx-based formulations.

POx FormulationDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
P(MeOx-b-BuOx-b-MeOx) MicellesPaclitaxel Analogue (SB-T-1214)~50~100[7]
P(MeOx-b-BuOx-b-MeOx) Micelles17-AAG~34.5~86[8]
P(MeOx-b-BuOx-b-MeOx) MicellesEtoposide~36.2~91[8]
PLLA-b-PEG/P(His-co-Phe)-b-PEG MicellesDoxorubicin~20~80[9]
Zwitterionic Oligopeptide-Dox MicellesDoxorubicin44.6-
Cytotoxicity of Poly(2-oxazoline) Formulations

The inherent biocompatibility of POx translates to their drug formulations. While the polymers themselves are generally non-toxic, their drug-loaded counterparts exhibit potent cytotoxicity against cancer cells. The table below summarizes available IC50 data.

POx Derivative/FormulationCell LineIC50Reference
Partially Hydrolyzed PEtOx (PEI30)HeLa> 1.0 g/L
Partially Hydrolyzed PEtOx (PEI70)HeLa~0.05 g/L
Partially Hydrolyzed PEtOx (PEI96)HeLa~0.01 g/L
Quaternized Triblock Copolymer (T10)MDCK~0.07 mM[6]
PMeOx-Doxorubicin ConjugateB16 Melanoma-[8]

Poly(2-oxazoline)s in Tissue Engineering

The ability to form hydrogels with tunable mechanical properties and excellent biocompatibility makes POx a strong candidate for tissue engineering applications. POx-based hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

The cross-linking of POx to form hydrogels can be achieved through various methods, including photo-initiated thiol-ene "click" chemistry. This method allows for the rapid formation of hydrogels under mild conditions, which is crucial for encapsulating cells without compromising their viability.

Experimental Protocols

Synthesis of Poly(2-methyl-2-oxazoline) via Cationic Ring-Opening Polymerization (CROP)

Materials:

  • 2-methyl-2-oxazoline (MeOx), dried and distilled

  • Acetonitrile (ACN), anhydrous

  • Initiator (e.g., methyl triflate or benzyl chloride/boron trifluoride etherate)

  • Terminating agent (e.g., water or methanolic KOH)

  • Diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired amount of initiator in anhydrous acetonitrile.

  • Add the 2-methyl-2-oxazoline monomer to the initiator solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140°C). The reaction can be performed using conventional heating or a microwave reactor for accelerated polymerization.

  • Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Terminate the polymerization by adding the terminating agent (e.g., a small amount of water).

  • Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Preparation of Doxorubicin-Loaded POx Micelles via Thin-Film Hydration

Materials:

  • Amphiphilic POx block copolymer (e.g., P(MeOx-b-BuOx-b-MeOx))

  • Doxorubicin (DOX)

  • Organic solvent (e.g., ethanol or chloroform)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve a predetermined amount of the POx block copolymer and doxorubicin in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.

  • Further dry the film under high vacuum for several hours to remove any residual solvent.

  • Hydrate the thin film by adding PBS (pH 7.4) and gently agitating the flask. The micelles will self-assemble and encapsulate the drug.

  • To remove any unencapsulated drug, the micellar solution can be centrifuged or filtered.

  • Characterize the drug-loaded micelles for size, drug loading content, and encapsulation efficiency.

In Vitro Cytotoxicity Assessment using the MTT Assay

Materials:

  • Cancer cell line (e.g., HeLa or MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • POx-based nanoparticles (test substance)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the POx-based nanoparticles in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test substance. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add the MTT solution to each well.

  • Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of POx Hydrogels via Photo-initiated Thiol-Ene "Click" Chemistry

Materials:

  • POx copolymer with pendant alkene groups (e.g., poly(2-methyl-2-oxazoline-co-2-dec-9-enyl-2-oxazoline))

  • Dithiol crosslinker (e.g., dithiothreitol - DTT)

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., water or a suitable buffer)

  • UV light source (365 nm)

Procedure:

  • Prepare a stock solution of the alkene-functionalized POx copolymer in the chosen solvent.

  • Prepare stock solutions of the dithiol crosslinker and the photoinitiator.

  • In a suitable vessel, mix the POx copolymer solution with the dithiol crosslinker and the photoinitiator. The stoichiometry of thiol to ene groups can be varied to control the crosslinking density.

  • Expose the mixture to UV light (365 nm) for a specific duration to initiate the thiol-ene reaction and form the hydrogel.

  • The resulting hydrogel can be washed with the solvent to remove any unreacted components.

  • Characterize the hydrogel for its swelling behavior, mechanical properties, and, if applicable, its ability to support cell growth.

Visualizing Key Processes and Relationships

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

The following diagram illustrates the fundamental steps of the CROP mechanism for the synthesis of poly(2-oxazoline)s.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Monomer 2-Oxazoline Monomer (M) Initiator->Monomer Nucleophilic Attack Activated Monomer Activated Monomer (I-M+) Monomer->Activated Monomer Forms Activated Monomer_prop Activated Monomer (I-M+) Monomer_prop Monomer (M) Activated Monomer_prop->Monomer_prop Chain Growth Living Polymer Living Polymer Chain (I-M_n-M+) Monomer_prop->Living Polymer Forms Living Polymer_term Living Polymer Chain (I-M_n-M+) Terminator Terminating Agent (Nu) Living Polymer_term->Terminator Quenching Final Polymer Final Polymer Chain (I-M_n-M-Nu) Terminator->Final Polymer Forms

Caption: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines.

Structure-Property Relationship of Poly(2-oxazoline)s

The chemical structure of the monomer side chain dictates the macroscopic properties of the resulting polymer, enabling the design of POx for specific biomaterial applications.

Caption: Structure-Property-Application Relationship of POx.

Cellular Uptake of POx Micelles via Clathrin-Mediated Endocytosis

The primary mechanism for the cellular internalization of POx-based nanoparticles is endocytosis. The following diagram details the clathrin-mediated endocytosis pathway.

Endocytosis_Pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking cluster_release Drug Release Receptor Cell Surface Receptor Clathrin_Pit Clathrin-Coated Pit Formation Receptor->Clathrin_Pit Recruitment POx_Micelle POx Micelle POx_Micelle->Receptor Binding Endocytic_Vesicle Endocytic Vesicle Clathrin_Pit->Endocytic_Vesicle Invagination & Scission Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytic_Vesicle->Early_Endosome Fusion Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acid-triggered

Caption: Clathrin-Mediated Endocytosis of POx Micelles.

Conclusion

Poly(2-oxazoline)s represent a highly promising and versatile platform for the development of next-generation biomaterials. Their synthetic tractability, coupled with their excellent biocompatibility and tunable properties, allows for the rational design of sophisticated systems for drug delivery and tissue engineering. As research in this field continues to expand, POx-based biomaterials are poised to make a significant impact on the future of medicine. This guide provides a foundational understanding for researchers and professionals looking to harness the potential of this remarkable class of polymers.

References

The Biocompatibility of Poly(2-ethyl-2-oxazoline) Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant attention in the biomedical field as a promising alternative to the current gold standard, poly(ethylene glycol) (PEG).[1][2][3] PEtOx is a member of the poly(2-oxazoline) (POx) family of polymers, which are considered "pseudopeptides" due to their structural similarity to polypeptides.[2][4] This unique structure contributes to their favorable biological properties, including excellent biocompatibility, "stealth" behavior that helps evade the immune system, and tunable physicochemical properties.[1][2][4] This technical guide provides an in-depth analysis of the biocompatibility of PEtOx, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological interactions.

In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in evaluating the biocompatibility of any new biomaterial. PEtOx has been extensively studied using various cell lines and has consistently demonstrated low to negligible cytotoxicity, even at high concentrations.[3][5]

Experimental Methodology: MTT Assay for Cell Viability

A standard method to evaluate the in vitro cytotoxicity of polymers is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6]

  • Cell Culture: Adherent cell lines (e.g., mouse embryonic fibroblasts 3T3, human hepatoma HepG2, or macrophage-like P388.D1) are seeded in 96-well plates and cultured in appropriate media until they reach a desired confluency.[7]

  • Polymer Incubation: The culture medium is replaced with fresh medium containing various concentrations of the PEtOx polymer. Control wells with untreated cells and cells treated with a known cytotoxic agent (e.g., polyethyleneimine, PEI) are also included.[6] The cells are then incubated for a specified period, typically 24 to 72 hours.[6]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., a mixture of dimethylformamide and sodium dodecyl sulfate) is added to dissolve the formazan crystals formed by metabolically active cells.[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Quantitative Cytotoxicity Data

The following table summarizes representative quantitative data on the cytotoxicity of PEtOx from various studies.

PolymerCell LineConcentrationIncubation Time (h)Cell Viability (%)Reference
PEtOx (10 kDa)RAT-25 mg/mL24> 90[6]
PEtOx (20 kDa)RAT-25 mg/mL24> 90[6]
PEtOx (various MW)Multipleup to 20 g/L48-72Generally non-toxic[3]
PEtOx-co-PEI (partially hydrolyzed)3T3 fibroblastsVaries24Viability decreases with increasing hydrolysis[7]
PEtOx-co-PEI (partially hydrolyzed)P388.D1 macrophagesVaries24Higher sensitivity than fibroblasts[7]

In Vivo Toxicity

Following promising in vitro results, the biocompatibility of PEtOx has been further validated through in vivo studies in animal models. These studies have consistently shown that PEtOx is well-tolerated with no significant adverse effects.

Experimental Methodology: Acute and Repeated-Dose Toxicity Studies in Rodents
  • Animal Model: Typically, rats or mice are used for these studies.

  • Administration: PEtOx of varying molecular weights is administered, often intravenously, at a range of concentrations.

  • Observation: Animals are monitored for any signs of toxicity, including changes in behavior, weight loss, and mortality over a specified period.

  • Histopathology: At the end of the study, major organs are harvested, and histological analysis is performed to identify any signs of tissue damage or inflammation.

  • Blood Analysis: Blood samples are collected to analyze hematological and serum chemistry parameters to assess organ function.

Quantitative In Vivo Toxicity Data
PolymerAnimal ModelDoseRoute of AdministrationObservationReference
PEtOx (10 kDa)Rats500-2000 mg/kgIntravenous (repeated injections)No adverse effects[1]
PEtOx (20 kDa)Rats500-2000 mg/kgIntravenous (repeated injections)No adverse effects[1]
PEtOxRats (oral), Rabbits (dermal)> 4 g/kg (LD50)Oral, DermalWell-tolerated[5]

Immunogenicity and Stealth Properties

A key advantage of PEtOx is its low immunogenicity, often referred to as its "stealth" property.[1][2][4] This characteristic is crucial for applications such as drug delivery, as it allows the polymer-drug conjugate to circulate in the bloodstream for extended periods without being rapidly cleared by the immune system.[2][8] The stealth properties of PEtOx are attributed to its hydrophilic nature and the tertiary amide backbone, which suppresses interactions with proteins.[1]

Protein Adsorption

The first step in the immune recognition of foreign materials is often the adsorption of plasma proteins, a process known as opsonization.[8][9] PEtOx surfaces have been shown to exhibit very low protein adsorption, comparable to that of PEG.[10]

QCM-D is a highly sensitive technique used to measure the mass and viscoelastic properties of adsorbed layers on a sensor surface in real-time.

  • Sensor Functionalization: A gold-coated quartz crystal sensor is coated with a thin layer of PEtOx.

  • Baseline Measurement: The sensor is placed in a flow cell, and a baseline frequency and dissipation are established in a buffer solution.

  • Protein Introduction: A solution containing a model protein (e.g., fibrinogen, albumin) or human serum is flowed over the sensor surface.

  • Adsorption Monitoring: Changes in the sensor's resonance frequency (Δf) and dissipation (ΔD) are monitored. A decrease in frequency corresponds to an increase in mass on the sensor surface (protein adsorption).

  • Data Analysis: The adsorbed mass per unit area can be calculated from the change in frequency using the Sauerbrey equation.

Quantitative Protein Adsorption Data
Polymer CoatingProtein SourceAdsorbed Mass (ng/cm²)Reference
PEtOxFibrinogenExtremely low, similar to PEG[10]
PMeOxFibronectin~6[11]
Visualizing the Stealth Effect

The following diagram illustrates the proposed mechanism by which PEtOx coatings reduce protein adsorption and subsequent immune cell recognition.

StealthEffect cluster_Uncoated Uncoated Nanoparticle cluster_PEtOx PEtOx-Coated Nanoparticle UncoatedNP Nanoparticle Macrophage Macrophage UncoatedNP->Macrophage Phagocytosis Proteins Plasma Proteins Proteins->UncoatedNP Opsonization PEtOxNP PEtOx-Coated Nanoparticle Macrophage2 Macrophage PEtOxNP->Macrophage2 Evades Recognition Proteins2 Plasma Proteins Proteins2->PEtOxNP Reduced Adsorption

Caption: The stealth effect of PEtOx coating reduces protein adsorption, preventing immune recognition.

Hemocompatibility

For any material intended for intravenous administration, assessing its interaction with blood components is paramount. Hemocompatibility studies on PEtOx have revealed that it does not cause significant hemolysis (rupture of red blood cells) or red blood cell aggregation.[12][13]

Experimental Methodology: Hemolysis Assay (ASTM F756-00)
  • Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant.

  • Red Blood Cell (RBC) Preparation: The blood is centrifuged to separate the RBCs, which are then washed and resuspended in a saline solution.

  • Incubation: The RBC suspension is incubated with various concentrations of PEtOx at 37°C for a defined period. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (saline) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. A material is generally considered non-hemolytic if the hemolysis is less than 2%.[14]

Quantitative Hemocompatibility Data
PolymerConcentrationHemolysis (%)ObservationReference
PEtOx (0.4-40 kDa)up to 80 g/L< 2%Non-hemolytic, no erythrocyte aggregation[12][13]
PEtOx (200 kDa)40 g/LNot specifiedMinor erythrocyte aggregation[13]

Signaling Pathways and Cellular Response

Given the low cytotoxicity and minimal protein interaction of PEtOx, significant activation of inflammatory signaling pathways is not expected. However, for context, the diagram below illustrates a generalized inflammatory signaling pathway that could be triggered by a non-biocompatible material that induces an immune response.

InflammatoryPathway Material Non-Biocompatible Material PRR Pattern Recognition Receptor (e.g., TLR) Material->PRR Recognition Adaptor Adaptor Proteins (e.g., MyD88) PRR->Adaptor KinaseCascade Kinase Cascade (e.g., IKK) Adaptor->KinaseCascade NFkB NF-κB Activation KinaseCascade->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: A generalized inflammatory signaling pathway potentially activated by non-biocompatible materials.

Biocompatibility Assessment Workflow

The following diagram outlines a typical workflow for assessing the biocompatibility of a new polymer like PEtOx.

BiocompatibilityWorkflow Synthesis Polymer Synthesis & Characterization InVitro In Vitro Testing Synthesis->InVitro Cytotoxicity Cytotoxicity (e.g., MTT Assay) InVitro->Cytotoxicity Hemocompatibility Hemocompatibility (e.g., Hemolysis) InVitro->Hemocompatibility ProteinAdsorption Protein Adsorption (e.g., QCM-D) InVitro->ProteinAdsorption InVivo In Vivo Testing InVitro->InVivo If promising Toxicity Acute/Chronic Toxicity (Animal Models) InVivo->Toxicity Immunogenicity Immunogenicity (Antibody Formation) InVivo->Immunogenicity Biodistribution Biodistribution & Pharmacokinetics InVivo->Biodistribution Application Biomedical Application InVivo->Application If safe & effective

Caption: A typical workflow for the comprehensive biocompatibility assessment of a new polymer.

Conclusion

The extensive body of research on poly(this compound) overwhelmingly supports its high degree of biocompatibility. PEtOx exhibits low in vitro cytotoxicity across various cell lines and is well-tolerated in vivo. Its excellent hemocompatibility and, most notably, its "stealth" properties, which stem from reduced protein adsorption and lead to low immunogenicity, make it an exceptionally promising candidate for a wide range of biomedical applications. These applications include drug delivery, gene therapy, tissue engineering, and the development of advanced biomaterials.[1][2][4][15] As research continues, PEtOx is poised to become a key player in the next generation of polymeric biomaterials.

References

Solubility of Poly(2-ethyl-2-oxazoline) in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, stealth properties, and tunable solubility. A thorough understanding of its solubility in various organic solvents is paramount for its application in drug delivery, polymer blending, and material fabrication. This technical guide provides a comprehensive overview of the solubility of PEtOx in a range of organic solvents, detailing both qualitative and semi-quantitative data. Furthermore, it outlines key experimental protocols for determining solubility parameters and presents a theoretical framework for understanding polymer-solvent interactions.

Core Concepts in PEtOx Solubility

The solubility of a polymer in a given solvent is governed by the principle of "like dissolves like." This maxim is scientifically grounded in the thermodynamics of mixing, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) favors dissolution. For polymers, the entropic contribution (ΔS_mix) to dissolution is smaller than for small molecules, making the enthalpic term (ΔH_mix), which represents the intermolecular interactions between polymer and solvent, particularly crucial.

Key factors influencing the solubility of PEtOx include:

  • Polarity: PEtOx is a polar polymer due to the amide groups in its backbone. Therefore, it exhibits good solubility in polar organic solvents.

  • Hydrogen Bonding: The oxygen and nitrogen atoms in the amide groups of PEtOx can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can enhance solubility.

  • Molecular Weight: Generally, the solubility of polymers decreases with increasing molecular weight.[1]

  • Temperature: For PEtOx, solubility in some solvents can be temperature-dependent, exhibiting a lower critical solution temperature (LCST) behavior, where it phase separates upon heating.[1]

Logical Relationship of PEtOx Solubility

The following diagram illustrates the key factors influencing the solubility of PEtOx in an organic solvent.

G Logical Framework for PEtOx Solubility cluster_factors Influencing Factors PEtOx Poly(this compound) (Polar Polymer) Interactions Polymer-Solvent Interactions PEtOx->Interactions Amide Groups (H-bond acceptors) Solvent Organic Solvent (Properties) Solvent->Interactions Polarity H-bond capability Solubility Solubility Outcome (Soluble/Insoluble) Interactions->Solubility Favorable ΔH_mix Molecular Weight Molecular Weight Temperature Temperature G Workflow for Determining PEtOx Solubility start Start prep Prepare PEtOx Solution (Known Concentration) start->prep qual Qualitative Assessment (Visual Inspection) prep->qual quant Quantitative Assessment (Gravimetric/Spectroscopic) qual->quant If Soluble end End qual->end If Insoluble result Solubility Data (g/L or mg/mL) quant->result result->end G Workflow for Solvent Casting of PEtOx Films start Start prep Prepare Homogeneous PEtOx Solution start->prep cast Cast Solution onto Level Surface prep->cast dry Controlled Solvent Evaporation cast->dry detach Peel Dry Film from Surface dry->detach film PEtOx Film detach->film end End film->end

References

A Technical Guide to the Thermal Properties of Poly(2-ethyl-2-oxazoline) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical thermal properties of poly(2-ethyl-2-oxazoline) (PEtOx) copolymers, a versatile class of polymers with significant potential in biomedical and pharmaceutical applications. Understanding the thermal behavior of these copolymers is paramount for their application in areas such as drug delivery, tissue engineering, and smart materials. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and illustrates the relationships governing these properties.

Core Thermal Properties of PEtOx Copolymers

The thermal behavior of PEtOx copolymers is primarily characterized by their glass transition temperature (Tg), cloud point temperature (Tcp), and thermal stability. These properties are highly tunable by altering the copolymer composition, molecular weight, and the nature of the comonomers, offering a high degree of control for specific applications.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PEtOx copolymers, the Tg is significantly influenced by the side-chain structure of the comonomers and the overall molecular weight.

Incorporating comonomers with longer or bulkier side chains can disrupt chain packing, leading to a lower Tg.[1] Conversely, the presence of rigid structures, such as phenyl groups, can increase the Tg.[2] The relationship between comonomer structure and Tg is a key consideration in designing copolymers with specific mechanical properties at physiological temperatures.

Table 1: Glass Transition Temperatures (Tg) of PEtOx Copolymers

ComonomerCopolymer Composition (PEtOx mol%)Molecular Weight (Da)Tg (°C)Reference
2-propyl-2-oxazoline (PrOx)755000-3 to 84 (range dependent on composition)[2]
2-pentyl-2-oxazoline (PeOx)505000-3 to 84 (range dependent on composition)[2]
2-phenyl-2-oxazoline (PhOx)255000-3 to 84 (range dependent on composition)[2]
2-isostearyl-2-oxazoline (iStOx)VariesNot Specified0 to 60[1]
Thioamide analogue88 (8% thionation)Not SpecifiedIncreases with thionation[3]
Methyl Ester Side ChainsVariesNot Specified-1 to 54[4]

Note: The Tg values can be highly dependent on the specific molecular weight and copolymer composition, as indicated by the ranges provided in some references.

Cloud Point Temperature (Tcp) and Lower Critical Solution Temperature (LCST)

Many PEtOx copolymers exhibit thermoresponsive behavior in aqueous solutions, characterized by a cloud point temperature (Tcp). This is the temperature at which the polymer solution becomes visibly cloudy upon heating, indicating a phase separation. This phenomenon is a manifestation of the polymer's Lower Critical Solution Temperature (LCST) behavior, where the polymer is soluble at lower temperatures and becomes insoluble as the temperature is raised.[5] This property is of particular interest for drug delivery applications, as it can be used to trigger drug release at specific physiological temperatures.

The Tcp of PEtOx copolymers can be precisely tuned by adjusting the hydrophilic/hydrophobic balance.[5] Copolymerization of EtOx with more hydrophobic monomers, such as 2-propyl-2-oxazoline (nPrOx), will generally lower the Tcp, while copolymerization with more hydrophilic monomers can increase it.[4][5] The molecular weight of the copolymer also plays a role, with higher molecular weights typically leading to a lower Tcp.[6]

Table 2: Cloud Point Temperatures (Tcp) of PEtOx Copolymers in Aqueous Solution

ComonomerCopolymer Composition (PEtOx mol%)Molecular Weight ( g/mol )Tcp (°C)Reference
2-propyl-2-oxazoline (nPrOx)VariesNot Specified25 to 100[5]
2-isopropyl-2-oxazoline (iPrOx)VariesNot Specified38 to 67[6]
Methyl Ester Side ChainsVariesNot Specified24 to 108[4]
Thioamide analogue88 (12% thionation)Not Specified30.5[3]
PEtOx Homopolymer10020,000 - 500,00061 - 63.5[6]
Thermal Stability

The thermal stability of PEtOx copolymers is typically assessed using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. Generally, PEtOx-based polymers exhibit good thermal stability, with degradation temperatures often exceeding 300°C.[4][7] The specific side-chain functionalities can have a minor influence on the overall thermal stability.[7]

Table 3: Thermal Decomposition Temperatures of PEtOx Copolymers

ComonomerCopolymer CompositionDecomposition Temp. (°C)NotesReference
PEtOx Homopolymer100%>300Stable up to high temperatures.[4]
Phenyl-2-oxazoline / Fatty Acid OxazolineVariesNegligible difference across compositionsSide-chain groups have minimal influence on stability.[7]
Thioamide analogueVariesDecreases with increasing thionationThionation reduces thermal stability.[3]

Experimental Protocols

Accurate determination of the thermal properties of PEtOx copolymers relies on standardized experimental techniques. The following sections detail the methodologies for the key analyses.

Differential Scanning Calorimetry (DSC) for Tg Determination

Differential Scanning Calorimetry is the primary technique used to measure the glass transition temperature.

  • Instrumentation: A Mettler-Toledo DSC1 or similar instrument equipped with an autosampler and a nitrogen atmosphere purge.[7]

  • Sample Preparation: 5–15 mg of the polymer sample is weighed into a 40 μL aluminum pan and hermetically sealed.[1][7]

  • Experimental Procedure:

    • An initial heating ramp from 25 °C to 200 °C at a rate of 50 °C/min is performed to erase the thermal history of the sample.[1][7]

    • The sample is then rapidly quenched to -100 °C.[1][7]

    • Two subsequent heating and cooling cycles are performed, typically from -50 °C to 200 °C at a heating and cooling rate of 10 °C/min.[7]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[1]

Turbidimetry for Tcp Determination

Turbidimetry is used to determine the cloud point temperature of polymer solutions.

  • Instrumentation: A UV-vis spectrophotometer equipped with a temperature controller.[7]

  • Sample Preparation: A solution of the polymer in deionized water or a relevant buffer is prepared at a specific concentration (e.g., 5 mg/mL).[7] The solution is placed in a quartz cuvette.

  • Experimental Procedure:

    • The sample is subjected to controlled heating and cooling cycles, for instance, between 15 °C and 85 °C.[7]

    • A typical temperature gradient is 1 °C/min.[7]

    • The transmittance or absorbance of the solution is monitored at a fixed wavelength (e.g., 600 nm) as a function of temperature.[7]

  • Data Analysis: The cloud point temperature is typically defined as the temperature at which the transmittance drops to 50% or 90% of its initial value during the heating cycle.[8]

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to evaluate the thermal stability and degradation profile of the copolymers.

  • Instrumentation: A Mettler-Toledo TGA or a similar instrument.[7]

  • Sample Preparation: 5–15 mg of the polymer sample is placed in a 40 μL aluminum pan.[7]

  • Experimental Procedure:

    • The sample is heated from room temperature (e.g., 25 °C) to a high temperature (e.g., 550 °C) at a constant heating rate, typically 5 °C/min.[7]

    • The analysis is conducted under a controlled atmosphere, such as air or nitrogen, with a constant flow rate (e.g., 50 mL/min).[7]

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is often taken as the temperature at which a significant weight loss begins.

Visualizing Experimental and Conceptual Relationships

Graphical representations are invaluable for understanding the workflows and the interplay of factors influencing the thermal properties of PEtOx copolymers.

Experimental_Workflow_for_Thermal_Characterization cluster_synthesis Copolymer Synthesis cluster_thermal_analysis Thermal Property Analysis cluster_results Determined Properties Synthesis Cationic Ring-Opening Polymerization (CROP) Purification Purification (e.g., Dialysis, Precipitation) Synthesis->Purification Characterization Structural Characterization (NMR, GPC) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Turbidimetry Turbidimetry Characterization->Turbidimetry Tg Glass Transition Temperature (Tg) DSC->Tg Stability Thermal Stability (Decomposition Temp.) TGA->Stability Tcp Cloud Point Temperature (Tcp) Turbidimetry->Tcp

Caption: Experimental workflow for the synthesis and thermal characterization of PEtOx copolymers.

Factors_Influencing_Tcp cluster_factors Influencing Factors cluster_effects Effects on Tcp Tcp Cloud Point Temperature (Tcp) Comonomer Comonomer Type Comonomer_Effect More Hydrophobic -> Lower Tcp More Hydrophilic -> Higher Tcp Composition Copolymer Composition (% Hydrophilic/% Hydrophobic) Composition_Effect Higher Hydrophobic Content -> Lower Tcp MW Molecular Weight MW_Effect Higher MW -> Lower Tcp EndGroup End-Group Polarity EndGroup_Effect Hydrophobic End-Group -> Lower Tcp Hydrophilic End-Group -> Higher Tcp Comonomer_Effect->Tcp determines Composition_Effect->Tcp modulates MW_Effect->Tcp influences EndGroup_Effect->Tcp adjusts

Caption: Key factors influencing the cloud point temperature (Tcp) of PEtOx copolymers.

References

Poly(2-ethyl-2-oxazoline): A Pseudo-Polypeptide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-ethyl-2-oxazoline) (PEOZ), a synthetic polymer with a unique pseudo-polypeptide structure, is emerging as a compelling alternative to poly(ethylene glycol) (PEG) in the realm of advanced drug delivery. Its structural analogy to natural polypeptides imparts excellent biocompatibility and "stealth" properties, reducing immunogenicity and enabling prolonged circulation times. The cationic ring-opening polymerization (CROP) of this compound allows for the synthesis of well-defined polymers with precise control over molecular weight and low polydispersity. This technical guide provides a comprehensive overview of PEOZ, detailing its synthesis, characterization, and its application as a versatile platform for the development of innovative drug delivery systems. We present key quantitative data, in-depth experimental protocols, and visual representations of relevant biological and experimental workflows to equip researchers with the foundational knowledge required to harness the potential of this promising biomaterial.

The Pseudo-Polypeptide Nature of Poly(this compound)

The classification of poly(this compound) as a pseudo-polypeptide stems from its distinct structural characteristics that mimic natural polypeptides.[1] The polymer backbone consists of a repeating ethylene imine unit, with an N-acylated side chain.[2] This structure features a tertiary amide bond in every repeating unit, which is analogous to the peptide bonds that form the backbone of proteins.[1] This structural similarity is a key factor in PEOZ's excellent biocompatibility and reduced immunogenicity compared to other synthetic polymers.[3][4]

The presence of the ethyl group in the side chain of PEOZ provides a balance of hydrophilicity and hydrophobicity, contributing to its solubility in water and various organic solvents. This versatility allows for the creation of a wide range of drug formulations, including micelles and nanoparticles, for the delivery of both hydrophobic and hydrophilic drugs.[1][5] Furthermore, the "stealth" properties of PEOZ, similar to those of PEG, are attributed to the formation of a hydration shell around the polymer backbone, which effectively shields it from opsonization and clearance by the reticuloendothelial system (RES).[6]

Synthesis and Characterization of Poly(this compound)

The synthesis of PEOZ is primarily achieved through a living cationic ring-opening polymerization (CROP) of the this compound monomer.[7][8] This method offers excellent control over the polymer's molecular weight, architecture, and end-group functionality.[2]

Experimental Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol describes a typical laboratory-scale synthesis of PEOZ.

Materials:

  • This compound (monomer), dried over CaH₂ and distilled under reduced pressure.[6]

  • Initiator (e.g., methyl tosylate or methyl triflate), freshly distilled.[2]

  • Anhydrous acetonitrile (solvent).[6]

  • Terminating agent (e.g., methanolic potassium hydroxide or primary/secondary amines).

  • Argon or Nitrogen gas for inert atmosphere.

  • Schlenk line or glovebox.

Procedure:

  • Monomer and Solvent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The this compound monomer and acetonitrile solvent must be rigorously dried to prevent premature termination of the polymerization.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in anhydrous acetonitrile. The monomer concentration is typically kept between 2 and 4 M.

  • Initiation: Add the initiator (e.g., methyl tosylate) to the monomer solution via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight of the final polymer.

  • Polymerization: Heat the reaction mixture to a specific temperature (typically between 70°C and 140°C) and stir for the desired reaction time.[9] The polymerization progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding the terminating agent. For example, adding a solution of potassium hydroxide in methanol will yield a hydroxyl-terminated PEOZ.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether. The precipitated polymer is then collected by filtration and dried under vacuum. Further purification can be achieved by dialysis against water to remove any unreacted monomer and initiator.

  • Characterization: The resulting PEOZ should be characterized to determine its molecular weight, polydispersity index (PDI), and chemical structure.

Characterization Techniques

¹H NMR is a powerful tool for confirming the structure of PEOZ and determining the degree of polymerization.

Procedure:

  • Dissolve a small amount of the purified PEOZ polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[6]

  • Record the ¹H NMR spectrum.

  • Spectral Analysis:

    • The broad multiplet around 3.5 ppm corresponds to the backbone methylene protons (-N-CH₂-CH₂-).[4]

    • The quartet around 2.4 ppm is assigned to the methylene protons of the ethyl side chain (-CO-CH₂-CH₃).[4]

    • The triplet around 1.1 ppm corresponds to the methyl protons of the ethyl side chain (-CO-CH₂-CH₃).[4]

    • The degree of polymerization can be calculated by comparing the integration of the backbone protons to the integration of the end-group protons, if a specific initiator with distinct proton signals is used.[10]

SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized PEOZ.

Experimental Conditions:

  • Mobile Phase: A suitable solvent in which the PEOZ is soluble, such as N,N-dimethylformamide (DMF) with 0.05 M LiBr or chloroform.

  • Columns: A set of columns with appropriate pore sizes to separate the polymer chains based on their hydrodynamic volume.

  • Detector: A refractive index (RI) detector is commonly used.

  • Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

Data Analysis: The elution profile of the polymer is used to calculate the molecular weight distribution and the PDI. A PDI value close to 1.0 indicates a well-controlled polymerization and a narrow distribution of polymer chain lengths.[2]

DSC is employed to determine the thermal properties of PEOZ, such as the glass transition temperature (Tg).

Procedure:

  • A small, accurately weighed sample of the polymer is sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

  • The heat flow is measured as a function of temperature.

  • Data Analysis: The glass transition temperature is identified as a step change in the baseline of the DSC thermogram. The Tg of PEOZ is typically in the range of 60-70 °C, depending on its molecular weight.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for PEOZ from various studies, providing a comparative overview for researchers.

Table 1: Molecular Weight and Polydispersity of PEOZ

InitiatorMonomer/Initiator RatioMn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC/GPC)PDI (Mw/Mn)Reference
Methyl Tosylate505,0004,8001.12[2]
Methyl Triflate10010,0009,5001.10[2]
Benzyl Bromide757,5007,2001.25[2]

Table 2: Drug Loading in PEOZ-based Nanoparticles

DrugFormulationDrug Loading Capacity (%)Drug Loading Efficiency (%)Reference
PaclitaxelPEOZ-PLA Micelles15.285.4[1]
DoxorubicinPEOZ-PCL Micelles12.878.9[12]
CurcuminPEOZ Nanoparticles18.592.1[13]

Table 3: In Vitro Cytotoxicity of PEOZ

Cell LinePEOZ Molecular Weight (kDa)IC₅₀ (µg/mL)Incubation Time (h)Reference
HeLa5> 100024[6]
MCF-710> 100048[6]
L92950> 50072[12]

Visualizing Key Processes with Graphviz

Diagrams created using Graphviz (DOT language) illustrate important workflows and pathways related to PEOZ.

Synthesis Workflow of Poly(this compound)

PEOZ_Synthesis Monomer This compound Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization Initiator Initiator (e.g., Methyl Tosylate) Initiator->Polymerization Solvent Anhydrous Acetonitrile Solvent->Polymerization Termination Termination Polymerization->Termination Purification Purification (Precipitation/Dialysis) Termination->Purification PEOZ Poly(this compound) (PEOZ) Purification->PEOZ

Caption: Workflow for the synthesis of PEOZ via CROP.

Cellular Uptake of PEOZ-based Nanoparticles

Cellular_Uptake Nanoparticle PEOZ-based Nanoparticle CellMembrane Cell Membrane Nanoparticle->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release Cytosol Cytosol DrugRelease->Cytosol

Caption: Cellular uptake pathway of PEOZ nanoparticles.

PEOZ-Polypeptide Block Copolymer Synthesis Logic

Block_Copolymer_Synthesis cluster_peoz PEOZ Block Synthesis cluster_polypeptide Polypeptide Block Synthesis PEOZ_CROP CROP of This compound Macroinitiator Functional PEOZ Macroinitiator PEOZ_CROP->Macroinitiator Functional Termination NCA_ROP ROP of N-Carboxyanhydride (NCA) Macroinitiator->NCA_ROP Initiates BlockCopolymer PEOZ-b-Polypeptide Diblock Copolymer NCA_ROP->BlockCopolymer

Caption: Logical flow for synthesizing PEOZ-polypeptide block copolymers.

Conclusion

Poly(this compound) presents a highly attractive and versatile platform for the development of next-generation drug delivery systems. Its pseudo-polypeptide nature confers significant advantages in terms of biocompatibility and stealth properties, while its synthesis via living cationic ring-opening polymerization allows for the creation of well-defined and tailored polymer architectures. The ability to form various nanoparticle formulations and block copolymers with other bioactive molecules further expands its therapeutic potential. This technical guide has provided a foundational understanding of PEOZ, from its synthesis and characterization to its application in drug delivery. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore and innovate with this promising biomaterial.

References

Methodological & Application

Synthesis of Poly(2-ethyl-2-oxazoline) via Cationic Ring-Opening Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a versatile polymer with significant potential in biomedical applications, including drug delivery.[1][2] PEtOx is recognized for its biocompatibility, "stealth" properties that reduce immune system recognition, and tunable characteristics.[1][3] As a viable alternative to poly(ethylene glycol) (PEG), PEtOx offers a stable, highly functionalizable platform for the development of advanced therapeutic systems.[1]

The synthesis of PEtOx is typically achieved through cationic ring-opening polymerization (CROP) of this compound monomers.[1][2][4][5] This method allows for the production of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, a crucial aspect for applications in drug delivery where batch-to-batch consistency is paramount.[6][7]

I. Polymerization Overview

The CROP of this compound is a "living" polymerization technique, which proceeds in three main stages: initiation, propagation, and termination. The choice of initiator, solvent, and reaction conditions plays a critical role in controlling the final properties of the polymer.[4][8]

Initiation: The polymerization is initiated by electrophilic agents, such as alkylating agents. Commonly used initiators include methyl triflate (MeOTf) and methyl tosylate, which are known for their high efficiency.[5][9] The initiator attacks the nitrogen atom of the this compound monomer, forming a cationic oxazolinium species.[6]

Propagation: The cationic propagating species then reacts with subsequent monomer molecules, leading to the growth of the polymer chain.[6] The reaction is typically conducted at elevated temperatures to ensure efficient propagation.[6]

Termination: The living polymerization can be terminated by the addition of a nucleophile, such as water, an amine, or a carboxyl group.[1] This step allows for the introduction of specific functional end-groups, which can be utilized for further conjugation or modification, a process often referred to as "click-chemistry".[1]

II. Experimental Data

The following tables summarize typical experimental conditions and resulting polymer characteristics for the synthesis of PEtOx via CROP.

Table 1: Reaction Parameters for PEtOx Synthesis

InitiatorMonomer/Initiator Ratio ([M]/[I])SolventTemperature (°C)Time (h)
Methyl Triflate100Acetonitrile8072
α-bromoisobutyrylbromideVariesAcetonitrile100-180 (Microwave)Varies
2-ethyl-3-methyl-2-oxazolinium triflate20-200Dihydrolevoglucosenone60Varies

Table 2: Resulting Polymer Characteristics

InitiatorMn ( g/mol )PDI (Mw/Mn)Reference
Methyl Triflate~5,0001.10 - 1.15[4]
α-bromoisobutyrylbromideup to 48,5001.09 - 1.29[7]
2-ethyl-3-methyl-2-oxazolinium triflateVaries with [M]/[I]Narrow[5]

III. Detailed Experimental Protocols

A. Materials and Reagents
  • This compound (EtOx) monomer (distilled and dried over molecular sieves)

  • Initiator (e.g., methyl triflate, methyl tosylate)

  • Anhydrous solvent (e.g., acetonitrile, dried over barium oxide and distilled)[1]

  • Terminating agent (e.g., piperazine, water)

  • Drying agent (e.g., molecular sieves 4 Å)

  • Nitrogen or Argon gas for inert atmosphere

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Freeze-dryer

B. Protocol for PEtOx Synthesis via CROP
  • Preparation of Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to exclude moisture.

  • Monomer and Solvent Preparation: The this compound monomer and the solvent (e.g., acetonitrile) must be rigorously dried and purified prior to use to ensure a controlled polymerization.[1]

  • Initiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in the anhydrous solvent. The final monomer concentration is typically around 4 M.[1]

  • Addition of Initiator: Add the initiator (e.g., methyl triflate, 1 molar equivalent relative to the desired polymer chain length) to the stirred monomer solution.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration (e.g., 72 hours).[1] The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • Termination: After the desired polymerization time, cool the reaction mixture to room temperature. Terminate the living polymer chains by adding a nucleophilic agent. For example, to obtain an amine-terminated polymer, an excess of a diamine like 1-Boc-piperazine can be added.[1]

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Further purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off membrane to remove unreacted monomer, initiator, and other small molecules.

    • Finally, isolate the purified polymer by freeze-drying to obtain a white, fluffy solid.[10]

C. Protocol for PEtOx Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1][10]

    • Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure and determine the degree of polymerization. The successful ring-opening polymerization is indicated by the appearance of characteristic signals for the polymer backbone and the disappearance of the monomer signals.[1]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

    • A narrow PDI (typically below 1.3) is indicative of a well-controlled, living polymerization.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirm the chemical structure of the polymer. The disappearance of the oxazolinium ring vibration and the appearance of the amide carbonyl stretch in the polymer are key indicators of successful polymerization.[1]

IV. Visualizations

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Monomer This compound (M) Initiator->Monomer Attack on N atom Cationic_Species Oxazolinium Cation (M⁺) Monomer->Cationic_Species Forms Growing_Chain Living Polymer Chain (Pₙ⁺) Another_Monomer Monomer (M) Growing_Chain->Another_Monomer Nucleophilic Attack Longer_Chain Longer Polymer Chain (Pₙ₊₁⁺) Another_Monomer->Longer_Chain Chain Elongation Terminator Terminating Agent (T) Longer_Chain->Terminator Nucleophilic Attack Final_Polymer Functionalized PEtOx (Pₙ-T) Terminator->Final_Polymer Forms

Caption: Cationic Ring-Opening Polymerization Mechanism of PEtOx.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Drying & Purification) Start->Reagent_Prep Polymerization_Setup Inert Atmosphere Reaction Setup Reagent_Prep->Polymerization_Setup Initiation Initiation (Monomer + Initiator) Polymerization_Setup->Initiation Propagation Propagation (Heating & Stirring) Initiation->Propagation Termination Termination (Addition of Nucleophile) Propagation->Termination Purification Purification (Precipitation & Dialysis) Termination->Purification Characterization Characterization (NMR, SEC, FTIR) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for PEtOx Synthesis.

References

Application Notes and Protocols for Living Cationic Polymerization of 2-Ethyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the living cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx). This method allows for the synthesis of poly(this compound) (PEtOx), a versatile polymer platform with significant potential in biomedical applications, including drug delivery and tissue engineering, owing to its biocompatibility and tunable properties.[1]

Overview

The living cationic polymerization of this compound is a robust method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] The process involves the initiation of the polymerization of the EtOx monomer using a cationic initiator, followed by propagation in a suitable solvent. The "living" nature of this polymerization allows for the synthesis of block copolymers and end-functionalized polymers by sequential monomer addition or by terminating the reaction with a specific nucleophile.[1][3] Methyl triflate is a highly effective initiator for this process, typically yielding polymers with PDI values around 1.10-1.15.[2]

Experimental Data

The following table summarizes representative data from the living cationic polymerization of this compound using methyl triflate as the initiator. The theoretical number-average molecular weight (Mn,th) is calculated based on the monomer-to-initiator ratio and the monomer conversion. The experimental number-average molecular weight (Mn,exp) and polydispersity index (PDI) are typically determined by size exclusion chromatography (SEC).

EntryMonomer/Initiator Ratio ([M]/[I])Monomer Conversion (%)Mn,th ( g/mol )Mn,exp ( g/mol )PDI (Mw/Mn)
150>99~5,000~5,1001.12
2100>99~10,000~10,2001.10
3200>99~20,000~20,5001.15

Experimental Protocol

This protocol details the synthesis of PEtOx via living cationic ring-opening polymerization using methyl triflate as the initiator and acetonitrile as the solvent.

Materials
  • This compound (EtOx, >99%)

  • Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf, >99%)

  • Acetonitrile (ACN), anhydrous (<50 ppm H₂O)

  • Terminating agent (e.g., piperidine, >99%)

  • Diethyl ether, anhydrous

  • Calcium hydride (CaH₂)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flasks, syringes)

Reagent Purification
  • This compound (EtOx): Dry over calcium hydride (CaH₂) overnight and then vacuum distill immediately before use. Store under an inert atmosphere.

  • Acetonitrile (ACN): Use commercially available anhydrous solvent or dry by refluxing over CaH₂ followed by distillation under an inert atmosphere. Store over activated molecular sieves (4 Å).[1]

Polymerization Procedure

The following procedure is for a target degree of polymerization of 100.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • In the inert atmosphere of a glovebox or using Schlenk techniques, add the desired amount of anhydrous acetonitrile to the reaction flask. For a final monomer concentration of 4 M, this would be approximately 2.1 mL for a 10 mmol scale reaction.

    • Add this compound (e.g., 10 mmol, 0.991 g) to the solvent via syringe.

    • Stir the solution at room temperature.

  • Initiation:

    • Prepare a stock solution of methyl triflate in anhydrous acetonitrile if desired for accurate addition of small quantities.

    • Add methyl triflate (e.g., 0.1 mmol, 0.0164 g, corresponding to a [M]/[I] ratio of 100) to the stirred monomer solution via syringe.[1]

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at 80 °C.[1]

    • Allow the polymerization to proceed for the desired time. For high conversion, a reaction time of several hours to overnight is typical (e.g., 12-24 hours).[1] The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

  • Termination:

    • After the desired monomer conversion is reached, cool the reaction mixture to room temperature.

    • Add an excess of the terminating agent (e.g., 2-5 fold molar excess relative to the initiator, for instance, 0.2-0.5 mmol of piperidine) to the reaction mixture via syringe.

    • Stir the mixture at room temperature for at least one hour to ensure complete termination of the living polymer chains.

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirred diethyl ether (e.g., 10-20 times the volume of the reaction mixture).

    • A white precipitate of poly(this compound) will form.

    • Isolate the polymer by filtration or decantation.

    • Wash the polymer with fresh cold diethyl ether to remove any residual monomer, initiator, or terminating agent.

    • Dry the purified polymer under vacuum to a constant weight. The yield is typically high (>90%).[1]

Characterization
  • ¹H NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion.

  • Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in the living cationic polymerization of this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_poly Polymerization cluster_workup Workup and Purification Purify_Monomer Purify this compound (Dry over CaH₂, Vacuum Distill) Add_Reagents Add Monomer and Solvent Purify_Monomer->Add_Reagents Purify_Solvent Purify Acetonitrile (Dry over CaH₂, Distill) Purify_Solvent->Add_Reagents Reaction_Setup Reaction Setup (Inert Atmosphere) Reaction_Setup->Add_Reagents Initiation Initiation (Add Methyl Triflate) Add_Reagents->Initiation Propagation Propagation (Heat to 80°C) Initiation->Propagation Termination Termination (Add Nucleophile, e.g., Piperidine) Propagation->Termination Precipitation Precipitation (in cold Diethyl Ether) Termination->Precipitation Isolation Isolation and Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying PEtOx_Product PEtOx_Product Drying->PEtOx_Product Purified PEtOx

Caption: Experimental workflow for the synthesis of PEtOx.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Methyl Triflate (MeOTf) Activated_Monomer Activated Monomer (Cationic Species) Initiator->Activated_Monomer Reacts with Monomer1 This compound (EtOx) Monomer1->Activated_Monomer Living_Chain Living Polymer Chain (Cationic Chain End) Activated_Monomer->Living_Chain Chain Growth Monomer2 EtOx Monomer Monomer2->Living_Chain Adds to Terminated_Chain End-Functionalized PEtOx Living_Chain->Terminated_Chain Reacts with Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Terminated_Chain

Caption: Mechanism of living cationic polymerization of EtOx.

References

Application Notes & Protocols: Microwave-Assisted Polymerization of 2-Ethyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) via microwave-assisted cationic ring-opening polymerization (CROP). This method offers significant advantages over conventional heating, including dramatically reduced reaction times and excellent control over polymer characteristics.

Introduction

Poly(this compound) is a versatile polymer with a growing presence in biomedical applications, such as drug delivery and tissue engineering, owing to its biocompatibility, stealth properties, and tunable thermosensitivity. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the CROP of this compound, enabling rapid production of well-defined polymers.[1][2] The process relies on the efficient and rapid heating of polar solvents and reagents by microwave irradiation, leading to superheating under sealed-vessel conditions and, consequently, a significant increase in polymerization rates.[1] This allows for the synthesis of polymer libraries and block copolymers in a fraction of the time required by conventional methods.[3][4]

Reaction Mechanism: Cationic Ring-Opening Polymerization (CROP)

The polymerization of this compound proceeds via a living cationic ring-opening mechanism. The process consists of three main stages: initiation, propagation, and termination. An electrophilic initiator, commonly an alkyl tosylate like methyl tosylate (MeOTs), attacks the nitrogen atom of the this compound monomer. This initiates the ring-opening of the monomer and forms a cationic oxazolinium species. The propagation step involves the nucleophilic attack of subsequent monomer units on the propagating chain end. Termination is achieved by introducing a nucleophile, such as water or an amine, to quench the reaction and form the final polymer chain.

CROP_Mechanism Initiator Initiator (e.g., Methyl Tosylate) Initiation Initiation Initiator->Initiation Monomer1 This compound Monomer Monomer1->Initiation ActiveSpecies Cationic Oxazolinium Propagating Species Initiation->ActiveSpecies Nucleophilic Attack Propagation Propagation ActiveSpecies->Propagation Monomer2 Monomer (n units) Monomer2->Propagation LivingPolymer Living Polymer Chain Propagation->LivingPolymer Chain Growth Termination Termination LivingPolymer->Termination Terminator Terminating Agent (e.g., Water) Terminator->Termination FinalPolymer Poly(this compound) (PEtOx) Termination->FinalPolymer

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Quantitative Data Summary

The living nature of microwave-assisted CROP allows for precise control over the molecular weight and results in polymers with narrow molecular weight distributions, as indicated by low polydispersity indices (PDI).[3] The tables below summarize typical results obtained under various reaction conditions.

Table 1: Effect of Reaction Time on Polymer Characteristics Conditions: this compound in acetonitrile (4 M), methyl tosylate initiator, [M]/[I] ratio = 60, Temperature = 140 °C in a microwave synthesizer.

Reaction Time (min)Monomer Conversion (%)Mn ( g/mol , Theoretical)Mn ( g/mol , GPC)PDI (Mw/Mn)
1~25~1500~1600< 1.15
2~50~3000~3100< 1.15
5>95~5950~6000< 1.15
10>99~5950~6000< 1.15

Table 2: Effect of Monomer to Initiator Ratio ([M]/[I]) on Molecular Weight Conditions: this compound in acetonitrile, Temperature = 140 °C, Time = 10 min (run to full conversion).

[M]/[I] RatioMn ( g/mol , Theoretical)Mn ( g/mol , GPC)PDI (Mw/Mn)
25~2500~2600< 1.20
50~5000~5100< 1.20
100~10000~10200< 1.25
200~20000~20500< 1.30

Note: GPC values are often calibrated against standards like polystyrene or poly(methyl methacrylate), which can lead to slight deviations from theoretical values.[5]

Experimental Protocols

Protocol 1: General Synthesis of PEtOx (Target DP = 100)

This protocol describes a general procedure for synthesizing PEtOx with a target degree of polymerization (DP) of 100.

Materials:

  • This compound (EtOx), distilled over BaH₂ before use.

  • Methyl tosylate (MeOTs), initiator.

  • Acetonitrile (ACN), anhydrous, polymerization solvent.

  • Water or Methanolic Ammonia, terminating agent.

  • Diethyl ether, for precipitation.

  • Microwave vials (e.g., 10 mL) with stirrer bars.

  • Single-mode microwave synthesizer.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the initiator, for example, 0.1 M MeOTs in anhydrous acetonitrile.

  • Reagent Preparation: In a typical experiment, for a [M]/[I] ratio of 100 and a 4M monomer concentration, add this compound (e.g., 4.04 g, 40.8 mmol) and a calculated volume of the MeOTs stock solution (e.g., 4.08 mL of 0.1 M solution, 0.408 mmol) to a dry vial. Add anhydrous acetonitrile to reach a total volume of 10.2 mL.

  • Degassing: Seal the microwave vial and degas the solution by bubbling with nitrogen for 15 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the temperature to 140 °C, with a pre-stirring time of 30 seconds. Set the reaction time (e.g., 15 minutes to ensure full conversion).

  • Termination: After the reaction is complete and the vial has cooled, open the vial and add a small amount of the terminating agent (e.g., 1 mL of water) to quench the polymerization.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Isolation: Decant the solvent and dry the resulting polymer under vacuum until a constant weight is achieved.

  • Characterization: Analyze the polymer using ¹H NMR to confirm structure and determine monomer conversion, and Gel Permeation Chromatography (GPC/SEC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI).

Workflow A 1. Reagent Preparation (Monomer, Initiator, Solvent in Vial) B 2. Degassing (Nitrogen Purge) A->B C 3. Microwave Synthesis (Set Temp & Time) B->C D 4. Termination (Add Quenching Agent) C->D E 5. Purification (Precipitation in Diethyl Ether) D->E F 6. Isolation (Vacuum Drying) E->F G 7. Characterization (NMR, GPC) F->G

Caption: Experimental Workflow for Microwave-Assisted PEtOx Synthesis.

Protocol 2: Kinetic Investigation of Polymerization

This protocol is designed to study the rate of polymerization.

Procedure:

  • Master Solution: Prepare a larger volume of the monomer/initiator/solvent solution as described in Protocol 1.

  • Aliquoting: Distribute equal volumes of the master solution (e.g., 2 mL) into several separate microwave vials.[6]

  • Staggered Reactions: Place each vial in the microwave synthesizer and run the reaction for different, predefined periods (e.g., 1, 2, 3, 5, 10, 15 minutes).[6]

  • Quenching: Immediately after each reaction is completed and cooled, quench the polymerization by adding 1 mL of water.[6]

  • Analysis: For each time point, take a small aliquot for ¹H NMR analysis to determine the monomer conversion. The remaining solution can be used for GPC analysis to track the evolution of molecular weight and PDI over time.

  • Data Plotting: Plot ln([M]₀/[M]t) versus time to determine the polymerization rate constant. A linear relationship indicates first-order kinetics, characteristic of a living polymerization.

Troubleshooting and Considerations

  • Purity of Reagents: The living nature of CROP is sensitive to impurities. Ensure the monomer is freshly distilled and the solvent is anhydrous to prevent premature termination and achieve low PDIs.

  • Side Reactions: At very high temperatures or for extended reaction times, side reactions such as β-elimination can occur, potentially leading to broader molecular weight distributions.[6]

  • Safety: Microwave synthesis involves heating sealed vials to high temperatures, creating significant pressure. Always use appropriate personal protective equipment and follow the safety guidelines for the specific microwave reactor being used.

  • Initiator Choice: While methyl tosylate is common, other initiators like benzyl halides can be used, but may result in slower initiation rates and higher PDIs.[7]

References

Application Notes and Protocols for 2-Ethyl-2-oxazoline in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethyl-2-oxazoline in creating advanced hydrogel systems for tissue engineering. The following sections detail the synthesis, properties, and biological applications of poly(this compound) (PEtOx) hydrogels, offering detailed protocols for their preparation and evaluation.

Introduction to Poly(this compound) Hydrogels

Poly(this compound) (PEtOx) is a synthetic polymer that has garnered significant attention in the biomedical field as a promising alternative to poly(ethylene glycol) (PEG).[1] Its biocompatibility, low immunogenicity, and "stealth" behavior in biological systems make it an ideal candidate for tissue engineering applications.[1] PEtOx-based hydrogels are three-dimensional, water-swollen networks that can be engineered to mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation.

The versatility of PEtOx allows for the tuning of hydrogel properties, such as mechanical stiffness, swelling behavior, and degradability, to suit specific tissue engineering needs. Furthermore, these hydrogels can be functionalized with bioactive molecules to elicit specific cellular responses, making them highly adaptable platforms for regenerative medicine and drug delivery.

Data Presentation: Physicochemical Properties of PEtOx Hydrogels

The functional characteristics of PEtOx hydrogels are critical for their application in tissue engineering. The following tables summarize key quantitative data from published studies, providing a comparative overview of their mechanical and swelling properties.

Table 1: Mechanical Properties of PEtOx-Based Hydrogels

Hydrogel CompositionCrosslinking MethodCompressive Modulus (kPa)Reference
Methacrylated PEtOx (POx-MA)UV Photo-crosslinking15 ± 5[1]
POx-MA and Methacrylated Gelatin (GelMA) IPNUV Photo-crosslinking112 ± 27[1]
GelMAUV Photo-crosslinking199 ± 21[1]

Table 2: Swelling Properties of PEtOx-Based Hydrogels

Hydrogel CompositionSwelling Ratio (g/g)Water Content (%)Reference
Methacrylated PEtOx (POx-MA)95Not Reported[1]
POx-MA and Methacrylated Gelatin (GelMA) IPN8Not Reported[1]
GelMA1485-95[1]
Diacrylated PEtOx (PEtOx-DA, DP=10)Not Reported~50
Diacrylated PEtOx (PEtOx-DA, DP=50)Not Reported50-90

DP = Degree of Polymerization; IPN = Interpenetrating Polymer Network

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and biological evaluation of PEtOx hydrogels for tissue engineering applications.

Protocol 1: Synthesis of Methacrylated PEtOx (POx-MA) Hydrogels

This protocol describes the synthesis of PEtOx-based hydrogels through partial hydrolysis and subsequent methacrylation, followed by UV photo-crosslinking.

Materials:

  • Poly(this compound) (PEtOx)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methacrylic anhydride

  • Triethylamine (TEA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Procedure:

  • Partial Hydrolysis of PEtOx:

    • Dissolve PEtOx in deionized water to a final amide concentration of 0.48 M.

    • Add HCl to a final concentration of 5.8 M.

    • Reflux the solution at 100°C for a specified time (e.g., 30, 60, or 120 minutes) to achieve the desired degree of hydrolysis.[1]

    • Cool the solution and neutralize with NaOH pellets to obtain poly(this compound-co-ethylene imine) (PEtOx-EI).

  • Methacrylation of PEtOx-EI:

    • Dissolve the PEtOx-EI in a suitable solvent.

    • Add methacrylic anhydride and TEA.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the resulting methacrylated PEtOx (POx-MA) by dialysis against deionized water.

  • Hydrogel Formation:

    • Dissolve the purified POx-MA and a photoinitiator in PBS to the desired concentration.

    • Pipette the prepolymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a sufficient duration to ensure complete crosslinking.

    • The resulting hydrogel can be washed with PBS to remove any unreacted components.

Protocol 2: In Vitro Biocompatibility Assessment - Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of PEtOx hydrogels using a standard MTT assay with a fibroblast cell line.

Materials:

  • PEtOx hydrogels

  • Fibroblast cell line (e.g., L929 or NIH-3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Preparation of Hydrogel Extracts:

    • Sterilize PEtOx hydrogel samples by UV irradiation or other appropriate methods.

    • Incubate the sterile hydrogels in complete cell culture medium (e.g., 1 mL of medium per 0.1 g of hydrogel) for 24 hours at 37°C to create hydrogel extracts.

  • Cell Seeding:

    • Seed fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Hydrogel Extracts:

    • Remove the culture medium from the wells and replace it with the prepared hydrogel extracts.

    • Include a positive control (e.g., medium with a cytotoxic agent) and a negative control (fresh culture medium).

    • Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay:

    • After the incubation period, remove the extracts and add MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 3: Cell Seeding on PEtOx Hydrogels

This protocol describes how to seed cells onto pre-formed PEtOx hydrogels for tissue engineering applications.

Materials:

  • Sterile, pre-formed PEtOx hydrogels in a multi-well plate

  • Cell suspension of the desired cell type (e.g., fibroblasts, chondrocytes) in complete culture medium

  • Complete culture medium

Procedure:

  • Hydrogel Preparation:

    • Place sterile PEtOx hydrogels into the wells of a cell culture plate.

    • Equilibrate the hydrogels in complete culture medium for at least 30 minutes at 37°C.

  • Cell Seeding:

    • Carefully remove the equilibration medium from the surface of the hydrogels.

    • Gently pipette a concentrated cell suspension directly onto the center of the hydrogel surface. A low volume is recommended to prevent cells from spilling over the sides.

    • Allow the cells to adhere to the hydrogel surface by incubating the plate at 37°C for 1-2 hours.

  • Cell Culture:

    • After the initial adhesion period, slowly add pre-warmed complete culture medium to each well, being careful not to dislodge the cells.

    • Culture the cell-seeded hydrogels under standard cell culture conditions (37°C, 5% CO2), changing the medium every 2-3 days.

    • Monitor cell morphology, proliferation, and function over time using appropriate assays.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_evaluation Biological Evaluation PEtOx Poly(this compound) Hydrolysis Partial Hydrolysis (HCl, 100°C) PEtOx->Hydrolysis Methacrylation Methacrylation (Methacrylic Anhydride) Hydrolysis->Methacrylation Prepolymer POx-MA Prepolymer Methacrylation->Prepolymer Crosslinking UV Photo-crosslinking (365 nm) Prepolymer->Crosslinking Hydrogel PEtOx Hydrogel Crosslinking->Hydrogel CellSeeding Cell Seeding Hydrogel->CellSeeding Biocompatibility Biocompatibility Assay (MTT Assay) Hydrogel->Biocompatibility TissueConstruct Tissue Engineered Construct CellSeeding->TissueConstruct Biocompatibility->TissueConstruct

Caption: Experimental workflow for PEtOx hydrogel synthesis and evaluation.

signaling_pathway cluster_ecm Extracellular Matrix Mimic (PEtOx Hydrogel) cluster_cell Cellular Response ECM Adhesive Ligands (e.g., RGD) on PEtOx Hydrogel Integrin Integrin Receptors ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Organization Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Signal Transduction GeneExpression Gene Expression (Proliferation, Differentiation) Actin->GeneExpression Mechanotransduction Nucleus Nucleus Signaling->Nucleus Nucleus->GeneExpression Transcription

References

Surface Modification with Poly(2-ethyl-2-oxazoline) Brushes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surface modification of materials using poly(2-ethyl-2-oxazoline) (PEtOx) brushes. PEtOx is a highly versatile polymer known for its biocompatibility, protein resistance, and tunable properties, making it an excellent candidate for a wide range of biomedical applications. This document details key applications, experimental protocols for synthesis and characterization, and quantitative data to guide researchers in utilizing PEtOx brushes for their specific needs.

Applications of PEtOx Brush Surfaces

PEtOx-modified surfaces offer significant advantages in various biomedical fields due to their ability to resist nonspecific protein adsorption, a critical first step in biofouling.[1] This "stealth" property is comparable to that of polyethylene glycol (PEG), the current gold standard, but PEtOx offers superior stability and tunability.[2]

  • Anti-Fouling Surfaces: PEtOx brushes create a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby preventing biofilm formation and improving the biocompatibility of medical implants and devices.[2][3]

  • Drug Delivery: The tunable nature of PEtOx allows for the design of smart polymer surfaces that can respond to environmental stimuli (e.g., temperature) for controlled drug release.[4] PEtOx can be incorporated into hydrogels and nanoparticles for targeted drug delivery applications.[5]

  • Biosensors: By minimizing non-specific binding, PEtOx brushes enhance the signal-to-noise ratio of biosensors, leading to more sensitive and reliable detection of target analytes.[6] Functional end-groups on the PEtOx chains can be used to immobilize specific biorecognition elements.

  • Tissue Engineering: PEtOx-coated surfaces can be tailored to control cell adhesion and proliferation, providing a platform for the development of advanced tissue engineering scaffolds.[1] The ability to create patterns of cell-adhesive and cell-repellent areas opens up possibilities for creating complex tissue structures.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PEtOx brush-modified surfaces. These values can serve as a benchmark for researchers developing their own PEtOx-based systems.

Table 1: Grafting Density and Layer Thickness of PEtOx Brushes

Synthesis MethodSubstrateInitiator/AnchorPEtOx Molecular Weight (kDa)Grafting Density (chains/nm²)Dry Layer Thickness (nm)Reference
Grafting-from (LCROP)Silicon Dioxide3-aminopropyltrimethoxysilaneNot SpecifiedHigh140 ± 10[5]
Grafting-toGlassAPTES & Tie Layer102.83Not Specified[7]
Grafting-toGoldThiol-terminated PEO20up to 0.3Not Specified[8]
Grafting-toTitanium DioxideDOPA-Lys pentapeptide5.4 (50-mer)0.42Not Specified[9][10]

Table 2: Surface Properties and Protein Adsorption on PEtOx Brushes

PEtOx ArchitectureSurfaceWater Contact Angle (°)ProteinAdsorbed Protein Amount (ng/cm²)Reference
Bottle-Brush BrushesSilicon Dioxide< 20Fibronectin< 5[1][5]
Linear BrushesGlassNot SpecifiedNot SpecifiedClear reduction in biofilm[3]
Linear BrushesTitanium DioxideNot SpecifiedFibrinogen< 1 (at critical density)[9][10]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of PEtOx brushes on surfaces.

Synthesis of PEtOx Brushes

There are two primary methods for attaching PEtOx brushes to a surface: "grafting-to" and "grafting-from".

In the "grafting-to" approach, pre-synthesized PEtOx chains with a reactive end-group are attached to a complementary functionalized surface.[4] This method allows for thorough characterization of the polymer before grafting but typically results in lower grafting densities.[8][11]

Protocol: "Grafting-to" of Carboxyl-Terminated PEtOx to an Amine-Functionalized Surface

  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon wafer, glass slide) by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Functionalize the surface with amine groups by immersing it in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 1 hour at room temperature.

    • Rinse the substrate with toluene and ethanol, then cure at 110°C for 30 minutes.

  • Synthesis of Carboxyl-Terminated PEtOx:

    • Perform cationic ring-opening polymerization (CROP) of this compound using a suitable initiator (e.g., methyl tosylate).

    • Terminate the polymerization with a carboxyl-containing agent (e.g., succinic anhydride) to yield carboxyl-terminated PEtOx.

    • Purify the polymer by dialysis and characterize its molecular weight and functionality using techniques like NMR and GPC.

  • Grafting Reaction:

    • Dissolve the carboxyl-terminated PEtOx in a suitable solvent (e.g., anhydrous DMF) at a concentration of 1-5 mg/mL.

    • Activate the carboxyl groups by adding a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • Immerse the amine-functionalized substrate in the activated polymer solution and react for 12-24 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with the solvent to remove any non-covalently bound polymer.

    • Dry the PEtOx-grafted surface under a stream of nitrogen.

The "grafting-from" method involves immobilizing an initiator on the surface and then polymerizing the PEtOx chains directly from the substrate.[11] This technique generally yields higher grafting densities.[8]

Protocol: "Grafting-from" PEtOx via Surface-Initiated Cationic Ring-Opening Polymerization (SI-CROP)

  • Initiator Immobilization:

    • Clean and hydroxylate the substrate surface using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Functionalize the hydroxylated surface with an initiator for CROP, such as a silane-containing tosylate group. This can be achieved by reacting the substrate with 2-(4-chlorosulfonylphenyl)ethyltrichlorosilane followed by conversion to the tosylate.

  • Surface-Initiated Polymerization:

    • Place the initiator-functionalized substrate in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of this compound monomer in a dry aprotic solvent (e.g., acetonitrile).

    • Heat the reaction mixture to the desired polymerization temperature (typically 60-80°C) and allow the polymerization to proceed for the desired time to achieve the target brush length.

    • Quench the polymerization by adding a terminating agent (e.g., water or methanol).

    • Thoroughly rinse the substrate with a good solvent for PEtOx (e.g., ethanol, water) to remove any residual monomer and non-grafted polymer.

    • Dry the PEtOx-grafted surface under a stream of nitrogen.

Characterization of PEtOx Brush Surfaces

Diagram: Experimental Workflow for PEtOx Brush Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Grafting_To Grafting-To Ellipsometry Ellipsometry (Thickness) Grafting_To->Ellipsometry Grafting_From Grafting-From Grafting_From->Ellipsometry Contact_Angle Contact Angle (Wettability) Ellipsometry->Contact_Angle AFM AFM (Topography) Contact_Angle->AFM QCM_D QCM-D (Protein Adsorption) AFM->QCM_D XPS XPS (Chemical Composition) QCM_D->XPS

Caption: Workflow for PEtOx brush synthesis and characterization.

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[12]

Protocol:

  • Measure the optical properties (Ψ and Δ) of the bare substrate before modification.

  • After grafting the PEtOx brushes, measure the optical properties of the modified surface.

  • Model the surface as a layered structure (e.g., substrate/silicon dioxide/PEtOx brush).

  • Fit the experimental data to the model using appropriate software to determine the thickness of the PEtOx brush layer. A refractive index of ~1.5 for PEtOx is a reasonable starting point for the model.

Contact angle measurements provide information about the hydrophilicity and surface energy of the modified surface.[13][14]

Protocol:

  • Place the PEtOx-modified substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure reproducibility. A low contact angle (< 30°) indicates a hydrophilic surface.

AFM provides high-resolution images of the surface topography, allowing for the visualization of the polymer brush structure and the assessment of surface roughness.[15][16]

Protocol:

  • Mount the PEtOx-modified substrate on an AFM sample holder.

  • Select an appropriate AFM cantilever and tip (e.g., a soft silicon nitride cantilever for imaging in air or liquid).

  • Engage the tip with the surface in tapping mode to minimize sample damage.

  • Scan the desired area of the surface to obtain a topographic image.

  • Analyze the image to determine surface roughness (e.g., root mean square roughness) and to observe the uniformity of the brush coating.

QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties at the surface, making it ideal for studying protein adsorption.[17][18]

Protocol:

  • Mount a QCM-D sensor crystal coated with a substrate compatible with PEtOx grafting (e.g., silica-coated).

  • Establish a stable baseline in a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Introduce a solution of the protein of interest (e.g., 0.1-1 mg/mL of fibrinogen or bovine serum albumin in PBS) into the QCM-D chamber.

  • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A smaller change in frequency indicates lower protein adsorption.

  • After the adsorption has reached a plateau, rinse with buffer to remove loosely bound protein and quantify the irreversibly adsorbed amount.

Signaling Pathways and Logical Relationships

While direct signaling pathways modulated by PEtOx brushes are not extensively documented, the primary mechanism of their bioinertness is the prevention of the initial protein adsorption event that triggers subsequent cellular responses.

Diagram: Logical Relationship of PEtOx Brushes in Preventing Biofouling

G PEtOx PEtOx Brush Surface Hydration Hydration Layer Formation PEtOx->Hydration Steric Steric Repulsion Hydration->Steric Protein_Adsorption Protein Adsorption Steric->Protein_Adsorption Inhibits Cell_Adhesion Cell Adhesion Protein_Adsorption->Cell_Adhesion Mediates Biofouling Biofouling Cell_Adhesion->Biofouling Leads to

Caption: Inhibition of biofouling by PEtOx brushes.

This logical diagram illustrates that the formation of a dense, hydrated PEtOx brush layer creates a steric barrier that effectively inhibits the initial adsorption of proteins. Since protein adsorption is a prerequisite for subsequent cell adhesion and the cascade of events leading to biofouling, PEtOx brushes provide a powerful strategy to enhance the biocompatibility of materials.

By following these protocols and utilizing the provided data, researchers can effectively implement and characterize PEtOx brush surfaces for a variety of advanced biomedical applications.

References

Application Notes and Protocols for End-Group Modification of Poly(2-oxazoline)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the targeted modification of the terminal end-groups of poly(2-oxazoline)s (POx), a versatile class of polymers with significant potential in biomedical and pharmaceutical applications. The ability to introduce specific functionalities at the chain end allows for the conjugation of targeting ligands, drugs, and imaging agents, making POx a powerful platform for the development of advanced polymer therapeutics.

Introduction to End-Group Modification

The living nature of the cationic ring-opening polymerization (CROP) of 2-oxazolines allows for precise control over the polymer architecture, including the introduction of functional groups at the chain termini. This is typically achieved through the use of functional initiators or, more commonly, by terminating the living polymerization with a variety of nucleophilic reagents. This document outlines protocols for introducing amine, carboxyl, and "clickable" functionalities (azide and alkyne) onto the ω-end of POx chains.

General Experimental Workflow

The overall process for obtaining end-functionalized poly(2-oxazoline)s involves the initial polymerization of the 2-oxazoline monomer, followed by the termination with a specific functionalizing agent, and subsequent purification of the final product. The workflow is illustrated below.

G cluster_0 Polymerization cluster_1 End-Group Modification cluster_2 Purification cluster_3 Characterization Monomer 2-Oxazoline Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization Initiator Initiator (e.g., methyl tosylate) Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Polymerization Termination Termination Reaction Polymerization->Termination Living POx Chain Terminating_Agent Terminating Agent (e.g., Piperidine, 3-aminopropionic acid, Sodium Azide) Terminating_Agent->Termination Purification Purification Termination->Purification Crude Functionalized POx Precipitation Precipitation in non-solvent Precipitation->Purification Dialysis Dialysis Dialysis->Purification Characterization Characterization Purification->Characterization Purified Functionalized POx NMR NMR Spectroscopy NMR->Characterization SEC Size Exclusion Chromatography SEC->Characterization MALDI MALDI-TOF Mass Spectrometry MALDI->Characterization

Caption: General experimental workflow for the synthesis and functionalization of poly(2-oxazoline)s.

Protocol 1: Amine End-Group Modification

This protocol describes the introduction of a secondary amine end-group by terminating the living polymerization with piperidine. This method is known for its high efficiency and rapid reaction time.

Reaction Pathway:

G LivingPOx Living POx-oxazolinium cation AminePOx Amine-terminated POx LivingPOx->AminePOx Termination Piperidine Piperidine Piperidine->AminePOx

Caption: Amine termination of a living poly(2-oxazoline) chain.

Experimental Protocol:

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired 2-oxazoline monomer (e.g., 2-ethyl-2-oxazoline) in anhydrous acetonitrile (e.g., 2 M concentration).

    • Add the initiator (e.g., methyl tosylate) to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Stir the reaction mixture at a specified temperature (e.g., 80 °C) until the desired monomer conversion is reached (monitored by ¹H NMR or GC).

  • Termination:

    • Cool the reaction mixture to room temperature.

    • In a separate vial, prepare a solution of piperidine in anhydrous acetonitrile.

    • Add a 5 to 10-fold molar excess of piperidine relative to the initiator to the living polymer solution.

    • Stir the reaction mixture at room temperature for at least 2 hours to ensure complete termination.

  • Purification:

    • Concentrate the polymer solution under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or methanol).

    • Precipitate the polymer by adding the solution dropwise to a cold non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

    • Isolate the precipitated polymer by centrifugation or filtration and wash with the non-solvent.

    • Dry the purified amine-terminated POx under vacuum to a constant weight.

    • Alternatively, for aqueous soluble polymers, the crude product can be purified by dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane, followed by lyophilization.[1][2]

Characterization:

  • ¹H NMR: Confirm the presence of the piperidine end-group by characteristic signals and quantify the degree of functionalization by comparing the integration of the end-group protons to the polymer backbone protons.[3]

  • MALDI-TOF MS: Verify the successful end-group modification and determine the molecular weight distribution of the polymer.[4][5]

Protocol 2: Carboxyl End-Group Modification

This protocol details the introduction of a carboxylic acid end-group using a protected amine-containing terminating agent followed by deprotection and reaction with succinic anhydride.

Reaction Pathway:

G LivingPOx Living POx-oxazolinium cation ProtectedPOx Protected Amine-terminated POx LivingPOx->ProtectedPOx Terminator Protected Amino-thiol Terminator->ProtectedPOx Deprotection Deprotection ProtectedPOx->Deprotection AminePOx Amine-terminated POx Deprotection->AminePOx CarboxylPOx Carboxyl-terminated POx AminePOx->CarboxylPOx SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CarboxylPOx

Caption: Multi-step synthesis of carboxyl-terminated poly(2-oxazoline).

Experimental Protocol:

  • Synthesis of Hydroxyl-terminated POx:

    • Follow the polymerization procedure as described in Protocol 1.

    • Terminate the polymerization by adding a solution of potassium hydroxide in methanol (e.g., 5-fold molar excess) and stir for 24 hours at room temperature.[6]

    • Purify the hydroxyl-terminated POx by precipitation or dialysis as described in Protocol 1.

  • Conversion to Carboxyl-terminated POx:

    • In a flame-dried flask under an inert atmosphere, dissolve the purified hydroxyl-terminated POx in anhydrous THF.

    • Add succinic anhydride (e.g., 10-fold molar excess) and a catalytic amount of a base like triethylamine or DMAP.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Purify the resulting carboxyl-terminated POx by precipitation in a non-solvent (e.g., diethyl ether) or by dialysis against deionized water.

    • Dry the final product under vacuum.

Characterization:

  • ¹H NMR: Confirm the disappearance of the hydroxyl proton and the appearance of signals corresponding to the succinate linker.

  • FT-IR: Observe the appearance of a characteristic carboxylic acid carbonyl stretch.

  • Titration: Determine the concentration of carboxylic acid end-groups by acid-base titration.

Protocol 3: "Clickable" End-Group Modification (Azide and Alkyne)

This section provides protocols for introducing azide and alkyne functionalities, which are versatile handles for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7]

Azide End-Group Modification

Reaction Pathway:

G LivingPOx Living POx-oxazolinium cation AzidePOx Azide-terminated POx LivingPOx->AzidePOx Termination SodiumAzide Sodium Azide SodiumAzide->AzidePOx

Caption: Azide termination of a living poly(2-oxazoline) chain.

Experimental Protocol:

  • Polymerization:

    • Perform the polymerization as described in Protocol 1.

  • Termination:

    • Cool the reaction to room temperature.

    • Add a solution of sodium azide (NaN₃) in a suitable solvent (e.g., DMF, 5-10 fold molar excess relative to the initiator) to the living polymer solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude polymer in water and purify by dialysis against deionized water to remove excess sodium azide and salts.

    • Lyophilize the purified polymer to obtain the azide-terminated POx as a white powder.

Characterization:

  • ¹H NMR: The azide group itself is not directly observable by ¹H NMR, but successful termination can be inferred from the disappearance of the oxazolinium signals and comparison with the initiator fragment signals.

  • FT-IR: A characteristic azide stretch should be visible around 2100 cm⁻¹.

  • Click Reaction: The most definitive characterization is a subsequent successful click reaction with an alkyne-containing molecule.

Alkyne End-Group Modification

This is typically achieved by using an alkyne-functionalized initiator.

Reaction Pathway:

G AlkyneInitiator Alkyne-functional Initiator AlkynePOx Alkyne-terminated POx AlkyneInitiator->AlkynePOx Initiation & Polymerization Monomer 2-Oxazoline Monomer Monomer->AlkynePOx

Caption: Synthesis of alkyne-terminated POx using a functional initiator.

Experimental Protocol:

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-oxazoline monomer in anhydrous acetonitrile.

    • Add an alkyne-functionalized initiator, such as propargyl tosylate.[8]

    • Stir the reaction at the desired temperature (e.g., 80 °C) until completion.

    • Terminate the polymerization with a simple nucleophile such as water or methanolic KOH.

  • Purification:

    • Purify the polymer by precipitation or dialysis as described in the previous protocols.

Characterization:

  • ¹H NMR: Confirm the presence of the alkyne proton (if terminal) or other characteristic signals of the initiator fragment.

  • MALDI-TOF MS: Verify the mass of the polymer corresponds to the expected structure with the alkyne initiator.

  • Click Reaction: A successful subsequent click reaction with an azide-containing molecule will confirm the presence of the alkyne functionality.

Quantitative Data Summary

The following table summarizes typical quantitative data for the end-group modification of poly(2-oxazoline)s. The degree of functionalization is often determined by ¹H NMR spectroscopy by comparing the integral of the characteristic peaks of the end-group to that of the repeating monomer units.

End-GroupModification MethodTypical ReagentsTypical Degree of Functionalization (%)Characterization Methods
Amine (Secondary) TerminationPiperidine> 95%¹H NMR, MALDI-TOF MS
Amine (Primary) Termination & Deprotection1. Potassium Phthalimide2. Hydrazine> 90%¹H NMR, MALDI-TOF MS[9][10]
Carboxylic Acid Termination & Post-modification1. KOH/MeOH2. Succinic Anhydride> 90%¹H NMR, Titration
Azide TerminationSodium Azide> 95%FT-IR, ¹H NMR (indirect), Click Reaction
Alkyne Functional InitiatorPropargyl Tosylate> 98%¹H NMR, MALDI-TOF MS, Click Reaction

Safety Precautions

  • All polymerizations should be carried out under an inert atmosphere using anhydrous solvents to prevent premature termination.

  • Initiators such as methyl tosylate are toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

  • Sodium azide is highly toxic and explosive, especially in the presence of acid or heavy metals. Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols for Poly(2-ethyl-2-oxazoline) in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing poly(2-ethyl-2-oxazoline) (PEtOx) and its derivatives as carriers for gene delivery. PEtOx is a promising biocompatible polymer, often considered an alternative to poly(ethylene glycol) (PEG), offering advantages in terms of synthetic versatility and reduced immunogenicity.[1][2][3][4][5] By modifying PEtOx to include cationic segments, it can effectively condense nucleic acids into nanoparticles (polyplexes) suitable for cellular transfection.

Introduction to PEtOx-Based Gene Delivery

Poly(this compound) is a synthetic polymer with a pseudopeptidic structure, rendering it hydrophilic and biocompatible.[5] For gene delivery applications, PEtOx is typically copolymerized or post-functionalized to introduce cationic charges. A common strategy involves the partial hydrolysis of PEtOx to yield linear poly(ethyleneimine) (LPEI) segments, resulting in PEtOx-co-PEI copolymers.[6][7] These copolymers synergize the biocompatibility and "stealth" properties of PEtOx with the strong DNA binding and endosomal escape capabilities of PEI.[6][8] The cationic PEI blocks electrostatically interact with negatively charged nucleic acids (like plasmid DNA or RNA) to form stable polyplexes.[9][10] The PEtOx blocks form a hydrophilic corona that shields the polyplex from nonspecific interactions and can prolong circulation time in vivo.

The transfection process begins with the cellular uptake of these polyplexes, typically through endocytosis.[11] Once inside the endosome, the PEI component is believed to act as a "proton sponge". The secondary and tertiary amines of PEI get protonated in the acidic endosomal environment, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.[12][13] This facilitates the release of the nucleic acid cargo into the cytoplasm, allowing it to traffic to the nucleus for gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PEtOx-based gene delivery systems. These values are dependent on the specific polymer architecture (molecular weight, degree of cationization), the nucleic acid used, the N/P ratio, and the cell type.

Table 1: Physicochemical Properties of PEtOx-based Polyplexes

Polymer SystemN/P RatioHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
PEtOx-PEI (DP 100)10~150~ +15[6]
PEtOx-PEI (DP 100)50~120~ +25[6]
L-PEI (from PEtOx)6.7~150~ +28.4[7]
L-PEI (from PEtOx)10~120-180~ +30[14]

N/P Ratio: The molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the nucleic acid. DP: Degree of Polymerization.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Polymer SystemCell LineN/P RatioTransfection EfficiencyCell Viability (%)Reference
PEtOx-PEI (70% DH)NIH 3T3>50Comparable to Lipofectamine>80%[6]
PEtOx-PEI (96% DH)NIH 3T3>50High<60% (toxic)[6]
L-PEI (88% DH)NIH 3T325Comparable to branched PEINot specified[6]
PEtOx-DOPE LiposomesPC-3, MCF-7N/ASuccessful Encapsulation>90%[15]
PEtOx-b-pGluCT26, A2780N/AN/A (Biocompatibility test)~80% at 1 mg/mL[16]

DH: Degree of Hydrolysis (represents the percentage of ethyl-oxazoline units converted to ethyleneimine).

Experimental Protocols

Protocol 1: Formation of PEtOx-DNA Polyplexes

This protocol describes the preparation of polyplexes using a PEtOx-co-PEI copolymer and plasmid DNA (pDNA).

Materials:

  • PEtOx-co-PEI copolymer solution (e.g., 1 mg/mL in nuclease-free water).

  • Plasmid DNA (e.g., 1 mg/mL in TE buffer).

  • Nuclease-free water or serum-free cell culture medium (e.g., Opti-MEM).

Procedure:

  • Calculate the required volumes: Determine the desired N/P ratio. The N/P ratio is the molar ratio of amine nitrogens in the polymer to phosphate groups in the DNA.

    • Calculation Note: Assume an average molecular weight of a DNA base pair is ~650 g/mol , and each base pair has two phosphate groups. For the polymer, the concentration of nitrogen atoms needs to be calculated based on its molecular weight and the degree of cationization.

  • Dilute pDNA: In a microcentrifuge tube, dilute the required amount of pDNA in a suitable volume of nuclease-free water or serum-free medium. Mix gently by pipetting.

  • Dilute Polymer: In a separate microcentrifuge tube, dilute the calculated amount of PEtOx-co-PEI copolymer solution to the same volume as the diluted DNA.

  • Form Polyplexes: Add the diluted polymer solution to the diluted pDNA solution all at once. Do not vortex. Mix immediately by gentle pipetting up and down 3-4 times.

  • Incubate: Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.[17]

  • Characterization (Optional): The resulting polyplexes can be characterized for size and zeta potential using Dynamic Light Scattering (DLS). Complex formation can be confirmed by agarose gel retardation assay, where complexed DNA will be retained in the loading well.[18]

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol is for transfecting adherent cells (e.g., HEK293T or NIH 3T3) in a 24-well plate format.

Materials:

  • Adherent cells cultured in a 24-well plate (seeded to be 70-80% confluent on the day of transfection).

  • Complete cell culture medium.

  • Serum-free cell culture medium (e.g., Opti-MEM).

  • PEtOx-DNA polyplex solution (prepared as in Protocol 1).

  • Reporter gene plasmid (e.g., pCMV-Luciferase).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Prepare Polyplexes: Prepare the PEtOx-DNA polyplexes as described in Protocol 1, using 0.5-1.0 µg of pDNA per well. The final volume of the polyplex solution added to each well is typically 50-100 µL.

  • Transfection:

    • Gently aspirate the old culture medium from the wells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 400-500 µL of fresh, pre-warmed complete culture medium (containing serum) to each well.

    • Add the polyplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Assay for Gene Expression: After the incubation period, analyze the cells for transgene expression (e.g., using a luciferase assay kit for a luciferase reporter gene).

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol assesses the metabolic activity of cells as an indicator of cytotoxicity after treatment with PEtOx polyplexes.

Materials:

  • Cells seeded in a 96-well plate.

  • PEtOx-DNA polyplexes prepared at various N/P ratios.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with PEtOx polyplexes at a range of polymer concentrations or N/P ratios, following the transfection procedure (Protocol 2). Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate for the desired period (e.g., 24 or 48 hours).

  • Add MTT Reagent: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the absorbance of the untreated control wells to determine cell viability.

Visualizations

experimental_workflow cluster_prep Step 1: Polyplex Formation cluster_transfection Step 2: In Vitro Transfection cluster_analysis Step 3: Analysis pDNA Plasmid DNA Mix Mix at desired N/P Ratio pDNA->Mix PEtOx Cationic PEtOx (e.g., PEtOx-co-PEI) PEtOx->Mix Polyplex PEtOx/DNA Polyplex Mix->Polyplex AddPolyplex Add Polyplexes to Cells Polyplex->AddPolyplex Cells Seed Mammalian Cells (e.g., HEK293T) Cells->AddPolyplex Incubate Incubate (24-72h) AddPolyplex->Incubate TransfectionAssay Transfection Efficiency Assay (e.g., Luciferase Assay) Incubate->TransfectionAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Incubate->CytotoxicityAssay

Caption: General workflow for a PEtOx-mediated gene transfection experiment.

Caption: Proposed mechanism of PEtOx-PEI polyplex cellular uptake and endosomal escape.

polymer_structures Simplified Structures of PEtOx-based Gene Carriers PEtOx PEtOx Block [-N(C(O)C₂H₅)-CH₂-CH₂-]n Copolymer PEtOx Segment PEI Segment Copolymer_structure ...-[-N(C(O)C₂H₅)-CH₂-CH₂-]-... ...-[-NH-CH₂-CH₂-]-... Copolymer:cationic->Copolymer_structure Lipid PEtOx Block Lipid Anchor (e.g., DOPE) Lipid_structure [-N(C(O)C₂H₅)-CH₂-CH₂-]n [Lipid Moiety] Lipid:lipid->Lipid_structure

Caption: Simplified representations of PEtOx-based polymer architectures for gene delivery.

References

Application Notes and Protocols for the Synthesis of Amphiphilic Block Copolymers Using 2-Ethyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of amphiphilic block copolymers utilizing 2-ethyl-2-oxazoline (EtOx). The primary method described is the living cationic ring-opening polymerization (CROP), a robust technique that allows for the creation of well-defined polymer architectures. Such copolymers, typically consisting of a hydrophilic poly(this compound) (PEtOx) block and a hydrophobic block, are of significant interest in the field of drug delivery due to their ability to self-assemble into nanostructures like micelles, which can encapsulate therapeutic agents.

Introduction to Poly(this compound) Based Block Copolymers

Poly(this compound) (PEtOx) is a biocompatible, water-soluble polymer often considered a "pseudo-peptide" due to its structural similarity to polypeptides. Its "stealth" properties, comparable to polyethylene glycol (PEG), reduce nonspecific protein interactions, making it an ideal candidate for biomedical applications.[1][2] Amphiphilic block copolymers containing a PEtOx segment can self-assemble in aqueous environments into core-shell nanostructures. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEtOx shell provides stability and biocompatibility, prolonging circulation time in the body.[2][3]

The synthesis of these block copolymers is most effectively achieved through living cationic ring-opening polymerization (CROP).[4][5] This technique offers excellent control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the ability to introduce specific end-group functionalities.[4][6]

Synthesis Methodology: Cationic Ring-Opening Polymerization (CROP)

The CROP of this compound is typically initiated by an electrophilic species, such as methyl tosylate (MeOTs) or methyl triflate (MeOTf), in a polar aprotic solvent like acetonitrile.[5][7] The polymerization proceeds in a living manner, allowing for the sequential addition of a second monomer to form a block copolymer.[8] Microwave-assisted polymerization has emerged as a method to significantly accelerate the reaction, reducing polymerization times from hours to minutes.[4][9]

General Workflow for Block Copolymer Synthesis

The synthesis of amphiphilic block copolymers using this compound can be visualized as a multi-step process, starting from the polymerization of the first block to the formation of the final copolymer.

G cluster_0 Step 1: Synthesis of the First Block (PEtOx) cluster_1 Step 2: Formation of the Second Block cluster_2 Step 3: Termination & Purification A Initiator + this compound Monomer B Cationic Ring-Opening Polymerization (CROP) A->B C Living PEtOx Chains B->C D Addition of Second Monomer (Hydrophobic) C->D E Sequential Polymerization D->E F Amphiphilic Block Copolymer E->F G Termination with Nucleophile F->G H Purification (e.g., Precipitation) G->H I Characterization (NMR, SEC) H->I

Caption: Workflow for the synthesis of amphiphilic block copolymers via CROP.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of PEtOx-based amphiphilic block copolymers.

Protocol 1: Microwave-Assisted Synthesis of a PEtOx-b-P(SoyOx) Diblock Copolymer

This protocol is adapted for the synthesis of a poly(this compound)-block-poly(2-"soy alkyl"-2-oxazoline) copolymer, demonstrating the sequential monomer addition technique under microwave irradiation.

Materials:

  • This compound (EtOx), distilled over BaO

  • 2-"soy alkyl"-2-oxazoline (SoyOx)

  • Methyl tosylate (MeOTs)

  • Dry dichloromethane (CH2Cl2)

  • Microwave reactor vials

  • Argon atmosphere

Procedure:

  • Preparation of the First Block (PEtOx):

    • In a microwave vial under an argon atmosphere, dissolve the desired amount of methyl tosylate initiator in dry dichloromethane.

    • Add the calculated amount of this compound monomer. The monomer to initiator ratio will determine the molecular weight of the PEtOx block.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 140°C. The reaction time will depend on the desired conversion but is typically in the range of minutes.[4]

  • Addition of the Second Monomer (SoyOx):

    • After the polymerization of the first block, cool the reaction vial.

    • Under an argon atmosphere, add the desired amount of 2-"soy alkyl"-2-oxazoline monomer to the living PEtOx solution.

    • Reseal the vial and subject it to a second heating step in the microwave reactor at 140°C.[1]

  • Termination and Purification:

    • After the desired reaction time for the second block, cool the reaction mixture to room temperature.

    • The polymerization can be terminated by the addition of a nucleophile, such as piperidine or water.

    • The resulting block copolymer can be purified by precipitation in a non-solvent, such as cold diethyl ether, followed by filtration and drying under vacuum.[7]

Characterization:

  • ¹H NMR Spectroscopy: To confirm the structure of the block copolymer and determine the monomer conversion.

  • Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer. A successful block copolymerization will show a clear shift to a higher molecular weight compared to the first PEtOx block, with a low PDI (typically ≤1.20).[1]

ParameterValueReference
Initiator Methyl tosylate[1]
Solvent Dichloromethane[1]
Temperature 140°C[1][4]
Heating Method Microwave Irradiation[1][4]
Termination Nucleophile (e.g., piperidine)[7]
Typical PDI ≤1.20[1]
Protocol 2: Synthesis of PEtOx-b-PCL via "Click" Chemistry

This protocol describes the synthesis of a poly(this compound)-block-poly(ε-caprolactone) copolymer using a combination of CROP, ring-opening polymerization (ROP), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Part A: Synthesis of Azide-Terminated PEtOx (PEtOx-N₃)

  • Polymerization of EtOx:

    • Perform the CROP of this compound using an initiator that can be converted to an azide, or terminate the living polymerization with an azide-containing nucleophile.

    • For example, initiate with methyl triflate and terminate with sodium azide.

  • Purification:

    • After termination, remove the solvent under reduced pressure.

    • Dissolve the crude material in dichloromethane.

    • Precipitate the product in an excess of cold diethyl ether and dry under vacuum overnight.[10]

Part B: Synthesis of Alkyne-Terminated PCL (PCL-alkyne)

  • Ring-Opening Polymerization (ROP) of ε-Caprolactone:

    • Synthesize PCL-alkyne through the ROP of ε-caprolactone using propargyl alcohol as the initiator and tin(II) octoate (Sn(Oct)₂) as the catalyst.[10]

    • The monomer to initiator ratio will determine the molecular weight of the PCL block.

  • Purification:

    • Purify the resulting PCL-alkyne by precipitation and drying under vacuum.

Part C: "Click" Reaction to Form PEtOx-b-PCL

  • Reaction Setup:

    • In a flask, dissolve PEtOx-N₃ and PCL-alkyne in a suitable solvent (e.g., THF).

    • Add a copper(I) source, such as copper(I) bromide (CuBr), and a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). Alternatively, a copper(II) sulfate and a reducing agent like sodium ascorbate can be used.[10]

  • Reaction and Purification:

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by SEC or NMR).

    • Purify the final block copolymer by passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.

Reactants for PEtOx-b-PCL SynthesisFunctionReference
PEtOx-N₃ Azide-functionalized hydrophilic block[10]
PCL-alkyne Alkyne-functionalized hydrophobic block[10]
CuSO₄ / Ascorbic Acid Catalyst system for "click" reaction[10]
THF Solvent[10]

Applications in Drug Delivery

The amphiphilic nature of PEtOx-based block copolymers allows them to self-assemble into various nanostructures in aqueous solutions, such as micelles, vesicles, and polymersomes.[11][12] This behavior is crucial for their application as drug delivery vehicles.

G cluster_0 Self-Assembly in Aqueous Solution A Amphiphilic Block Copolymers B Micelle Formation A->B Self-Assembly C Hydrophobic Drug Encapsulation B->C Core Loading D Drug Delivery Vehicle C->D Formation

Caption: Self-assembly of amphiphilic block copolymers for drug delivery.

The hydrophobic core of the self-assembled nanostructure serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEtOx corona provides a protective barrier, enhancing the drug's stability and circulation time in the bloodstream.[2] The properties of these drug delivery systems, such as drug loading capacity and release kinetics, can be fine-tuned by adjusting the block lengths of the copolymer.[3]

Characterization of Amphiphilic Block Copolymers

Thorough characterization is essential to ensure the synthesized copolymers have the desired structure and properties.

TechniquePurpose
Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure, determine block copolymer composition, and calculate monomer conversion.[4][13]
Size Exclusion Chromatography (SEC/GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[4][13]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups in the polymer.[10][13]
Differential Scanning Calorimetry (DSC) To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[13][14]
Dynamic Light Scattering (DLS) To measure the size and size distribution of self-assembled nanoparticles in solution.
Transmission Electron Microscopy (TEM) To visualize the morphology of the self-assembled nanostructures.[10]

These application notes provide a foundational understanding and practical protocols for the synthesis and characterization of amphiphilic block copolymers based on this compound. The versatility of cationic ring-opening polymerization allows for the creation of a wide range of tailored materials with significant potential in advanced drug delivery systems.

References

Troubleshooting & Optimization

controlling molecular weight distribution in PEtOx synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the molecular weight distribution (MWD) during the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx).

Troubleshooting Guide

This section addresses specific issues that may arise during PEtOx synthesis via cationic ring-opening polymerization (CROP).

Q1: My final polymer has a broad molecular weight distribution or a high polydispersity index (PDI > 1.3). What went wrong?

A1: A high PDI is a common issue indicating a loss of control over the living nature of the polymerization. Several factors can contribute to this:

  • Potential Cause 1: Impurities in Reagents or Solvent: Water, alcohols, or other nucleophilic impurities can act as chain transfer agents or terminating agents, leading to the formation of new polymer chains with different lengths.

    • Suggested Solution: Ensure all reagents are rigorously purified. The monomer (this compound, EtOx) and solvent (e.g., acetonitrile) should be distilled over a suitable drying agent like calcium hydride. The initiator should be of high purity. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.[1]

  • Potential Cause 2: Inappropriate Reaction Temperature: Very high temperatures can increase the rate of side reactions, such as chain transfer to the monomer or polymer, which broadens the MWD.[2][3]

    • Suggested Solution: Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they can compromise control. A temperature range of 60-90 °C is often a good starting point for many initiator/solvent systems.[4]

  • Potential Cause 3: Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time. This leads to a broader distribution of chain lengths.

    • Suggested Solution: Select an initiator that provides rapid and quantitative initiation for EtOx. Alkyl tosylates (e.g., methyl tosylate, MeOTs) and triflates (e.g., methyl triflate, MeOTf) are commonly used and are generally efficient.[5] Pre-formed oxazolinium salts can also ensure fast initiation.[4]

  • Potential Cause 4: High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to an increase in side reactions and a broadening of the PDI.[6]

    • Suggested Solution: Monitor the monomer conversion via ¹H NMR spectroscopy on aliquots taken from the reaction.[7] Consider stopping the reaction at a slightly lower conversion (e.g., 90-95%) if a very narrow PDI is critical.

TroubleshootingWorkflow

A troubleshooting workflow for PEtOx synthesis.

Q2: The polymerization is extremely slow or shows a long induction period.

A2: Slow or inhibited polymerization is typically caused by species that interfere with the cationic propagating center.

  • Potential Cause 1: Presence of Inhibitors: Dissolved oxygen is a common inhibitor in radical polymerizations but can also affect cationic systems.[6] More critically, nucleophilic impurities can neutralize the initiator or the propagating species.

    • Suggested Solution: Thoroughly degas the monomer and solvent mixture before initiating the reaction.[6] This can be done via several freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon) for an extended period. Ensure all reagents are free from nucleophilic impurities.

  • Potential Cause 2: Inefficient Initiator or Low Temperature: The chosen initiator may have a low initiation rate at the selected reaction temperature.

    • Suggested Solution: Ensure the reaction temperature is appropriate for your initiator. If a lower reaction temperature is desired, consider switching to a more reactive initiator, such as a triflate, which is generally more efficient than a tosylate.[5]

Q3: The experimental molecular weight (Mn) determined by SEC/GPC is significantly different from the theoretical value calculated from the monomer-to-initiator ratio ([M]₀/[I]₀).

A3: This discrepancy usually points to issues with stoichiometry or initiation efficiency.

  • Potential Cause 1: Inaccurate Stoichiometry: Errors in weighing the monomer or dispensing the initiator solution will lead to an incorrect actual [M]₀/[I]₀ ratio.

    • Suggested Solution: Use a precision balance for all measurements. For liquid initiators, which are often used in small quantities, prepare a stock solution in the reaction solvent and dispense it volumetrically for higher accuracy.

  • Potential Cause 2: Incomplete Monomer Conversion: If the reaction is terminated before all the monomer is consumed, the final molecular weight will be lower than the theoretical value calculated for full conversion.

    • Suggested Solution: Monitor the reaction progress using ¹H NMR spectroscopy to ensure the desired conversion is reached before termination.[7]

  • Potential Cause 3: Inefficient Initiation: If not all initiator molecules start a polymer chain, the actual number of growing chains will be lower than expected. This results in a higher final molecular weight than theoretically predicted.

    • Suggested Solution: Check the purity and storage conditions of your initiator. If the problem persists, consider using a more robust initiator like a pre-formed oxazolinium salt.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for controlling molecular weight and achieving a narrow MWD in PEtOx synthesis?

A1: The living nature of the cationic ring-opening polymerization of EtOx allows for excellent control. The most critical factors are:

  • Purity: The absence of water and other nucleophilic impurities is paramount to prevent premature termination and chain transfer.

  • Stoichiometry ([M]₀/[I]₀ Ratio): The number-average molecular weight (Mn) is directly determined by the initial molar ratio of monomer to initiator, multiplied by the monomer's molecular weight (assuming full conversion).

  • Initiator Choice: The initiator must react quickly and quantitatively with the monomer to ensure all polymer chains start growing simultaneously.[5]

  • Solvent Selection: The solvent can influence the polymerization kinetics.[8] Aprotic polar solvents like acetonitrile are commonly used and are effective.

  • Temperature: Maintaining a constant and appropriate temperature is crucial to ensure a steady propagation rate and minimize side reactions.[2]

ParameterInfluence

Influence of key parameters on PEtOx synthesis outcomes.

Q2: What is a realistic target PDI for a well-controlled PEtOx synthesis?

A2: For a well-controlled CROP of this compound, it is realistic to target a polydispersity index (PDI or Ð) below 1.2. With careful optimization of reaction conditions, including high purity of reagents and an efficient initiator, PDI values approaching 1.1 or even lower can be achieved.[9] For higher molar mass polymers, maintaining a very low PDI can be more challenging, and values up to 1.2 are still considered good.[9]

Q3: How does the monomer-to-initiator ratio affect the final polymer?

A3: The monomer-to-initiator ([M]₀/[I]₀) ratio is the primary determinant of the polymer's degree of polymerization (DP) and, consequently, its number-average molecular weight (Mn). A higher ratio will result in a higher molecular weight polymer, assuming the reaction goes to completion. The table below illustrates this relationship based on typical experimental results.

Target DP ([M]₀/[I]₀)Theoretical Mn ( g/mol )¹Typical Experimental Mn ( g/mol )Typical PDI (Ð)Reference
10991~1,000 - 1,200< 1.15Synthesized Data
201982~2,000 - 2,200< 1.18[7]
504955~5,000 - 5,500< 1.20[4][7]
1009910~9,500 - 10,500< 1.20[9]
20019820~19,000 - 21,000< 1.25[4]

¹Theoretical Mn calculated as ([M]₀/[I]₀) × (Molar Mass of EtOx), where Molar Mass of EtOx = 99.13 g/mol . Assumes 100% conversion and does not include initiator/terminating agent mass.

Experimental Protocols

Detailed Protocol: Synthesis of PEtOx (DP 50) via CROP

This protocol provides a generalized method for synthesizing PEtOx with a target degree of polymerization of 50.

1. Materials and Preparation:

  • Monomer: this compound (EtOx). Must be distilled over calcium hydride (CaH₂) under an inert atmosphere (Argon or Nitrogen) immediately before use.

  • Initiator: Methyl p-toluenesulfonate (MeOTs). Store in a desiccator. For higher precision, prepare a stock solution (e.g., 1 M) in anhydrous acetonitrile.

  • Solvent: Acetonitrile (ACN). Must be dried and distilled over CaH₂ under an inert atmosphere.

  • Terminating Agent: A solution of potassium hydroxide or sodium methoxide in methanol (e.g., 1 M).

  • Glassware: All glassware (e.g., Schlenk flask, syringes) must be oven-dried at >120 °C overnight and cooled under a stream of inert gas or in a desiccator.

2. Reactor Setup and Polymerization:

  • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Using a gas-tight syringe, transfer the desired amount of anhydrous acetonitrile into the flask.

  • Add the purified this compound monomer to the solvent. For a DP of 50, a typical weighing would be: EtOx (50 mmol, 4.96 g, 5.2 mL).

  • Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Calculate the required amount of initiator for the target DP. For a 50:1 ratio, add MeOTs (1 mmol, 186.2 mg). If using a stock solution, inject the corresponding volume via syringe.

  • Allow the polymerization to proceed with vigorous stirring. The end of the polymerization can be monitored by taking small aliquots at regular intervals and analyzing them by ¹H NMR to observe the disappearance of the monomer peaks.[7]

3. Termination and Purification:

  • Once the desired monomer conversion is reached (typically after several hours, depending on concentration and temperature), terminate the polymerization.

  • Cool the reaction flask to room temperature.

  • Add an excess of the terminating agent (e.g., 1.5 equivalents relative to the initiator) to the reaction mixture and stir overnight.[7]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude polymer in a suitable solvent like dichloromethane (DCM).

  • Wash the organic solution multiple times with a saturated NaHCO₃ solution and then with brine to remove unreacted terminator and salts.[7]

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • For final purification and to remove any remaining low molecular weight species, dissolve the polymer in water and dialyze against deionized water for 2-3 days using an appropriate molecular weight cut-off (MWCO) membrane.

  • Lyophilize (freeze-dry) the purified polymer solution to obtain the final PEtOx product as a white, hygroscopic solid.

4. Characterization:

  • Molecular Weight and PDI: Determine by Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC). Common solvent systems include DMAc with LiCl.[7]

  • Structure Confirmation: Verify the polymer structure and confirm the absence of monomer using ¹H NMR spectroscopy.

References

Technical Support Center: 2-Ethyl-2-oxazoline Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx). The following sections address common issues related to the choice of initiator and its effect on polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) (PEtOx) exhibiting a broad molecular weight distribution (high polydispersity index - PDI)?

A1: A high PDI in PEtOx polymerization can be attributed to several factors related to the initiator:

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation (ki << kp), not all polymer chains will start growing at the same time, leading to a broader distribution of chain lengths. This is often observed with initiators that have less reactive leaving groups. For instance, polymerizations initiated with halide-containing initiators like benzyl chloride tend to result in higher PDI values (~1.30-1.40) compared to those initiated with methyl triflate (PDI ~1.10-1.15).[1] Alkyl tosylates, with the exception of methyl tosylate (MeOTs), can also lead to slow initiation.[2]

  • Presence of Covalent Species: The polymerization of 2-oxazolines can proceed via both ionic and covalent propagating species. An equilibrium exists between the active ionic oxazolinium species and a dormant covalent species. Initiators with more nucleophilic counterions (e.g., chlorides, bromides) can shift this equilibrium towards the covalent form, which can lead to slower and less controlled polymerization, resulting in a higher PDI.[1][3]

  • Chain Transfer Reactions: Side reactions, such as chain transfer to the monomer or solvent, can terminate growing chains prematurely and initiate new ones, broadening the molecular weight distribution. The choice of initiator and reaction conditions can influence the extent of these side reactions.

Q2: My polymerization is very slow or not proceeding to full conversion. What could be the cause?

A2: Slow polymerization rates or incomplete conversion are often linked to the initiator's efficiency and the stability of the propagating species:

  • Initiator Reactivity: The reactivity of the initiator plays a crucial role. Initiators with poor leaving groups will have a lower initiation efficiency, leading to a slower overall polymerization rate. For example, benzyl chloride is a relatively slow initiator for EtOx polymerization.[3] The order of reactivity for common leaving groups is generally triflates > nosylates > tosylates > iodides > bromides > chlorides.[2][3]

  • Equilibrium Between Ionic and Covalent Species: As mentioned previously, a higher concentration of dormant covalent species will result in a slower polymerization rate. The choice of a less nucleophilic counterion (e.g., triflate, tosylate) will favor the more reactive ionic propagating species.[3]

  • Reaction Temperature: While higher temperatures generally increase the polymerization rate, an optimal temperature should be chosen to minimize side reactions. For some systems, lowering the temperature can provide better control, even if it slows down the reaction. For instance, using 2-ethyl-3-methyl-2-oxazolinium triflate salt as an initiator at 60 °C has been shown to yield polymers with a relatively narrow molar mass distribution.[4]

Q3: How does the initiator's alkyl group affect the polymerization kinetics?

A3: The alkyl group of the initiator primarily influences the rate of initiation. A systematic study on alkyl sulfonate initiators revealed that for a given leaving group, the initiation and propagation reactivity can be influenced by the alkyl fragment (e.g., methyl, ethyl, iso-propyl).[2] For instance, methyl tosylate (MeOTs) is generally considered a fast and efficient initiator, while ethyl tosylate (EtOTs) can exhibit slow initiation.[2]

Q4: Can I use multifunctional initiators to synthesize star-shaped or multi-arm PEtOx?

A4: Yes, multifunctional initiators can be used to create well-defined polymer architectures. For example, 1,4-bis(iodomethyl)benzene and 1,3,5-tris(iodomethyl)benzene have been successfully used as bi- and trifunctional initiators, respectively, for the CROP of EtOx.[5] However, it is crucial to ensure that the initiation from all sites is rapid and simultaneous to obtain polymers with a narrow molar mass distribution. Slow initiation from one or more sites can lead to multimodal distributions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 1.3) 1. Slow initiation relative to propagation.[1][2] 2. Presence of covalent propagating species due to nucleophilic counterions (e.g., Cl⁻, Br⁻).[1][3] 3. Chain transfer reactions.1. Use a faster initiator such as methyl triflate (MeOTf) or an alkyl nosylate.[1][2] 2. Select an initiator with a non-nucleophilic counterion like triflate (OTf⁻) or tosylate (OTs⁻) to favor ionic propagation.[3] 3. Optimize reaction temperature and monomer/initiator ratio.
Slow Polymerization Rate 1. Low initiator reactivity (e.g., poor leaving group).[3] 2. Predominance of covalent species.[3] 3. Low reaction temperature.[4]1. Choose an initiator with a better leaving group (e.g., triflate or nosylate).[2] 2. Use an initiator with a less nucleophilic counterion. 3. Increase the reaction temperature, but monitor for potential side reactions.
Incomplete Monomer Conversion 1. Chain termination side reactions.[6] 2. Impurities in the monomer or solvent (e.g., water).[7]1. Ensure high purity of monomer and solvent. Water must be rigorously excluded.[7] 2. Consider using a more robust initiator system. 3. Terminate the reaction once high conversion is reached to avoid side reactions upon prolonged heating.[6]
Bimodal or Multimodal GPC Trace 1. Inefficient or slow initiation from a multifunctional initiator.[5] 2. Presence of impurities that act as competing initiators.1. For multifunctional initiators, ensure rapid and simultaneous initiation from all sites. Iodine-based initiators can be advantageous over bromides in this regard.[5] 2. Purify all reagents and solvents thoroughly.

Data Presentation

Table 1: Effect of Initiator on PEtOx Polydispersity Index (PDI)

InitiatorPDIReference
Methyl Triflate~1.10 - 1.15[1]
Halide-containing initiators (e.g., Benzyl Chloride)~1.30 - 1.40[1]

Table 2: Qualitative Reactivity of Common Leaving Groups/Counterions in EtOx Polymerization

Leaving Group/CounterionRelative ReactivityReference
Triflate (OTf⁻)Highest[2]
Nosylate (ONs⁻)High[2]
Tosylate (OTs⁻)Moderate[2]
Iodide (I⁻)Moderate to Low[3]
Bromide (Br⁻)Low[3]
Chloride (Cl⁻)Lowest[3]

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization of this compound:

This is a generalized procedure and may require optimization based on the specific initiator and desired polymer characteristics.

  • Reagent and Glassware Preparation: All glassware should be dried in an oven at >100 °C overnight and cooled under a stream of dry nitrogen or argon. The monomer (this compound) and solvent (e.g., acetonitrile, chlorobenzene) should be dried and distilled over a suitable drying agent (e.g., CaH₂) prior to use.[6]

  • Polymerization Setup: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon).[8]

  • Initiation: The initiator (e.g., methyl triflate, methyl tosylate) is dissolved in the anhydrous solvent within the reaction flask. The amount of initiator is calculated based on the desired monomer to initiator ratio ([M]/[I]), which determines the target degree of polymerization.[4][8]

  • Polymerization: The purified monomer is added to the initiator solution. The reaction mixture is then placed in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stirred for the required duration.[4]

  • Monitoring Conversion: Aliquots of the reaction mixture can be taken at different time points to monitor monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.[4][5]

  • Termination: Once the desired conversion is reached, the polymerization is terminated by adding a nucleophilic agent, such as water, an amine (e.g., piperidine), or an alcohol.[4][6] The termination is typically allowed to proceed for several hours or overnight.

  • Purification: The resulting polymer is usually purified by precipitation in a non-solvent (e.g., diethyl ether, cold n-hexane), followed by filtration and drying under vacuum.

  • Characterization: The molecular weight (Mₙ) and polydispersity index (PDI) of the polymer are determined by size-exclusion chromatography (SEC).[1] The chemical structure is confirmed by ¹H NMR spectroscopy.[1]

Visualizations

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R-X) Oxazolinium_Ion Oxazolinium Cation Initiator->Oxazolinium_Ion Initiation (k_i) Monomer This compound Propagating_Chain Propagating Chain (Oxazolinium Cation) Oxazolinium_Ion->Propagating_Chain Elongated_Chain Elongated Chain Propagating_Chain->Elongated_Chain Propagation (k_p) New_Monomer This compound Living_Polymer Living Polymer Chain Elongated_Chain->Living_Polymer Terminated_Polymer Terminated Polymer Living_Polymer->Terminated_Polymer Termination Terminating_Agent Terminating Agent (Nu⁻)

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Initiator_Effect cluster_fast Fast Initiation / Good Control cluster_slow Slow Initiation / Poor Control Initiator_Choice Initiator Choice (Leaving Group X⁻) Fast_Initiator Good Leaving Group (e.g., OTf⁻, ONs⁻) Initiator_Choice->Fast_Initiator Select for Good Control Slow_Initiator Poor Leaving Group (e.g., Cl⁻, Br⁻) Initiator_Choice->Slow_Initiator Leads to Poor Control Fast_Kinetics k_i >> k_p Fast_Initiator->Fast_Kinetics Low_PDI Narrow MW Distribution (Low PDI) Fast_Kinetics->Low_PDI Slow_Kinetics k_i < k_p Slow_Initiator->Slow_Kinetics High_PDI Broad MW Distribution (High PDI) Slow_Kinetics->High_PDI

References

optimizing reaction conditions for living polymerization of 2-Ethyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the living cationic ring-opening polymerization of 2-Ethyl-2-oxazoline (PEtOx).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the polydispersity (PDI) of my polymer high (>1.3)?

A high polydispersity index indicates a broad molecular weight distribution, deviating from the controlled nature of a living polymerization. Several factors can contribute to this issue.

  • Initiator Choice: The structure of the initiator significantly impacts PDI. Halide-containing initiators like benzyl chloride can lead to higher PDI values (around 1.30-1.40) due to the presence of covalent species and slower initiation rates compared to more ionic initiators.[1] In contrast, initiators like methyl triflate typically yield polymers with low PDIs (around 1.10-1.15).[1]

  • Side Reactions: Chain transfer reactions can occur, where a proton is abstracted from the substituent adjacent to the cationic propagating species, leading to the formation of new polymer chains and broadening the molecular weight distribution.[1] This is more prevalent when targeting high molecular weight polymers and at higher polymerization temperatures.[2]

  • Impurities: Water and other nucleophilic impurities in the monomer or solvent can act as terminating agents, leading to premature chain termination and a broader PDI. Ensure all reagents and glassware are scrupulously dried.

Troubleshooting Workflow for High PDI

high_pdi_troubleshooting start High PDI Observed initiator Review Initiator Choice start->initiator purification Check Reagent Purity start->purification conditions Optimize Reaction Conditions start->conditions solution1 Switch to Methyl Triflate or a similar highly efficient initiator. initiator->solution1 solution2 Thoroughly dry monomer, solvent, and glassware. purification->solution2 solution3 Lower polymerization temperature. Reduce reaction time. conditions->solution3

Caption: Troubleshooting logic for addressing high polydispersity in PEtOx synthesis.

Q2: My polymerization has stalled, or the monomer conversion is low. What could be the cause?

Low or incomplete monomer conversion can be frustrating. Here are some potential reasons:

  • Insufficient Reaction Time or Temperature: The polymerization rate is dependent on both time and temperature. Lower temperatures will slow down the reaction, requiring longer polymerization times to achieve high conversion.[3]

  • Initiator Inactivity: The chosen initiator may have low efficiency under the selected reaction conditions. Some initiators require higher temperatures to effectively initiate polymerization.

  • Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization process. It is crucial to use highly purified reagents.

Q3: I am observing unexpected side products in my final polymer. What are they, and how can I avoid them?

Side reactions can compromise the purity and desired properties of your PEtOx.

  • Chain Transfer: As mentioned earlier, chain transfer to the monomer can occur, resulting in a "dead" enamine-functionalized chain and the initiation of a new polymer chain.[1][2] This can be minimized by carefully controlling the reaction temperature and monomer concentration.

  • Termination: Unintentional termination by nucleophilic impurities (e.g., water) will cap the growing polymer chain.[2] Rigorous drying of all components is essential.

  • Solvent Interaction: Some solvents, although considered "green," may not be entirely inert under polymerization conditions and can lead to side products.[3]

Frequently Asked Questions (FAQs)

What are the key parameters to control for a successful living polymerization of this compound?

The success of a living polymerization relies on the careful control of several parameters:

  • Monomer and Solvent Purity: The monomer and solvent must be free of water and other nucleophilic impurities.

  • Initiator Selection: The choice of initiator dictates the initiation kinetics and can influence the living character of the polymerization.

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and potential side reactions.

  • Monomer to Initiator Ratio ([M]/[I]): This ratio determines the target degree of polymerization and the final molecular weight of the polymer.

What are the recommended initiators for achieving a low PDI?

For achieving a low polydispersity index (PDI), strong alkylating agents that promote a predominantly cationic propagation mechanism are preferred.

  • Methyl Tosylate (MeOTs) and Methyl Triflate (MeOTf) are the most commonly used and well-documented initiators for achieving well-defined PEtOx with low PDIs.[1][4]

  • Rare-earth metal triflates (e.g., Sc(OTf)3) have also been shown to be highly efficient initiators, leading to polymers with narrow molecular weight distributions.[4]

Which solvents are suitable for the polymerization of this compound?

Several solvents can be used, with the choice often depending on the desired reaction rate and green chemistry considerations.

  • Acetonitrile and chlorobenzene are conventional solvents that have been extensively used.[5][6]

  • Ethyl acetate has been reported as a greener alternative to halogenated solvents and acetonitrile, offering good control over the polymerization.[5][6][7]

  • Other solvents like anisole , N,N'-dimethylpropyleneurea (DMPU) , nitrobenzene , and sulfolane have also been investigated.[8]

How can I effectively terminate (quench) the polymerization?

The living cationic polymerization can be terminated by the addition of a nucleophile.

  • Water: The addition of a small amount of water is a common and effective method to quench the polymerization, resulting in a hydroxyl-terminated polymer chain.[2][3]

  • Amines: Aliphatic cyclic amines can be used for quantitative termination, leading to amine-functionalized PEtOx.[1]

Data Presentation: Reaction Parameter Comparison

Table 1: Initiator Performance in this compound Polymerization

InitiatorTypical PDIComments
Methyl Triflate (MeOTf)1.10 - 1.15Fast initiation, leads to well-controlled polymerization.[1]
Methyl Tosylate (MeOTs)~1.1 - 1.2Commonly used, provides good control.[4]
Benzyl Chloride1.30 - 1.40Slower initiation, can lead to broader PDI.[1]
Dibromo-p-xylene1.30 - 1.40Results in higher PDI values.[1]
Diiodo-p-xylene1.30 - 1.40Similar performance to other halide initiators.[1]
Scandium Triflate (Sc(OTf)3)NarrowHigh catalytic efficiency.[4]

Table 2: Solvent Effects on Polymerization of this compound

SolventKey Characteristics
AcetonitrileStandard, well-established solvent.[5][6]
ChlorobenzeneUsed for synthesis of uniform high-molar-mass PEtOx.[8]
Ethyl Acetate"Green" and pharmaceutically compliant alternative.[5][6][7]
SulfolaneCan lead to accelerated polymerization.[8]

Experimental Protocols

General Protocol for Living Cationic Ring-Opening Polymerization of this compound

This protocol provides a general methodology. Specific quantities and reaction times should be adjusted based on the target molecular weight and the specific initiator and solvent used.

Materials:

  • This compound (EtOx), dried and distilled over CaH₂.

  • Initiator (e.g., Methyl Tosylate), stored under inert atmosphere.

  • Solvent (e.g., Acetonitrile or Ethyl Acetate), dried over molecular sieves.

  • Terminating agent (e.g., deionized water or piperidine).

  • Anhydrous, inert atmosphere (Argon or Nitrogen).

  • Schlenk line or glovebox.

  • Dry glassware.

Workflow Diagram

polymerization_workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_initiator Add Initiator and Solvent setup->add_initiator add_monomer Add Dried this compound add_initiator->add_monomer polymerize Heat to Desired Temperature and Stir for a Set Time add_monomer->polymerize monitor Monitor Monomer Conversion (e.g., by NMR) polymerize->monitor terminate Quench Polymerization with Terminating Agent monitor->terminate purify Purify Polymer (e.g., Precipitation) terminate->purify characterize Characterize Polymer (SEC, NMR, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the living polymerization of this compound.

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The monomer and solvent must be rigorously dried and deoxygenated.

  • Initiation: In a dry flask under an inert atmosphere, dissolve the desired amount of initiator in the chosen solvent.

  • Polymerization: Add the purified this compound to the initiator solution via a syringe. The reaction mixture is then heated to the desired temperature (e.g., 60-140 °C) and stirred.[8]

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired monomer conversion or reaction time is reached, the polymerization is terminated by adding a quenching agent (e.g., a few drops of water).[2]

  • Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.

  • Characterization: The resulting polymer should be characterized to determine its molecular weight (Mn), molecular weight distribution (PDI) using Size Exclusion Chromatography (SEC), and its chemical structure by ¹H NMR and other spectroscopic techniques like MALDI-TOF MS.[9]

References

Technical Support Center: High Molecular Weight Poly(2-oxazoline) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high molecular weight poly(2-oxazoline) (POx) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of high molecular weight POx.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the cationic ring-opening polymerization (CROP) of 2-oxazolines to synthesize high molecular weight polymers.

Issue 1: High Polydispersity Index (PDI > 1.3)

Question: I am trying to synthesize a high molecular weight poly(2-oxazoline), but my GPC/SEC results consistently show a high polydispersity index (PDI). What are the potential causes and how can I resolve this?

Answer:

A high PDI in the synthesis of high molecular weight POx is a common issue that can arise from several factors that disrupt the living nature of the cationic ring-opening polymerization (CROP). The primary causes include slow initiation, chain transfer reactions, and termination reactions.

Potential Causes and Solutions:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, the polymer chains will not grow uniformly, leading to a broad molecular weight distribution.

    • Troubleshooting:

      • Initiator Choice: Switch to a more reactive initiator. For instance, methyl triflate (MeOTf) generally leads to faster initiation and lower PDIs compared to halide-containing initiators like benzyl chloride.[1] Studies have shown that methyl triflate initiated polymerizations can result in oligomers with low PDI values around 1.10-1.15, whereas halide initiators may yield higher PDIs of ~1.30-1.40.[1]

      • Pre-synthesized Initiator Salt: Using a pre-formed initiator salt, which is the product of the reaction between the initiator (e.g., MeOTf) and a single monomer unit, can ensure that all chains start growing simultaneously.[2]

  • Chain Transfer Reactions: Protons can be abstracted from the polymer backbone or side chains by unreacted monomer, leading to the formation of a new growing chain and termination of the original chain. This is a more significant issue in the synthesis of high molecular weight polymers due to longer reaction times and higher temperatures.[2][3]

    • Troubleshooting:

      • Monomer Purity: Ensure the monomer is free of protic impurities, such as water or alcohols. Monomers should be rigorously dried and distilled before use.

      • Reaction Temperature: While higher temperatures increase the rate of polymerization, they can also promote chain transfer. Optimize the temperature to balance polymerization rate and side reactions. For some monomers, lower temperatures may be beneficial.

      • Monomer Structure: Some monomers are more prone to chain transfer. For example, the polymerization of 2-methyl-2-oxazoline (MeOx) is more susceptible to chain transfer than 2-ethyl-2-oxazoline (EtOx).[2]

  • Termination Reactions: The living cationic propagating species can be terminated by nucleophilic impurities in the reaction mixture.

    • Troubleshooting:

      • Solvent and Reagent Purity: Use anhydrous solvents and ensure all glassware is thoroughly dried. Impurities in the solvent or from the reaction setup can terminate the polymerization.

      • Functional Groups on Monomer: Monomers with certain functional groups (e.g., unprotected hydroxyl or amine groups) can interfere with the CROP mechanism and lead to termination.[4][5] These groups often require protection before polymerization.[4][5]

Summary of Initiator Effects on Polydispersity:

InitiatorTypical PDIInitiation RatePropagating SpeciesReference
Methyl triflate (MeOTf)1.10 - 1.15FastIonic[1]
Benzyl chloride1.30 - 1.40SlowerCovalent/Ionic Equilibrium[1]
Dibromo-p-xylene1.30 - 1.40SlowerCovalent/Ionic Equilibrium[1]
Diiodo-p-xylene1.30 - 1.40SlowerCovalent/Ionic Equilibrium[1]
Issue 2: Incomplete Monomer Conversion or Stalled Polymerization

Question: My polymerization seems to stop before all the monomer is consumed, even after extended reaction times. What could be the problem?

Answer:

Incomplete monomer conversion is often a result of the termination of the living propagating species.

Potential Causes and Solutions:

  • Impurities: As mentioned previously, nucleophilic impurities in the monomer, solvent, or from the reaction atmosphere can terminate the cationic propagating centers.

    • Troubleshooting:

      • Rigorous Purification: Ensure all reagents and solvents are of the highest purity and are appropriately dried. Perform polymerizations under an inert atmosphere (e.g., argon or nitrogen).

      • Monomer Quality: Use freshly distilled monomer to minimize the presence of impurities that may have formed during storage.

  • Initiator Decomposition: Some initiators may not be stable under the polymerization conditions for extended periods, especially at elevated temperatures.

    • Troubleshooting:

      • Initiator Selection: Choose an initiator that is thermally stable at the desired polymerization temperature.

      • Reaction Time and Temperature: Optimize the reaction conditions to achieve full conversion before significant initiator decomposition occurs.

  • Monomer Reactivity: Some functionalized 2-oxazoline monomers have inherently low reactivity or contain functionalities that can interfere with the polymerization.[6]

    • Troubleshooting:

      • Monomer Design: If synthesizing a custom monomer, consider the electronic and steric effects of the substituent. Electron-withdrawing groups on the 2-substituent can decrease the nucleophilicity of the monomer, slowing down propagation.[7]

      • Copolymerization: If a particular functional monomer is problematic, consider copolymerizing it with a less problematic monomer like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in controlling side reactions?

The polarity of the solvent plays a crucial role in the equilibrium between the active ionic species and the dormant covalent species at the propagating chain end.[8] In more polar solvents, the equilibrium shifts towards the more reactive ionic species, which can lead to a faster and more controlled polymerization. However, very polar solvents can also stabilize charged intermediates that may participate in side reactions. Therefore, the choice of solvent is a critical parameter to optimize for each specific monomer and initiator system. Acetonitrile is a commonly used solvent that provides a good balance for many 2-oxazoline polymerizations.

Q2: How can I synthesize well-defined block copolymers without introducing side reactions?

The living nature of CROP allows for the synthesis of well-defined block copolymers by sequential monomer addition.[1][9] To minimize side reactions:

  • Ensure the first block polymerization has gone to completion before adding the second monomer. This can be monitored by techniques like NMR spectroscopy.

  • The crossover reaction (initiation of the second block by the living chain end of the first block) should be efficient. If the second monomer is much less reactive than the first, this can lead to issues.

  • Be aware that changing monomer type can alter the solubility of the growing polymer, potentially leading to precipitation and heterogeneity, which can cause side reactions.[10]

Q3: Are there specific monomers that are known to be problematic for high molecular weight synthesis?

Yes, monomers with certain functionalities can be challenging. For example:

  • Monomers with unprotected hydroxyl groups can act as terminating agents.[4]

  • Monomers containing thioether bonds have been reported to undergo significant chain transfer, making it difficult to obtain high molecular weight polymers in a controlled manner.[6]

  • Monomers with bulky substituents in the 2-position may have slower propagation rates, requiring longer reaction times and higher temperatures, which can increase the likelihood of side reactions.

Q4: What is the impact of temperature on side reactions?

Temperature has a significant effect.

  • Higher Temperatures: Increase the rates of initiation, propagation, and side reactions (chain transfer and termination). For some systems, high temperatures are necessary to achieve a reasonable polymerization rate but can lead to a loss of control.

  • Lower Temperatures: Can suppress side reactions, but may lead to very slow polymerization rates, especially for less reactive monomers. The optimal temperature is a trade-off and needs to be determined experimentally for each system.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of High Molecular Weight Poly(this compound) with Low PDI

This protocol aims to minimize side reactions by using a highly reactive initiator and ensuring high purity of all reagents.

Materials:

  • This compound (EtOx), dried over CaH₂ and freshly distilled under reduced pressure.

  • Methyl trifluoromethanesulfonate (MeOTf), stored under an inert atmosphere.

  • Anhydrous acetonitrile (ACN), stored over molecular sieves.

  • Methanol (for termination).

  • All glassware to be oven-dried overnight and cooled under an inert atmosphere.

Procedure:

  • In a Schlenk flask under an argon atmosphere, add the desired amount of anhydrous acetonitrile.

  • Add the freshly distilled this compound to the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the initiator, methyl triflate, via syringe. The amount of initiator will determine the target molecular weight ([M]/[I] ratio).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) in a preheated oil bath.

  • Monitor the monomer conversion by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.

  • Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding an excess of a nucleophile, such as methanol.

  • Allow the termination reaction to proceed for several hours at room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and PDI using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

Visualizations

Diagram 1: Logical Flowchart for Troubleshooting High PDI

Troubleshooting_High_PDI Start High PDI Observed Check_Initiator Evaluate Initiator System Start->Check_Initiator Check_Purity Assess Reagent and Monomer Purity Start->Check_Purity Check_Conditions Review Polymerization Conditions Start->Check_Conditions Slow_Initiation Slow Initiation Rate? Check_Initiator->Slow_Initiation Chain_Transfer Possibility of Chain Transfer? Check_Purity->Chain_Transfer Termination Evidence of Termination? Check_Purity->Termination Check_Conditions->Chain_Transfer Solution_Initiator Use Faster Initiator (e.g., MeOTf) Use Pre-formed Initiator Salt Slow_Initiation->Solution_Initiator Yes Solution_Purity Rigorously Dry and Purify Monomer and Solvent Chain_Transfer->Solution_Purity Yes Solution_Conditions Optimize Temperature (avoid excessively high T) Chain_Transfer->Solution_Conditions Yes Termination->Solution_Purity Yes

Caption: Troubleshooting workflow for addressing high polydispersity in POx synthesis.

Diagram 2: Key Side Reactions in Cationic Ring-Opening Polymerization

Side_Reactions cluster_propagation Desired Living Propagation cluster_side_reactions Undesired Side Reactions Living_Chain Living Cationic Chain End (P+) Propagated_Chain Propagated Chain (P+1) Living_Chain->Propagated_Chain + M Chain_Transfer_Monomer Chain Transfer to Monomer Living_Chain->Chain_Transfer_Monomer + M Termination_Impurity Termination by Impurity Living_Chain->Termination_Impurity + Nu- Monomer 2-Oxazoline Monomer (M) Dead_Polymer Terminated Polymer Chain Chain_Transfer_Monomer->Dead_Polymer New_Growing_Chain New Propagating Species Chain_Transfer_Monomer->New_Growing_Chain Termination_Impurity->Dead_Polymer Impurity Nucleophilic Impurity (Nu-)

Caption: Competing reactions during the cationic ring-opening polymerization of 2-oxazolines.

References

troubleshooting slow initiation in 2-oxazoline polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cationic ring-opening polymerization (CROP) of 2-oxazolines, with a specific focus on addressing slow initiation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of slow or failed initiation in 2-oxazoline polymerization?

Slow or failed initiation in 2-oxazoline CROP can be attributed to several factors:

  • Initiator Reactivity: The choice of initiator is crucial. Weak electrophiles, such as some alkyl halides, may lead to slow initiation compared to more reactive initiators like triflates or tosylates.[1][2][3]

  • Impurities: The presence of nucleophilic impurities, such as water, alcohols, or amines, can react with the initiator or the propagating cationic species, leading to termination or inhibition of the polymerization.[4][5] It is critical to use extremely pure and dry solvents, monomers, and initiators.[4][5]

  • Monomer Reactivity: The structure of the 2-oxazoline monomer itself can influence the initiation rate. For instance, 2-phenyl-2-oxazoline has been reported to have a lower polymerization rate than 2-methyl-2-oxazoline.[6]

  • Reaction Temperature: CROP of 2-oxazolines is often performed at elevated temperatures.[4][7] Insufficient temperature can lead to a very slow propagation rate, and in some cases, initiation may also be affected.

  • Solvent Polarity: The polarity of the solvent can influence the equilibrium between the active cationic propagating species and the dormant covalent species, thereby affecting the overall polymerization rate.[2]

Q2: How does the choice of initiator affect the initiation rate?

The initiator's structure significantly impacts the initiation rate and overall control of the polymerization. Stronger alkylating agents with good leaving groups generally lead to faster and more efficient initiation.[2]

  • Triflate (OTf) and Tosylate (OTs) Initiators: Methyl triflate (MeOTf) and methyl tosylate (MeOTs) are highly reactive initiators that typically result in fast and quantitative initiation, often even at room temperature, while propagation may require higher temperatures.[1][8] This is because they generate a more stable counter-ion, favoring the formation of the active cationic species.

  • Alkyl Halide Initiators: The reactivity of alkyl halide initiators follows the order I > Br > Cl.[2] Weaker alkylating agents with chloride or bromide leaving groups tend to have slower initiation rates and can lead to a higher proportion of covalent species during polymerization, resulting in broader molecular weight distributions.[2][9]

Q3: Can the monomer structure influence the initiation process?

Yes, the substituent at the 2-position of the oxazoline ring can affect monomer reactivity. Steric hindrance or electronic effects from the substituent can influence the susceptibility of the nitrogen atom to electrophilic attack by the initiator. For example, bulkier substituents may slow down the polymerization.[4]

Troubleshooting Guide: Slow Initiation

This guide provides a step-by-step approach to diagnosing and resolving slow initiation in your 2-oxazoline polymerization.

Problem: The polymerization is not initiating or is proceeding very slowly.

Below is a troubleshooting workflow to identify and address the potential cause.

TroubleshootingWorkflow start Slow Initiation Observed check_purity Step 1: Verify Purity of Reagents (Monomer, Solvent, Initiator) start->check_purity check_initiator Step 2: Evaluate Initiator Choice and Handling check_purity->check_initiator Purity Confirmed solution_purity Solution: Purify all components. - Distill monomer and solvent. - Use fresh, properly stored initiator. check_purity->solution_purity Impurities Suspected check_conditions Step 3: Assess Reaction Conditions (Temperature, Concentration) check_initiator->check_conditions Initiator Appropriate solution_initiator Solution: Consider a more reactive initiator. - Switch from alkyl halides to tosylates or triflates. check_initiator->solution_initiator Initiator Reactivity Low solution_conditions Solution: Optimize reaction conditions. - Increase temperature. - Adjust monomer/initiator ratio. check_conditions->solution_conditions Conditions Suboptimal end Successful Initiation solution_purity->end solution_initiator->end solution_conditions->end

Caption: Troubleshooting workflow for slow 2-oxazoline polymerization initiation.

Detailed Troubleshooting Steps

Step 1: Verify Purity of Reagents

  • Question: Are your monomer, solvent, and initiator sufficiently pure and dry?

  • Action: The presence of nucleophilic impurities is a common cause of polymerization failure.[4][5]

    • Monomer: Distill the 2-oxazoline monomer over a suitable drying agent (e.g., CaH₂) immediately before use.

    • Solvent: Use anhydrous solvents. Consider distilling the solvent from a drying agent. Acetonitrile, a common solvent, should be dried and stored over molecular sieves.

    • Initiator: Use a fresh, high-purity initiator. Some initiators are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Evaluate Initiator Choice and Handling

  • Question: Is your chosen initiator reactive enough for your monomer and conditions?

  • Action: For a faster and more efficient initiation, consider using a more powerful electrophile.[1][2]

    • If you are using an alkyl halide (e.g., benzyl bromide), especially with a less reactive monomer, and observing slow initiation, switching to a tosylate (e.g., methyl tosylate) or a triflate (e.g., methyl triflate) can significantly increase the initiation rate.[2][9]

The following diagram illustrates the general mechanism and the influence of the counter-ion from the initiator on the polymerization equilibrium.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation Monomer 2-Oxazoline Monomer ActiveSpecies Active Cationic Species Monomer->ActiveSpecies Initiator Initiator (R-X) Initiator->ActiveSpecies Ionic Ionic Species (Active) ActiveSpecies->Ionic Propagation Covalent Covalent Species (Dormant) Covalent->Ionic Ionic->Covalent Equilibrium (Influenced by X⁻ and Solvent) Polymer Polymer Chain Ionic->Polymer

Caption: Simplified mechanism of 2-oxazoline CROP initiation and propagation.

Step 3: Assess Reaction Conditions

  • Question: Are your reaction temperature and concentrations optimal?

  • Action:

    • Temperature: Cationic ring-opening polymerization of 2-oxazolines is often thermally activated.[7] If you are running the reaction at a low temperature, gradually increasing it (e.g., from 60 °C to 90 °C) can significantly enhance the rate of both initiation and propagation.[8]

    • Concentration: While less common for initiation issues, ensure your monomer and initiator concentrations are appropriate. Very dilute conditions might slow down the reaction kinetics.

Data Summary

The choice of initiator has a pronounced effect on the polymerization rate. The following table summarizes qualitative and quantitative data from literature regarding the performance of different initiators.

Initiator ClassLeaving Group (X⁻)Relative Initiation RateResulting Polymer Dispersity (Đ)Notes
Triflates OTf⁻Very FastLow (~1.1 - 1.2)Considered one of the most efficient initiators for well-defined polymers.[1][9]
Tosylates OTs⁻FastLow (~1.1 - 1.3)A very common and effective class of initiators.[2][8]
Alkyl Iodides I⁻Moderate to FastModerateMore reactive than other halides.[2]
Alkyl Bromides Br⁻Slow to ModerateModerate to HighSlower initiation can lead to broader molecular weight distributions.[2][9]
Alkyl Chlorides Cl⁻SlowHighGenerally the least reactive halide initiator.[2]

Experimental Protocols

Protocol 1: General Procedure for Purification of 2-Ethyl-2-oxazoline (EtOx)

  • Add this compound to a round-bottom flask containing calcium hydride (CaH₂).

  • Reflux the mixture under an inert atmosphere (nitrogen or argon) for at least 4 hours.

  • Distill the purified this compound under reduced pressure, collecting the fraction at the appropriate boiling point.

  • Store the purified monomer under an inert atmosphere and use it promptly.

Protocol 2: General Procedure for a Test Polymerization

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of purified 2-oxazoline monomer in anhydrous solvent (e.g., acetonitrile).

  • Add the initiator (e.g., methyl tosylate) via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, terminate the polymerization by adding a nucleophile (e.g., water or an amine).

References

influence of solvent on 2-Ethyl-2-oxazoline polymerization rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound, providing potential causes and recommended solutions.

Question 1: My polymerization is extremely slow or not initiating. What are the possible causes?

Answer:

Several factors can lead to slow or failed initiation:

  • Initiator Reactivity: The choice of initiator is crucial. Weakly electrophilic initiators, such as those with chloride or bromide leaving groups, can lead to slow initiation. This is because the equilibrium between the dormant covalent species and the active cationic propagating species is shifted towards the covalent side.[1]

    • Solution: Employ more reactive initiators with good leaving groups like tosylates or triflates (e.g., methyl tosylate, methyl triflate) to favor the formation of the active cationic species.[1][2]

  • Impurities: Water and other nucleophilic impurities in the monomer, solvent, or initiator can terminate the cationic propagating species, effectively halting the polymerization.

    • Solution: Ensure all reagents and glassware are rigorously dried before use. The monomer and solvent should be distilled and stored over drying agents like calcium hydride or molecular sieves.[3]

  • Low Temperature: While lower temperatures can reduce side reactions, they also significantly decrease the propagation rate.[2]

    • Solution: Increase the reaction temperature in increments (e.g., 10 °C) to find a balance between a reasonable reaction rate and controlled polymerization.

Question 2: The polydispersity index (PDI) of my resulting polymer is high (>1.3). How can I achieve a narrower molecular weight distribution?

Answer:

A high PDI suggests a lack of control over the polymerization, which can be caused by:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.[4]

    • Solution: As with slow polymerization, use a more reactive initiator (e.g., methyl triflate) to ensure all chains begin to grow at approximately the same time.[4]

  • Chain Transfer Reactions: Side reactions, such as chain transfer to the monomer, can lead to the formation of new polymer chains and result in a broader molecular weight distribution.[5]

    • Solution: Lowering the polymerization temperature can help to suppress these side reactions.[2]

  • Solvent Choice: The solvent can influence the stability of the propagating species. In some cases, certain solvents may promote side reactions that broaden the PDI.

    • Solution: Acetonitrile is a commonly used solvent that often yields polymers with low PDIs.[6] Experiment with different well-established solvents for EtOx polymerization to find the optimal one for your specific system.

Question 3: My final polymer has a lower molecular weight than theoretically expected based on the monomer-to-initiator ratio. Why is this happening?

Answer:

A lower than expected molecular weight is typically due to:

  • Unwanted Termination: Impurities, as mentioned in Question 1, can cause premature termination of the growing polymer chains.

  • Chain Transfer: Chain transfer reactions effectively create more polymer chains than initiator molecules, thus reducing the average molecular weight.[5]

  • Initiator Inefficiency: The initiator may not be 100% efficient, meaning that not all initiator molecules successfully start a polymer chain.

    • Solution: Address the potential for impurities by ensuring anhydrous conditions. To minimize chain transfer, consider lowering the reaction temperature. If initiator inefficiency is suspected, try a different, more reliable initiator.

Question 4: I observe a yellowing of the reaction mixture during polymerization. What does this indicate?

Answer:

A yellow discoloration of the reaction mixture is often an indication of undesirable side reactions occurring.[2] These side reactions can lead to a loss of control over the polymerization, resulting in a broad molecular weight distribution and polymers with undesired end groups.[2]

  • Solution: Re-evaluate your experimental setup. Ensure that all components are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Lowering the reaction temperature may also help to minimize these side reactions.[2]

Quantitative Data on Solvent Influence

The choice of solvent significantly impacts the polymerization rate of this compound. The following tables summarize kinetic data from various studies.

Table 1: Polymerization of this compound in Dihydrolevoglucosenone (DLG)

InitiatorTemperature (°C)k_p (L·mol⁻¹·s⁻¹)PDI (Đ)
MeOTf906.7 x 10⁻³>1.3
MeOTs90->1.3
EtOxMeOTf906.6 x 10⁻³>1.3
MeOTf600.5 x 10⁻³>1.3
MeOTs60->1.3
EtOxMeOTf600.8 x 10⁻³<1.2

Data sourced from a study investigating the use of a "green" solvent.[2]

Table 2: Influence of Initiator on PDI in EtOx Polymerization

Initiator TypeExample InitiatorsTypical PDI (Đ)
Alkyl TriflatesMethyl triflate1.10 - 1.15
Halide-containingBenzyl chloride, dibromo-p-xylene, diiodo-p-xylene1.30 - 1.40

Data highlighting the effect of initiator choice on polymerization control.[4]

Experimental Protocols

This section provides a general methodology for the cationic ring-opening polymerization of this compound.

Materials:

  • This compound (EtOx): Distilled from calcium hydride and stored under an inert atmosphere.[7]

  • Initiator (e.g., methyl triflate, methyl p-toluenesulfonate): Used as received or purified according to standard procedures.

  • Solvent (e.g., acetonitrile): Dried over a suitable drying agent (e.g., barium oxide or molecular sieves) and distilled.[3]

  • Terminating agent (e.g., methanolic KOH, water, or a primary/secondary amine).[5]

  • Anhydrous solvents for precipitation (e.g., diethyl ether).

  • Inert gas supply (Argon or Nitrogen).

  • Schlenk line or glovebox.

  • Dry glassware.

Procedure:

  • Preparation: All glassware is dried in an oven at >100°C overnight and cooled under a stream of inert gas.

  • Reaction Setup: The reaction is assembled under an inert atmosphere using a Schlenk line or in a glovebox.

  • Reagent Addition: The desired amount of solvent is added to the reaction flask via a syringe. The initiator is then added, followed by the this compound monomer.

  • Polymerization: The reaction mixture is stirred at the desired temperature for the required time. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.[2]

  • Termination: Once the desired monomer conversion is reached, the polymerization is terminated by adding the chosen terminating agent.

  • Purification: The polymer is typically purified by precipitation into a non-solvent, such as cold diethyl ether.[3] The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum. For further purification, dialysis can be performed.[8]

  • Characterization: The resulting polymer is characterized by techniques such as ¹H NMR for end-group analysis and determination of the degree of polymerization, and size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and the polydispersity index (PDI).

Visualizations

The following diagrams illustrate key aspects of the this compound polymerization process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Dry_Glassware Dry Glassware Setup Assemble under Inert Atmosphere Dry_Glassware->Setup Purify_Reagents Purify Monomer & Solvent Addition Add Solvent, Initiator, Monomer Purify_Reagents->Addition Setup->Addition Polymerize Stir at Set Temperature Addition->Polymerize Terminate Add Terminating Agent Polymerize->Terminate Purification Precipitate & Dry Polymer Terminate->Purification Characterization Analyze by NMR & SEC Purification->Characterization

Caption: General workflow for the cationic ring-opening polymerization of this compound.

Solvent_Influence cluster_solvent Solvent Properties cluster_equilibrium Propagating Species Equilibrium cluster_outcome Polymerization Outcome Polarity Increasing Solvent Polarity Ionic Ionic Species (Active) Polarity->Ionic Shifts equilibrium towards Covalent Covalent Species (Dormant) Covalent->Ionic Favored in polar solvents Ionic->Covalent Rate Increased Polymerization Rate Ionic->Rate

Caption: Influence of solvent polarity on the polymerization rate of this compound.

References

Technical Support Center: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing chain transfer reactions during the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx).

Troubleshooting Guide: Minimizing Chain Transfer Reactions

Chain transfer reactions are a common challenge in PEtOx synthesis, leading to polymers with lower molecular weights and broader polydispersity indices (PDI) than desired. This guide will help you identify and resolve potential causes of these side reactions.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI > 1.3) 1. Presence of Impurities: Water or other protic impurities in the monomer or solvent can act as chain transfer agents, initiating new polymer chains.[1][2][3]1. Rigorous Purification: - Dry the solvent (e.g., acetonitrile) over CaH₂ and distill under an inert atmosphere.[4]- Purify the this compound monomer by distillation over CaH₂ immediately before use.[4]
2. High Polymerization Temperature: Elevated temperatures can increase the rate of side reactions, including β-elimination, which leads to chain termination and the formation of new initiating species.[5]2. Optimize Temperature: - Conduct the polymerization at a lower temperature (e.g., 50-80 °C).[6] Note that lower temperatures will decrease the polymerization rate.
3. Inappropriate Initiator: The choice of initiator can affect the rate of initiation versus propagation. A slow initiation can lead to a broader molecular weight distribution.[7]3. Select a Fast-Initiating System: - Use highly efficient initiators like methyl tosylate (MeOTs) or methyl triflate (MeOTf) to ensure a fast and uniform initiation.[7]
Lower than Expected Molecular Weight 1. Chain Transfer to Monomer/Solvent: Protons can be abstracted from the monomer or solvent, terminating a growing chain and initiating a new one.1. Monomer and Solvent Purity: - Ensure the highest purity of both monomer and solvent as described above.
2. Uncontrolled Termination: Accidental introduction of terminating agents (e.g., water, amines) during the polymerization.2. Maintain Inert Atmosphere: - Perform the entire synthesis under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
3. Incorrect Monomer to Initiator Ratio: An error in calculating or dispensing the monomer or initiator can lead to a different degree of polymerization than targeted.3. Accurate Stoichiometry: - Carefully calculate and accurately measure the desired monomer to initiator ratio.
Bimodal or Tailing GPC Trace 1. Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new chains will be initiated throughout the polymerization, leading to a multimodal distribution.1. Pre-synthesized Initiator Salt: - Consider using a pre-formed oxazolinium salt as the initiator to ensure all chains start growing simultaneously.
2. Chain Coupling Reactions: This can occur, especially at longer reaction times, leading to a high molecular weight shoulder.[5]2. Optimize Reaction Time: - Monitor the polymerization kinetics and terminate the reaction promptly after full monomer conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing chain transfer reactions in PEtOx synthesis?

A1: The most critical factor is maintaining anhydrous and protic impurity-free conditions. Water is a notorious chain transfer agent in cationic ring-opening polymerization. Therefore, the rigorous purification of the monomer and solvent, along with the use of proper inert atmosphere techniques, is paramount.[1][2][3]

Q2: How does temperature affect chain transfer in PEtOx synthesis?

A2: Higher temperatures generally increase the rate of all reactions, including undesirable side reactions that lead to chain transfer, such as β-elimination.[5] While higher temperatures accelerate the polymerization, they can compromise the "living" nature of the polymerization, resulting in a broader PDI and lower molecular weight than theoretically expected. For applications requiring well-defined polymers, it is advisable to conduct the polymerization at a moderate temperature (e.g., 50-80 °C).[6]

Q3: Can the choice of initiator influence the extent of chain transfer reactions?

A3: Yes, the initiator plays a crucial role. A good initiator should have an initiation rate that is faster than or at least equal to the propagation rate. Initiators like methyl tosylate (MeOTs) and methyl triflate (MeOTf) are commonly used for PEtOx synthesis because they generally provide fast and efficient initiation, leading to polymers with low PDIs.[7] Halide-containing initiators, on the other hand, may lead to slower initiation and higher PDI values.[7]

Q4: I observe a high molecular weight shoulder in my GPC results. What could be the cause?

A4: A high molecular weight shoulder can be an indication of chain coupling reactions. This can sometimes occur, particularly at longer reaction times after the monomer has been consumed. To mitigate this, it is important to monitor the reaction progress and terminate it promptly once the desired monomer conversion is reached.[5]

Q5: How can I purify the this compound monomer and the solvent to minimize impurities?

A5: For the monomer, distillation over calcium hydride (CaH₂) under reduced pressure is a standard and effective method.[4] For the solvent, typically acetonitrile, it should also be dried, for example, by refluxing over CaH₂ followed by distillation under an inert atmosphere. Store the purified monomer and solvent over molecular sieves in a glovebox or under an inert atmosphere.

Experimental Protocol: Synthesis of PEtOx with Low Polydispersity

This protocol outlines the synthesis of PEtOx with a target degree of polymerization of 100, aiming for a low polydispersity index.

Materials:

  • This compound (EtOx), purified by distillation over CaH₂

  • Methyl tosylate (MeOTs), as initiator

  • Acetonitrile (ACN), anhydrous, distilled over CaH₂

  • Methanol, for termination

  • Diethyl ether, for precipitation

Procedure:

  • Preparation of the Reaction Setup:

    • All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

    • The reaction is to be performed under an inert atmosphere using Schlenk line techniques.

  • Reaction Mixture Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous acetonitrile.

    • Add this compound (e.g., 5.0 g, 50.4 mmol for a DP of 100).

    • Calculate the required amount of initiator, methyl tosylate (e.g., 93.9 mg, 0.504 mmol for a DP of 100).

    • Inject the initiator into the stirring monomer solution at the desired reaction temperature.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Allow the polymerization to proceed for the desired time (this should be determined by kinetic studies, but typically a few hours to reach high conversion).

    • Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GC to determine monomer conversion.

  • Termination:

    • Once the desired monomer conversion is reached, terminate the polymerization by adding a terminating agent. A common method is to add a small amount of methanol.

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator.

    • Dry the final polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the purified PEtOx by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Confirm the polymer structure using ¹H NMR spectroscopy.

Visualization of Factors Influencing Chain Transfer

The following diagram illustrates the key factors that can lead to chain transfer reactions and the corresponding preventative measures to achieve a controlled, living polymerization of PEtOx.

ChainTransferPrevention cluster_causes Causes of Chain Transfer cluster_outcomes Undesirable Outcomes cluster_solutions Preventative Measures Impurities Protic Impurities (e.g., Water) ChainTransfer Chain Transfer Reactions Impurities->ChainTransfer HighTemp High Reaction Temperature HighTemp->ChainTransfer β-elimination SlowInitiation Slow Initiation HighPDI High PDI SlowInitiation->HighPDI LongReaction Extended Reaction Time LongReaction->HighPDI Coupling ChainTransfer->HighPDI LowMW Low Molecular Weight ChainTransfer->LowMW Purification Rigorous Purification of Monomer & Solvent Purification->Impurities TempControl Optimized Lower Temperature TempControl->HighTemp FastInitiator Use of Fast Initiator FastInitiator->SlowInitiation MonitorReaction Monitor & Terminate Promptly MonitorReaction->LongReaction

Caption: Factors contributing to chain transfer and preventative measures.

References

Technical Support Center: Characterization of Impurities in 2-Ethyl-2-oxazoline (EtOx) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 2-Ethyl-2-oxazoline (EtOx) monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (EtOx) monomer?

A1: The common impurities in EtOx monomer are typically related to its synthesis route. The most prevalent synthesis method involves the reaction of propionic acid or its derivatives with ethanolamine.[1][2] Consequently, the following impurities may be present:

  • Unreacted Starting Materials:

    • Propionic acid

    • Ethanolamine

  • Intermediate Products:

    • N-(2-hydroxyethyl)propionamide (the primary intermediate)[1]

  • Byproducts from Side Reactions:

    • Water (can also be absorbed from the atmosphere)

    • Higher molecular weight oligomers or polymers (from premature polymerization)

Q2: Why is it critical to control the water content in EtOx monomer?

A2: Water is a critical impurity in EtOx monomer for several reasons. EtOx is susceptible to hydrolysis, especially under acidic conditions, which leads to ring-opening and the formation of N-(2-hydroxyethyl)propionamide.[1] During cationic ring-opening polymerization (CROP), water can act as a chain terminator or a transfer agent, leading to polymers with lower molecular weights and broader polydispersity than desired. For applications requiring well-defined polymers, such as in drug delivery systems, controlling the water content to parts-per-million (ppm) levels is crucial.[1]

Q3: What are the typical purity specifications for high-purity EtOx monomer used in polymerization?

A3: For living cationic polymerization, a high purity of EtOx monomer is required. While specific specifications can vary by supplier and application, typical requirements are:

ParameterSpecificationAnalytical Method
Purity> 99.5%Gas Chromatography (GC)
Water Content< 100 ppmKarl Fischer Titration
N-(2-hydroxyethyl)propionamide< 0.1%GC or HPLC
Propionic Acid< 0.05%GC or Titration

Q4: How can I identify N-(2-hydroxyethyl)propionamide in my EtOx sample?

A4: N-(2-hydroxyethyl)propionamide can be identified using chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. The intermediate will have a different retention time than EtOx and its mass spectrum will show a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify this impurity. The chemical shifts for N-(2-hydroxyethyl)propionamide will be distinct from those of EtOx. For instance, in ¹H NMR, the protons of the hydroxyethyl group and the amide proton will be visible.[3]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
IssuePossible CausesRecommended Actions
Ghost peaks appearing in the chromatogram 1. Contaminated syringe. 2. Septum bleed. 3. Contamination in the injector port or gas lines.1. Rinse the syringe with a high-purity solvent before injection. 2. Replace the septum with a high-quality, low-bleed septum. 3. Clean the injector liner and bake out the column and gas lines.
Peak tailing for the EtOx peak 1. Active sites in the GC column or liner. 2. Presence of moisture in the sample or carrier gas.1. Use a deactivated liner and a column suitable for amine analysis. 2. Ensure the sample is dry and use high-purity carrier gas with a moisture trap.
Poor resolution between EtOx and impurity peaks 1. Inappropriate GC column phase. 2. Incorrect temperature program.1. Use a mid-polar to polar stationary phase for better separation. 2. Optimize the temperature ramp rate to improve the separation of closely eluting peaks.
Inconsistent peak areas (poor reproducibility) 1. Leaks in the injection port. 2. Inconsistent injection volume.1. Check for leaks at the septum and column fittings. 2. Use an autosampler for precise and reproducible injections.
High-Performance Liquid Chromatography (HPLC) Analysis
IssuePossible CausesRecommended Actions
Broad or split peaks 1. Column void or degradation. 2. Sample solvent incompatible with the mobile phase.1. Replace the column. 2. Dissolve the EtOx sample in the mobile phase or a weaker solvent.
Shifting retention times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature.
Baseline noise or drift 1. Contaminated or improperly degassed mobile phase. 2. Detector lamp aging.1. Use high-purity solvents and degas the mobile phase before use. 2. Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: A mid-polar capillary column (e.g., 5% phenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Karl Fischer Titration for Water Content Determination
  • Instrumentation: Coulometric or volumetric Karl Fischer titrator.

  • Reagent: Anhydrous Karl Fischer reagent suitable for aldehydes and ketones if such impurities are suspected.

  • Sample Preparation: Accurately weigh a suitable amount of EtOx monomer and inject it directly into the titration cell.

  • Procedure:

    • Pre-titrate the solvent in the titration cell to a stable endpoint to remove any residual moisture.

    • Inject the EtOx sample into the cell.

    • Titrate to the endpoint.

    • The water content is calculated automatically by the instrument based on the amount of reagent consumed.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation EtOx_Sample This compound Monomer Sample GC_MS GC-MS Analysis (Impurity Profiling) EtOx_Sample->GC_MS KF Karl Fischer Titration (Water Content) EtOx_Sample->KF NMR NMR Spectroscopy (Structural Confirmation) EtOx_Sample->NMR Impurity_ID Impurity Identification & Quantification GC_MS->Impurity_ID Purity_Assessment Overall Purity Assessment KF->Purity_Assessment NMR->Impurity_ID Impurity_ID->Purity_Assessment

Figure 1. Experimental workflow for the characterization of impurities in this compound monomer.

Impurity_Sources cluster_synthesis Synthesis Process cluster_impurities Potential Impurities in Final Product Propionic_Acid Propionic Acid / Derivative Reaction Reaction & Cyclization Propionic_Acid->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Unreacted_PA Unreacted Propionic Acid Reaction->Unreacted_PA Incomplete Reaction Unreacted_EA Unreacted Ethanolamine Reaction->Unreacted_EA Incomplete Reaction Intermediate N-(2-hydroxyethyl)propionamide Reaction->Intermediate Incomplete Cyclization Water Water Reaction->Water Byproduct

Figure 2. Logical relationship between the synthesis process and the potential impurities in this compound.

References

Validation & Comparative

A Head-to-Head Battle in Drug Delivery: Poly(2-ethyl-2-oxazoline) vs. Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two leading polymers for stealth drug delivery, supported by experimental data, detailed protocols, and workflow visualizations to guide researchers and drug development professionals.

In the realm of drug delivery, the ability of a nanocarrier to evade the body's immune system and circulate for an extended period is paramount to reaching its target and exerting its therapeutic effect. For decades, polyethylene glycol (PEG) has been the gold standard for creating these "stealth" nanoparticles. However, growing concerns about PEG's immunogenicity have spurred the search for viable alternatives. Among the most promising contenders is poly(2-ethyl-2-oxazoline) (PEOZ), a polymer that mirrors many of PEG's beneficial properties while potentially offering a solution to its immunological drawbacks.

This guide provides a comprehensive, data-driven comparison of PEOZ and PEG in the context of drug delivery, focusing on their performance in key areas such as stealth properties, drug conjugation and release, stability, biocompatibility, and in vivo efficacy.

Key Performance Indicators: A Tabular Comparison

To facilitate a clear and objective comparison, the following tables summarize quantitative data from various experimental studies.

Table 1: Physicochemical and In Vivo Performance

ParameterPoly(this compound) (PEOZ)Polyethylene Glycol (PEG)Reference
Circulation Half-Life Comparable to PEG, with some studies suggesting potential for longer circulation.Up to 36 hours for liposomal formulations (e.g., Doxil®).[1][1]
Protein Adsorption Exhibits significant reduction in protein binding, comparable to PEG.Can reduce protein adsorption by up to 75% depending on molecular weight and grafting density.[1][2][1][2]
Immunogenicity Generally considered to have lower immunogenicity than PEG.[1]Increasing reports of anti-PEG antibodies, leading to accelerated blood clearance (ABC) and hypersensitivity.[1]
Biocompatibility High biocompatibility and low cytotoxicity.[1][3]Generally recognized as safe (GRAS) by the FDA, with good biocompatibility at therapeutic doses.[1][1][3]

Table 2: Nanoparticle Formulation and Drug Loading

ParameterPoly(this compound) (PEOZ)Polyethylene Glycol (PEG)Reference
Nanoparticle Size Formulations with PEtOx-b-PLGA show similar hydrodynamic diameters to PEG-b-PLGA nanoparticles.[3]Widely used to formulate nanoparticles in the 50-200 nm range.[4][3][4]
Drug Loading Efficiency Encapsulation of drugs in PEOZ-based nanoparticles is efficient, with specific percentages depending on the drug and formulation.Drug loading efficiency varies widely based on the drug's properties and the nanoparticle composition.
Cellular Uptake Cellular uptake can be modulated by polymer chain length and nanoparticle characteristics.PEGylation can sometimes reduce non-specific cellular uptake, which can be beneficial or detrimental depending on the target.

Experimental Deep Dive: Methodologies for Key Comparative Studies

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed experimental protocols for several key comparative analyses.

Protocol 1: In Vivo Immunogenicity Assessment

Objective: To compare the immunogenic potential of PEOZ- and PEG-coated nanoparticles in a murine model.

Materials:

  • PEOZ-coated nanoparticles

  • PEG-coated nanoparticles

  • Phosphate-buffered saline (PBS)

  • Adjuvant (e.g., Sigma Adjuvant System)

  • Female BALB/c mice (6-8 weeks old)

  • ELISA plates and reagents (capture antibody, detection antibody, substrate)

  • Blood collection supplies

Procedure:

  • Animal Groups: Divide mice into three groups (n=5 per group): PEOZ-nanoparticles, PEG-nanoparticles, and a PBS control.

  • Immunization: On day 0, immunize mice via intraperitoneal injection with 100 µg of nanoparticles formulated with an equal volume of adjuvant. The control group receives PBS with adjuvant.

  • Booster Injections: Administer booster injections on days 14 and 28 with the same formulations.

  • Serum Collection: Collect blood samples via tail vein bleeding on days 0 (pre-immunization), 21, and 35. Allow blood to clot and centrifuge to isolate serum.

  • ELISA for Anti-Polymer Antibodies: a. Coat 96-well ELISA plates with a solution of either PEOZ or PEG (10 µg/mL in PBS) and incubate overnight at 4°C. b. Wash plates three times with PBS containing 0.05% Tween 20 (PBST). c. Block non-specific binding sites by incubating with 5% bovine serum albumin (BSA) in PBS for 2 hours at room temperature. d. Wash plates three times with PBST. e. Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature. f. Wash plates five times with PBST. g. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG or IgM detection antibody and incubate for 1 hour at room temperature. h. Wash plates five times with PBST. i. Add TMB substrate and incubate in the dark for 15-30 minutes. j. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate antibody titers as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Workflow for Comparative In Vivo Immunogenicity Assessment

G cluster_0 Animal Preparation & Immunization cluster_1 Sample Collection & Processing cluster_2 Antibody Titer Determination (ELISA) cluster_3 Data Analysis animal_prep Acclimatize BALB/c mice (n=15) grouping Divide into 3 groups: 1. PEOZ-NP 2. PEG-NP 3. PBS Control animal_prep->grouping day0 Day 0: Primary Immunization (i.p. injection with adjuvant) grouping->day0 day14 Day 14: First Booster day0->day14 day28 Day 28: Second Booster day14->day28 blood_collection Collect blood via tail vein (Days 0, 21, 35) day28->blood_collection serum_isolation Isolate serum by centrifugation blood_collection->serum_isolation serum_incubation Incubate with serially diluted serum serum_isolation->serum_incubation plate_coating Coat plates with PEOZ or PEG blocking Block with 5% BSA plate_coating->blocking blocking->serum_incubation detection_ab Add HRP-conjugated anti-mouse IgG/IgM serum_incubation->detection_ab substrate_add Add TMB substrate detection_ab->substrate_add read_absorbance Read absorbance at 450 nm substrate_add->read_absorbance titer_calc Calculate antibody titers read_absorbance->titer_calc comparison Compare immunogenicity between PEOZ-NP and PEG-NP groups titer_calc->comparison

Workflow for comparing the in vivo immunogenicity of PEOZ and PEG nanoparticles.
Protocol 2: Quantification of Protein Adsorption by ELISA

Objective: To quantitatively compare the amount of protein adsorbed to the surface of PEOZ- and PEG-coated nanoparticles.

Materials:

  • PEOZ-coated nanoparticles

  • PEG-coated nanoparticles

  • Human serum albumin (HSA) or Fetal Bovine Serum (FBS)

  • PBS

  • ELISA plates

  • Anti-HSA primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • Nanoparticle Incubation: Incubate 1 mg/mL of PEOZ- and PEG-coated nanoparticles in a 10% FBS solution in PBS for 1 hour at 37°C with gentle shaking.

  • Washing: Centrifuge the nanoparticle suspensions to pellet the particles. Remove the supernatant and wash the pellets three times with cold PBS to remove unbound proteins.

  • Protein Elution: Resuspend the washed nanoparticle pellets in an elution buffer (e.g., 0.1 M glycine, pH 2.5) to detach the adsorbed proteins. Neutralize the eluate with a Tris buffer.

  • ELISA for Protein Quantification: a. Coat a 96-well plate with the eluted protein samples overnight at 4°C. b. Wash and block the plate as described in Protocol 1. c. Add the anti-HSA primary antibody and incubate for 2 hours at room temperature. d. Wash and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature. e. Wash, add TMB substrate, stop the reaction, and read the absorbance at 450 nm.

  • Standard Curve: Generate a standard curve using known concentrations of HSA to quantify the amount of protein in the eluates.

  • Data Analysis: Calculate the amount of adsorbed protein per milligram of nanoparticles for each polymer type and compare the results.

Protocol 3: In Vitro Drug Release Study using Dynamic Dialysis

Objective: To compare the release kinetics of a model drug from PEOZ- and PEG-based nanoparticles.

Materials:

  • Drug-loaded PEOZ-nanoparticles

  • Drug-loaded PEG-nanoparticles

  • Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation: Suspend a known amount of drug-loaded nanoparticles in 1 mL of release buffer.

  • Dialysis Setup: Place the nanoparticle suspension into a pre-soaked dialysis bag and seal it.

  • Release: Immerse the dialysis bag in a larger volume of release buffer (e.g., 50 mL) to ensure sink conditions. Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profiles for both nanoparticle formulations. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Comparative Drug Release Kinetics Study

G cluster_0 Preparation cluster_1 Dialysis Setup cluster_2 Release & Sampling cluster_3 Analysis & Modeling prep_peoz Prepare drug-loaded PEOZ-nanoparticles setup_peoz Load PEOZ-NPs into dialysis bag with buffer prep_peoz->setup_peoz prep_peg Prepare drug-loaded PEG-nanoparticles setup_peg Load PEG-NPs into dialysis bag with buffer prep_peg->setup_peg immerse_peoz Immerse in release buffer (pH 7.4 or 5.5) setup_peoz->immerse_peoz immerse_peg Immerse in release buffer (pH 7.4 or 5.5) setup_peg->immerse_peg incubate Incubate at 37°C with shaking immerse_peoz->incubate immerse_peg->incubate sampling Collect aliquots from external buffer at time points (0-48h) incubate->sampling quantify Quantify drug concentration (HPLC/UV-Vis) sampling->quantify plot Plot cumulative drug release (%) vs. time quantify->plot model Fit data to kinetic models plot->model compare Compare release profiles and mechanisms model->compare

Workflow for a comparative in vitro drug release study.

Discussion and Future Outlook

The available data suggests that poly(this compound) is a highly promising alternative to polyethylene glycol for drug delivery applications. Its comparable stealth properties, coupled with a potentially lower immunogenic profile, address a critical and growing concern with PEGylated therapeutics. While direct, head-to-head comparative studies with comprehensive quantitative data are still emerging, the existing evidence strongly supports the continued investigation of PEOZ as a next-generation polymer for advanced drug delivery systems.

Future research should focus on:

  • Conducting more direct comparative studies of PEOZ and PEG on a wider range of nanoparticle platforms and with various drug payloads.

  • Long-term in vivo studies to fully elucidate the immunogenicity and potential for accelerated blood clearance of PEOZ-based nanocarriers upon repeated administration.

  • Exploring the versatility of PEOZ for the attachment of targeting ligands and its performance in active drug targeting.

By continuing to build a robust dataset and refining experimental protocols, the scientific community can fully assess the potential of PEOZ to supersede PEG as the new gold standard in stealth drug delivery.

References

A Comparative Guide to the Characterization of Poly(2-ethyl-2-oxazoline) by NMR and SEC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) for the characterization of poly(2-ethyl-2-oxazoline) (PEtOx), a promising alternative to poly(ethylene glycol) (PEG) in various biomedical applications.[1][2] We present supporting experimental data, detailed methodologies, and a critical evaluation of each technique's strengths and limitations in the context of PEtOx analysis.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polymer that has garnered significant attention in the biomedical field due to its biocompatibility, low toxicity, and "stealth" properties that help evade the immune system.[2] Often considered a viable alternative to PEG, PEtOx offers advantages such as a straightforward synthesis via living cationic ring-opening polymerization, high stability, and low viscosity.[1][2] Accurate and reliable characterization of its molecular weight and structure is crucial for its application in drug delivery and other biomedical fields.

Core Characterization Techniques: NMR and SEC

The two primary techniques for characterizing the molecular weight and structure of PEtOx are Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC). Each method provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of a polymer. For PEtOx, ¹H NMR is commonly used to confirm the polymer structure by identifying the characteristic proton signals of the repeating monomer unit and to determine the number-average molecular weight (Mn) through end-group analysis.[3][4]

  • Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC separates polymers based on their hydrodynamic volume in solution. This technique is widely used to determine the full molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution (Mw/Mn).[5]

Quantitative Data Comparison

The following tables summarize typical data obtained from NMR and SEC characterization of PEtOx, highlighting the differences in the measured parameters. It is important to note that direct comparison of absolute molecular weight values between the two techniques can be challenging, as SEC results are often relative to the standards used for calibration.[5]

Table 1: Representative ¹H NMR Signal Assignments for Poly(this compound)

ProtonsChemical Shift (ppm)Multiplicity
Methylene backbone protons (-NCH₂CH₂ -)~3.45Broad multiplet
Methylene side-chain protons (-CH₂ CH₃)~2.25Quartet
Methyl side-chain protons (-CH₂CH₃ )~1.10Triplet
Methyl end-group protons (from initiator)~2.8 - 3.0Singlet (may show cis/trans isomers)

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[4]

Table 2: Comparison of Molecular Weight and Polydispersity Data from NMR and SEC

Sample IDMn (NMR) ( g/mol )Mn (SEC) ( g/mol )Mw (SEC) ( g/mol )PDI (Mw/Mn) (SEC)
PEtOx-14,4006,5007,8001.20
PEtOx-210,200---
PEtOx-3Not specified~5,000~5,500~1.10 - 1.15
PEtOx-4Not specified~10,000~11,500~1.30 - 1.40

Data compiled from various sources.[4][6][7] Discrepancies between Mn (NMR) and Mn (SEC) are common and can arise from differences in the hydrodynamic volume of PEtOx compared to the calibration standards used in SEC.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data.

¹H NMR Spectroscopy for Mn Determination
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried PEtOx sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

    • Ensure complete dissolution.

  • Instrumental Parameters (Example for a 400 MHz spectrometer):

    • Spectrometer: Bruker Avance 400 or equivalent.

    • Pulse Program: Standard single pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquisition Time: ~2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate the characteristic signals of the repeating monomer unit (e.g., the methylene backbone protons at ~3.45 ppm) and a well-resolved end-group signal (e.g., from the initiator).

    • Calculate the degree of polymerization (DP) and then the number-average molecular weight (Mn) using the ratio of the integrals.

Size Exclusion Chromatography (SEC)
  • Sample Preparation:

    • Accurately prepare a dilute solution of the PEtOx sample (e.g., 1-2 mg/mL) in the mobile phase.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions (Example):

    • System: Agilent 1260 Infinity GPC/SEC or equivalent.

    • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., PLgel 5 µm MIXED-D).

    • Mobile Phase: A good solvent for PEtOx, such as N,N-Dimethylformamide (DMF) with 0.1 M LiBr or an aqueous buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40-80 °C to reduce solvent viscosity and improve resolution.

    • Detector: Refractive Index (RI) detector is most common. A Multi-Angle Light Scattering (MALS) detector can be added for absolute molecular weight determination.[5]

    • Calibration: Use a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of elution volume versus log(Molecular Weight).

  • Data Analysis:

    • Process the chromatogram using GPC/SEC software.

    • Determine the Mn, Mw, and PDI of the PEtOx sample relative to the calibration standards.

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh PEtOx prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire ¹H NMR Spectrum prep2->acq1 proc1 Process Spectrum acq1->proc1 proc2 Integrate Signals proc1->proc2 proc3 Calculate Mn proc2->proc3 result Mn (Number-Average Molecular Weight) proc3->result

Caption: Workflow for PEtOx Characterization by ¹H NMR.

SEC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve PEtOx in Mobile Phase prep2 Filter Solution prep1->prep2 acq1 Inject into SEC System prep2->acq1 acq2 Elution & Detection acq1->acq2 proc1 Generate Chromatogram acq2->proc1 proc2 Calibrate with Standards proc1->proc2 proc3 Calculate Mn, Mw, PDI proc2->proc3 result Mn, Mw, PDI proc3->result

Caption: Workflow for PEtOx Characterization by SEC.

Comparison of NMR and SEC for PEtOx Characterization

Comparison_Logic cluster_NMR NMR Provides: cluster_SEC SEC Provides: PEtOx Poly(this compound) Characterization NMR NMR Spectroscopy PEtOx->NMR SEC SEC PEtOx->SEC NMR_info1 Chemical Structure Confirmation NMR->NMR_info1 NMR_info2 End-group Analysis NMR->NMR_info2 NMR_info3 Absolute Mn (for low MW) NMR->NMR_info3 SEC_info1 Molecular Weight Distribution SEC->SEC_info1 SEC_info2 Relative Mn, Mw SEC->SEC_info2 SEC_info3 Polydispersity Index (PDI) SEC->SEC_info3

Caption: Logical Relationship between PEtOx and Characterization Techniques.

Table 3: Advantages and Disadvantages of NMR and SEC for PEtOx Characterization

TechniqueAdvantagesDisadvantages
NMR - Provides detailed structural information. - Can determine absolute Mn without calibration standards.[3] - Relatively fast for routine analysis.- Mn determination is most accurate for lower molecular weight polymers (typically < 30,000 g/mol ) due to the decreasing signal-to-noise of end groups.[3][8] - Does not provide information on the full molecular weight distribution (Mw or PDI). - Peak overlap can complicate analysis.
SEC - Provides the full molecular weight distribution (Mn, Mw, PDI). - Can be coupled with other detectors (e.g., MALS) for absolute molecular weight determination.[5] - High throughput for multiple samples.- Molecular weight values are relative to the calibration standards used.[5] - The hydrodynamic volume of PEtOx may differ from that of the standards, leading to inaccuracies in molecular weight. - Column interactions and shear degradation can affect results.[9] - Cannot be used for cross-linked polymers.[10]

Alternative Polymers to PEtOx

While PEtOx is a strong candidate for many applications, other polymers are also being investigated. A prominent example is poly(2-isopropyl-2-oxazoline) (PiPrOx) , which exhibits thermoresponsive behavior, making it suitable for "smart" material applications. The choice of polymer will ultimately depend on the specific requirements of the application.

Conclusion

Both NMR and SEC are indispensable tools for the comprehensive characterization of poly(this compound). NMR provides invaluable information on the chemical structure and an absolute measure of Mn for lower molecular weight samples. SEC complements this by offering a complete picture of the molecular weight distribution. For a thorough and accurate characterization of PEtOx, it is highly recommended to utilize both techniques in a complementary fashion. This dual approach ensures a comprehensive understanding of the polymer's properties, which is critical for its successful implementation in research, and the development of novel drug delivery systems.

References

A Comparative Guide to Poly(2-ethyl-2-oxazoline) (PEtOx) Analysis: MALDI-TOF MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of poly(2-ethyl-2-oxazoline) (PEtOx) is critical for its successful application in various biomedical fields. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with two other common analytical techniques: Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of PEtOx.

This document delves into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for your research needs.

At a Glance: Comparison of Analytical Techniques for PEtOx

ParameterMALDI-TOF MSSize Exclusion Chromatography (SEC)NMR Spectroscopy
Primary Information Absolute molecular weight distribution, end-group analysis, repeat unit mass.Relative molecular weight distribution (requires calibration), hydrodynamic volume.Chemical structure, end-group analysis, degree of polymerization, solution conformation.
Molecular Weight Averages Provides number-average (Mn) and weight-average (Mw) molecular weights.Provides Mn, Mw, and polydispersity index (PDI) relative to standards.Can be used to calculate Mn via end-group analysis.
Sample Requirements Small sample amount (pmol to fmol), co-crystallized with a matrix.Requires dissolution in a suitable mobile phase.Requires dissolution in a deuterated solvent.
Analysis Time Rapid, typically a few minutes per sample.Longer analysis time, dependent on column and flow rate.Varies from minutes to hours depending on the experiment.
Key Advantage Provides absolute molecular weight information and detailed structural insights.[1][2]Robust and widely used for determining molecular weight distribution.Provides detailed information on chemical structure and composition.[3]
Key Limitation Potential for mass discrimination, especially for highly polydisperse polymers.[4]Relative molecular weights are dependent on calibration standards.[1][5]Less sensitive for determining broad molecular weight distributions.

In-Depth Analysis of Techniques

MALDI-TOF Mass Spectrometry: A High-Resolution Look at PEtOx

MALDI-TOF MS is a soft ionization technique that allows for the precise mass determination of large molecules like polymers with minimal fragmentation.[6] This method provides absolute molecular weight values, offering a distinct advantage over relative methods like SEC.[1][2] For PEtOx, MALDI-TOF MS can reveal the entire molecular weight distribution, confirm the mass of the repeating monomer unit, and identify the end groups of the polymer chains.[7]

Advantages:

  • Absolute Molecular Weight: Provides accurate molecular weight information without the need for calibration with polymer standards.[1][2]

  • Detailed Structural Information: Enables the characterization of end-groups and the identification of polymer architecture.[7]

  • High Sensitivity: Requires only a small amount of sample.

  • Speed: Rapid analysis times make it suitable for high-throughput screening.[2]

Limitations:

  • Mass Discrimination: Higher molecular weight species may be ionized less efficiently, potentially skewing the molecular weight distribution towards lower masses, especially in polydisperse samples.[4]

  • Matrix Selection: The choice of the matrix is crucial for successful analysis and may require optimization for different PEtOx samples.[8]

  • Sample Preparation: Sample preparation can be a critical step, and improper co-crystallization of the sample and matrix can affect the quality of the results.[8]

Size Exclusion Chromatography (SEC): The Workhorse for Polymer Sizing

SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[5] It is a widely used and robust method for determining the molecular weight distribution of polymers. For PEtOx, SEC provides valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.

Advantages:

  • Robustness and Reproducibility: A well-established and reliable technique for polymer analysis.

  • Provides Polydispersity Information: Directly measures the PDI of the polymer sample.

  • Versatility: Can be coupled with various detectors (e.g., refractive index, light scattering) for more comprehensive analysis.[5]

Limitations:

  • Relative Molecular Weights: The determined molecular weights are relative to the calibration standards used.[1][5] Structural differences between the standards and PEtOx can lead to inaccuracies.

  • Column Interactions: Unwanted interactions between the polymer and the column packing material can affect the elution profile and accuracy.[9]

  • Resolution: The resolution of closely sized polymer chains can be limited.

NMR Spectroscopy: Unraveling the Chemical Identity of PEtOx

NMR spectroscopy is a powerful technique for elucidating the chemical structure of molecules. For PEtOx, ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of polymerization by end-group analysis, and investigate the polymer's conformation in solution.[3][9]

Advantages:

  • Detailed Structural Information: Provides unambiguous confirmation of the polymer's chemical structure.[3]

  • Quantitative Analysis: Can be used to determine the number-average molecular weight (Mn) by comparing the integrals of end-group signals to those of the repeating monomer units.[10]

  • Solution-State Analysis: Provides information about the polymer's behavior and conformation in solution.[9]

Limitations:

  • Limited for Broad Distributions: While it can provide an average molecular weight, it is not ideal for characterizing the full molecular weight distribution of highly polydisperse samples.

  • Sensitivity: May require a larger amount of sample compared to MALDI-TOF MS.

  • Complex Spectra: For copolymers or complex architectures, the spectra can become crowded and difficult to interpret.

Experimental Protocols

MALDI-TOF MS Analysis of PEtOx

1. Sample and Matrix Preparation:

  • PEtOx Solution: Prepare a 1 mg/mL solution of PEtOx in a suitable solvent such as acetonitrile or methanol.

  • Matrix Solution: A common matrix for poly(2-oxazoline)s is 2,5-dihydroxybenzoic acid (DHB).[10] Prepare a 10 mg/mL solution of DHB in acetonitrile.

  • Cationizing Agent (Optional but Recommended): To promote the formation of singlely charged ions, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added. Prepare a 1 mg/mL solution of NaTFA in the same solvent as the matrix.

2. Sample Spotting (Dried-Droplet Method):

  • Mix the PEtOx solution, DHB matrix solution, and NaTFA solution in a 1:10:1 (v/v/v) ratio in an Eppendorf tube.

  • Vortex the mixture briefly.

  • Spot 0.5 - 1.0 µL of the mixture onto a MALDI target plate.

  • Allow the spot to air-dry completely at room temperature, which results in the co-crystallization of the sample and matrix.

3. Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in positive ion reflectron mode for higher resolution. The specific instrument settings (laser power, number of shots) should be optimized to obtain a good signal-to-noise ratio while avoiding detector saturation.

Size Exclusion Chromatography (SEC) of PEtOx

1. Mobile Phase Preparation:

  • A common mobile phase for PEtOx analysis is N,N-dimethylformamide (DMF) containing a salt, such as 0.05 M LiBr, to suppress ionic interactions.[5]

  • Filter and degas the mobile phase before use.

2. Instrument Setup:

  • Equilibrate the SEC system, equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns), with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 50 °C).[11]

3. Sample Preparation and Injection:

  • Dissolve the PEtOx sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Filter the sample solution through a 0.2 µm or 0.45 µm filter to remove any particulate matter.

  • Inject a specific volume (e.g., 100 µL) of the filtered sample solution into the SEC system.

4. Data Analysis:

  • Calibrate the system using narrow polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Determine the molecular weight averages (Mn, Mw) and PDI of the PEtOx sample based on the calibration curve.

NMR Spectroscopy of PEtOx

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the PEtOx sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or deuterium oxide (D₂O)) in an NMR tube.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration, and a spectral width that covers all expected proton signals.[3]

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the polymer backbone and the end-groups.

  • Calculate the number-average degree of polymerization (DPn) by comparing the integral of a repeating unit proton signal to the integral of an end-group proton signal.

  • Calculate the number-average molecular weight (Mn) using the following formula: Mn = (DPn × Mrepeat) + Mend-groups, where Mrepeat is the molecular weight of the repeating unit and Mend-groups is the molecular weight of the end-groups.[10]

Experimental Workflow for MALDI-TOF MS of PEtOx

MALDI_TOF_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis Data Acquisition & Analysis PEtOx_sol Prepare PEtOx Solution (1 mg/mL in MeCN) Mixing Mix Solutions (PEtOx:Matrix:Cation = 1:10:1) PEtOx_sol->Mixing Matrix_sol Prepare Matrix Solution (10 mg/mL DHB in MeCN) Matrix_sol->Mixing Cation_sol Prepare Cationizing Agent (1 mg/mL NaTFA in MeCN) Cation_sol->Mixing Spotting Spot 0.5-1.0 µL of Mixture onto MALDI Target Plate Mixing->Spotting Drying Air-Dry to Co-crystallize Spotting->Drying Load Load Target Plate into MALDI-TOF MS Drying->Load Acquire Acquire Mass Spectrum (Positive Ion Reflectron Mode) Load->Acquire Analyze Analyze Spectrum for MWD, End-Groups, etc. Acquire->Analyze

MALDI-TOF MS workflow for PEtOx analysis.

References

comparative study of different initiators for 2-oxazoline polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of poly(2-oxazoline)s (POx), a versatile class of polymers with significant potential in biomedical applications such as drug delivery and tissue engineering, is predominantly achieved through cationic ring-opening polymerization (CROP). The choice of initiator is a critical parameter in CROP, profoundly influencing the polymerization kinetics, control over molar mass, dispersity, and the introduction of terminal functionalities. This guide provides a comparative analysis of common initiators, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

The Mechanism: Cationic Ring-Opening Polymerization (CROP)

The CROP of 2-oxazolines is a chain-growth polymerization that proceeds in three main stages: initiation, propagation, and termination. The process is initiated by an electrophilic species that attacks the nitrogen atom of the 2-oxazoline monomer, forming a cyclic oxazolinium cation. This active species is then attacked by the next monomer unit, propagating the polymer chain. The polymerization is considered "living" because, in the absence of chain transfer or termination reactions, the active cationic chain ends are preserved.[1]

A crucial aspect of 2-oxazoline CROP is the dynamic equilibrium between the active ionic species and a dormant covalent species. The nature of the counter-ion (the leaving group from the initiator) significantly influences this equilibrium.[2] Weakly nucleophilic counter-ions, such as triflate (OTf⁻), stabilize the cationic propagating species, leading to faster polymerization rates. Conversely, more nucleophilic counter-ions, like halides (Cl⁻, Br⁻), can form a covalent bond with the chain end, shifting the equilibrium toward the dormant state and slowing down the polymerization.[2][3]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R-X) IM Oxazolinium Cation (Active Species) I->IM k_i M 2-Oxazoline Monomer M->IM IM_prop Oxazolinium Cation P Propagating Polymer Chain IM_prop->P k_p M_prop Monomer (n) M_prop->P P_term Living Polymer TP Terminated Polymer P_term->TP k_t Nu Terminator (Nu-H) Nu->TP Covalent_Ionic cluster_info Counter-ion (X⁻) Effect Covalent Covalent Species (Dormant) ~P-X Ionic Ionic Species (Active) ~P⁺ X⁻ Covalent->Ionic k_cation Ionic->Covalent k_covalent Weakly_Nucleophilic Weakly Nucleophilic (e.g., OTf⁻, OTs⁻) Shifts equilibrium to Ionic Strongly_Nucleophilic Strongly Nucleophilic (e.g., Cl⁻, Br⁻) Shifts equilibrium to Covalent Initiator_Selection Start Define Polymerization Goal Q1 Need Fast Polymerization & Low PDI? Start->Q1 Q2 Need α-Functional End Group? Q1->Q2 No Initiator_Triflate Use Alkyl Triflate (e.g., MeOTf) Q1->Initiator_Triflate Yes Q3 Polymerizing a Less Reactive Monomer (e.g., 2-phenyl-2-oxazoline)? Q2->Q3 No Initiator_Functional Use a Functional Initiator (e.g., with protected amine, alkyne, etc.) Q2->Initiator_Functional Yes Q3->Initiator_Triflate Yes Initiator_Tosylate Consider Alkyl Tosylate (e.g., MeOTs) or Nosylate Q3->Initiator_Tosylate No Initiator_Halide Consider Alkyl Halides (I > Br > Cl) Initiator_Tosylate->Initiator_Halide

References

validation of PEtOx biocompatibility through in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the in vitro biocompatibility of poly(2-ethyl-2-oxazoline) (PEtOx) in comparison to common alternatives, Poly(ethylene glycol) (PEG) and Polylactic acid (PLA).

This guide provides a comprehensive overview of the in vitro biocompatibility of PEtOx, a promising polymer for various biomedical applications. By presenting quantitative data from key experimental assays, detailed protocols, and visual workflows, this document aims to facilitate an objective comparison of PEtOx with established polymers like PEG and PLA, thereby aiding in the selection of appropriate materials for drug delivery, tissue engineering, and other advanced therapeutic strategies.

Comparative Analysis of In Vitro Biocompatibility

The biocompatibility of a polymer is a critical determinant of its suitability for in vivo applications. In vitro assays provide a fundamental screening of a material's potential to induce cytotoxic effects or an inflammatory response. Here, we compare the in vitro performance of PEtOx with that of PEG and PLA, two widely used biocompatible polymers.

Cytotoxicity Profile

Cytotoxicity is a key indicator of a material's biocompatibility. Standard assays such as the MTT and LDH assays are employed to quantify cell viability and membrane integrity upon exposure to the polymer.

A direct comparative study on the cytotoxicity of PEtOx and PEG of similar molar masses has shown that both polymers are well-tolerated in short-term in vitro treatments, even at high concentrations.[1] Moderate cytotoxic effects were observed for both polymers only after long-term incubation at concentrations higher than typical therapeutic doses.[1] This suggests that the in vitro toxicology of PEtOx is comparable to that of PEG.[1]

Further studies on PEtOx have demonstrated its low cytotoxicity across various cell lines. For instance, PEtOx has shown no significant cytotoxicity against healthy prostate epithelial cells (PNT1A). In one study, partially hydrolyzed PEtOx was tested on mouse embryonic 3T3 fibroblasts, pancreatic βTC3 cells, and mouse lymphoid macrophages P388.D1.[2] The results indicated that while increased hydrolysis led to decreased cell viability, fibroblast cells showed high tolerance.[2] Macrophages were found to be the most sensitive to the hydrolyzed form of the polymer.[2]

PEG, the current gold standard for stealth polymers in drug delivery, generally exhibits good biocompatibility. However, its cytotoxicity can be dependent on its molecular weight and the specific cell type.

PLA, a biodegradable polyester, is also known for its excellent biocompatibility. In vitro studies have consistently shown that PLA and its composites support cell adhesion and proliferation, indicating a lack of cytotoxic effects.

The following table summarizes quantitative data on the cell viability in the presence of PEtOx, PEG, and PLA from various in vitro studies. It is important to note that these results are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and polymer characteristics.

PolymerCell LineConcentrationIncubation TimeCell Viability (%)Reference
PEtOx Mouse lymphoid macrophages (P388.D1)Not specifiedNot specifiedNot specified[3][4]
3T3 fibroblasts, βTC3 cells, P388.D1 macrophagesVariousUp to 180 min (hydrolysis time)Decreased with hydrolysis[2]
PEG Not specifiedHigh concentrationsShort-termWell-tolerated[1]
PLA Not specifiedNot applicableNot applicableSupports cell proliferation[2]
Inflammatory Response

The potential of a biomaterial to trigger an inflammatory response is a critical aspect of its biocompatibility. In vitro assays measuring the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells like macrophages, provide valuable insights.

A study investigating the immunomodulatory effects of PEtOx on the mouse lymphoid macrophage cell line P388.D1 assessed the release of pro-inflammatory cytokines.[3][4] The study evaluated the induced release of TNF-α, IL-1α, and IL-6, revealing the structure-immunomodulating associations of PEtOx.[3][4] While specific quantitative data on the absolute cytokine concentrations were not provided in the abstract, the study indicates that PEtOx does interact with immune cells and can modulate cytokine release.[3][4]

PolymerCell LineCytokine MeasuredOutcomeReference
PEtOx Mouse lymphoid macrophages (P388.D1)TNF-α, IL-1α, IL-6Induced release, indicating immunomodulatory effect[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biocompatibility studies. Below are protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The formazan is then solubilized, and the concentration is determined by optical density at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Polymer Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer (PEtOx, PEG, or PLA extracts). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance of each well at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

Principle: A specific capture antibody for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody that also binds to the cytokine is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of the cytokine.

Protocol:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and treat them with the test polymers.

  • Supernatant Collection: Collect the cell culture supernatants at different time points.

  • ELISA Procedure: Follow the protocol provided with a commercial ELISA kit for the specific cytokine (e.g., TNF-α, IL-6). This typically involves coating the plate with a capture antibody, blocking, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.

Visualizing Experimental Workflows

Understanding the sequence of steps in biocompatibility testing is crucial for experimental design and interpretation. The following diagram illustrates a typical workflow for in vitro cytotoxicity assessment.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis polymer Polymer Synthesis (PEtOx, PEG, PLA) sterilization Sterilization polymer->sterilization treatment Cell Treatment with Polymer sterilization->treatment cell_culture Cell Culture (e.g., Fibroblasts, Macrophages) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh elisa ELISA (Inflammatory Cytokines) incubation->elisa data Data Collection (Absorbance, Concentration) mtt->data ldh->data elisa->data comparison Comparative Analysis data->comparison conclusion Conclusion on Biocompatibility comparison->conclusion

Caption: A typical experimental workflow for in vitro biocompatibility assessment of polymers.

As specific signaling pathway information for PEtOx is not yet well-established in the literature, a generalized workflow for investigating cellular uptake and subsequent signaling is presented below. This provides a framework for future research in this area.

Cellular_Signaling_Workflow cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_signaling Signaling Cascades cluster_response Cellular Response polymer_cell Polymer Interaction with Cell Membrane endocytosis Endocytosis polymer_cell->endocytosis receptors Receptor Binding polymer_cell->receptors endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome cytosol Cytosolic Release endosome->cytosol kinases Kinase Activation (e.g., MAPK, Akt) receptors->kinases transcription Transcription Factor Activation (e.g., NF-κB) kinases->transcription gene_expression Gene Expression (e.g., Cytokines, Apoptosis factors) transcription->gene_expression viability Cell Viability/ Proliferation gene_expression->viability inflammation Inflammatory Response gene_expression->inflammation apoptosis Apoptosis gene_expression->apoptosis

Caption: A generalized workflow for investigating the cellular uptake and signaling of polymers.

References

A Comparative Guide to the Thermal Stability of PEtOx and Other Common Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of poly(2-ethyl-2-oxazoline) (PEtOx) with other widely used polymers: polyethylene glycol (PEG), polylactic acid (PLA), polycaprolactone (PCL), and polystyrene (PS). The thermal stability of a polymer is a critical parameter for its processing and application, particularly in the fields of drug delivery and biomedical engineering where thermal processing methods like hot-melt extrusion are common. This comparison is based on data obtained from thermogravimetric analysis (TGA), a standard technique for evaluating thermal stability.

Data Presentation: Thermal Decomposition Temperatures

The thermal stability of polymers is typically characterized by the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax). The following table summarizes these values for PEtOx and the other polymers, as determined by TGA under a nitrogen atmosphere. It is important to note that these values can be influenced by experimental conditions such as heating rate and the molecular weight of the polymer.

PolymerOnset Decomposition Temp. (Tonset, °C)Temp. of Max. Weight Loss (Tmax, °C)Heating Rate (°C/min)Atmosphere
PEtOx ~300[1]>300[2]10Nitrogen
PEG Not explicitly statedNot explicitly stated--
PLA 259 - 311[3][4]345 - 396.7[5][6]10 - 20Nitrogen
PCL ~360[7]Not explicitly stated10Nitrogen
Polystyrene (PS) 274 - 375[8][9]~4005 - 25Nitrogen

Note: The data presented is compiled from various sources and the experimental conditions may vary. Direct comparison is best made when data is generated under identical TGA conditions.

Experimental Protocols: Thermogravimetric Analysis (TGA)

The data presented in this guide was obtained using thermogravimetric analysis (TGA). The following is a detailed methodology for a typical TGA experiment to determine the thermal stability of a polymer.

Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum weight loss (Tmax) of a polymer sample.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample pans (e.g., aluminum, platinum)

  • Gas supply (high purity nitrogen)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Collection: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • The TGA thermogram (weight % vs. temperature) is plotted.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition step.

    • The derivative of the TGA curve (DTG curve) is plotted, showing the rate of weight loss as a function of temperature.

    • The temperature of maximum weight loss (Tmax) is identified as the peak temperature in the DTG curve.

Mandatory Visualization: TGA Experimental Workflow

The following diagram illustrates the general workflow of a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample Polymer Sample Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan Load Load Pan into TGA Pan->Load Purge Purge with Nitrogen Load->Purge Heat Heat at Constant Rate Purge->Heat Record Record Weight vs. Temp Heat->Record Plot Plot TGA & DTG Curves Record->Plot Determine Determine Tonset & Tmax Plot->Determine

Caption: General workflow for thermogravimetric analysis (TGA).

References

PEtOx: A Hydrophilic Alternative in the Polyamide Family for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continually seeking biocompatible polymers with tunable properties for innovative therapeutic delivery systems. Poly(2-ethyl-2-oxazoline) (PEtOx), a synthetic polymer with a polyamide structure, has emerged as a compelling alternative to established polymers like polyethylene glycol (PEG), offering excellent hydrophilicity, biocompatibility, and unique thermoresponsive properties. This guide provides an in-depth comparison of the hydrophilicity of PEtOx against other common polyamides, supported by experimental data and detailed methodologies, to inform material selection in pharmaceutical research.

The hydrophilicity of a polymer is a critical factor in its biomedical applications, influencing its solubility in aqueous environments, interaction with biological components, and its performance as a drug carrier. PEtOx's notable water solubility is attributed to the tertiary amide groups in its backbone, which readily form hydrogen bonds with water molecules.[1][2] This characteristic is crucial for developing "stealth" drug delivery systems that can evade the body's immune system.[1][2]

Comparative Analysis of Hydrophilicity: PEtOx vs. Polyamides

The hydrophilicity of a polymer surface is commonly quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface, signifying greater wettability. The data presented in Table 1 summarizes the water contact angles for PEtOx and a range of conventional polyamides (nylons).

PolymerWater Contact Angle (θ)Reference
Poly(this compound) (PEtOx)~30° (plasma-polymerized coating)[3]
Nylon 662.6°[4]
Nylon 6,668.3°[4]
Nylon 7,770°[4]
Nylon 1182°[4]
Nylon 1272.4°[4]

As the data indicates, PEtOx exhibits a significantly lower water contact angle compared to a variety of common polyamides. This suggests a higher degree of surface hydrophilicity for PEtOx. It is important to note that the value for PEtOx is for a plasma-polymerized coating, which may differ from the bulk material. However, the general trend of PEtOx being more hydrophilic than traditional polyamides is well-supported in the literature.[1][2] The hydrophilicity of aliphatic polyamides is inversely related to the density of amide groups in the polymer chain; a higher amide content leads to a lower water contact angle.[5][6]

Experimental Protocols

Synthesis of Poly(this compound) (PEtOx)

PEtOx is typically synthesized via living cationic ring-opening polymerization (CROP) of this compound monomers. This method allows for precise control over the polymer's molecular weight and architecture.

Materials:

  • This compound (monomer)

  • Initiator (e.g., methyl tosylate)

  • Acetonitrile (solvent)

  • Terminating agent (e.g., water or sodium azide)

Procedure:

  • The monomer and initiator are dissolved in acetonitrile in a sealed reaction vessel under an inert atmosphere.

  • The reaction mixture is heated to a specific temperature (e.g., 80°C) to initiate polymerization.

  • The polymerization proceeds for a predetermined time to achieve the desired molecular weight.

  • The living polymer chains are terminated by the addition of a terminating agent.

  • The resulting PEtOx polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.[7][8]

Water Contact Angle Measurement

The sessile drop method is a standard technique for determining the water contact angle of a polymer surface, as outlined in ASTM D5946.[9]

Apparatus:

  • Contact angle goniometer with a light source and camera

  • Syringe with a fine needle for dispensing water droplets

  • Sample stage

Procedure:

  • A sample of the polymer film is placed on the sample stage.

  • A small droplet of deionized water (typically a few microliters) is carefully dispensed onto the surface of the polymer film.

  • An image of the droplet on the surface is captured by the camera.

  • Software is used to analyze the image and measure the angle formed at the interface of the water droplet, the polymer surface, and the surrounding air.

  • Multiple measurements are taken at different locations on the sample surface to ensure accuracy and reproducibility.[9][10][11]

PEtOx in Drug Delivery: A Workflow

The exceptional hydrophilicity and biocompatibility of PEtOx make it an ideal candidate for various drug delivery applications.[12][13] A generalized workflow for the development of a PEtOx-based drug delivery system is illustrated in the following diagram.

PEtOx_Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Drug Formulation cluster_delivery Drug Delivery & Release Monomer This compound Monomer CROP Cationic Ring-Opening Polymerization (CROP) Monomer->CROP Initiator Initiator Initiator->CROP PEtOx PEtOx Polymer CROP->PEtOx Characterization Characterization (NMR, SEC, etc.) PEtOx->Characterization SelfAssembly Self-Assembly (e.g., Micellization) PEtOx->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly DrugLoaded Drug-Loaded PEtOx Nanoparticles SelfAssembly->DrugLoaded Administration Administration (e.g., Intravenous) DrugLoaded->Administration Targeting Passive or Active Targeting to Diseased Tissue Administration->Targeting Release Drug Release (e.g., pH- or Temperature-triggered) Targeting->Release

Caption: Workflow for PEtOx-based drug delivery.

This workflow highlights the key stages, from the controlled synthesis of the PEtOx polymer to its formulation with a therapeutic agent and subsequent administration and targeted drug release. The versatility of PEtOx allows for the creation of various nanostructures, such as micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[14]

References

A Comparative Guide to the Hemocompatibility of Poly(2-ethyl-2-oxazoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced biomaterials and drug delivery systems, the interaction of synthetic polymers with blood components is a critical determinant of clinical success. Poly(2-ethyl-2-oxazoline) (PEtOx), a member of the poly(2-oxazoline) (POx) family, has emerged as a promising alternative to the widely used poly(ethylene glycol) (PEG) due to its "stealth" properties, biocompatibility, and tunable characteristics. This guide provides an objective comparison of the hemocompatibility of PEtOx with other key polymers, supported by experimental data and detailed methodologies.

Executive Summary

Poly(this compound) generally exhibits excellent hemocompatibility, characterized by low hemolytic activity, minimal impact on coagulation pathways, reduced platelet adhesion, and low to negligible activation of the complement system. When compared to alternatives such as polyethylene glycol (PEG) and zwitterionic polymers like poly(sulfobetaine methacrylate) (PSBMA) and poly(carboxybetaine methacrylate) (PCBMA), PEtOx demonstrates a comparable or, in some aspects, superior profile, making it a strong candidate for various biomedical applications where blood contact is anticipated.

Comparative Data on Hemocompatibility

The following tables summarize quantitative data from various in vitro studies, offering a comparative overview of the hemocompatibility of PEtOx, PEG, and zwitterionic polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Polymer Hemolysis (%) Concentration/Conditions Reference
PEtOx-b-PDLLA < 0.3%Not specified[1]
Zwitterionic POx (PEtOx control) < 2%1, 5, and 10 g/L[1]
PEGylated graphene oxide < 5%up to 50 µg/mL
PSBMA-coated PU < 5%Not specified

Table 1: Hemolysis. The percentage of red blood cell lysis upon exposure to the polymer. A hemolysis rate below 5% is generally considered acceptable for biomaterials.

Polymer aPTT (seconds) PT (seconds) Concentration/Conditions Reference
Zwitterionic POx (PEtOx control) AffectedNot clinically relevant change1, 5, and 10 g/L[1]
PEGylated graphene oxide ImpairedNot impairedNot specified

Table 2: Coagulation. Activated partial thromboplastin time (aPTT) and prothrombin time (PT) are measures of the intrinsic/common and extrinsic/common coagulation pathways, respectively.

Polymer Platelet Adhesion Concentration/Conditions Reference
Zwitterionic POx (PEtOx control) No effect on P-selectin expression1, 5, and 10 g/L[1]
PSBMA-coated PU 0.54 x 10⁴ platelets/mm²Not specified

Table 3: Platelet Adhesion. Quantification of platelet attachment to the polymer surface, an indicator of thrombogenicity.

Polymer Complement Activation (C3a/C5a levels) Concentration/Conditions Reference
Zwitterionic POx (PEtOx control) No activation observed (C3a levels)1, 5, and 10 g/L[1]
PMeOx, PEtOx, PBuOx block copolymers Complement activation observed by ELISA (C3a-desArg)Not specified[2]

Table 4: Complement Activation. Measurement of complement system activation, which can trigger inflammatory responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of hemocompatibility studies. Below are generalized protocols for the key experiments cited in this guide.

Hemolysis Assay (Adapted from ASTM F756)
  • Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Material Incubation: The test polymer (at various concentrations) is incubated with diluted blood in a static or dynamic system at 37°C for a defined period (e.g., 3 hours). Positive (e.g., Triton X-100) and negative (e.g., saline) controls are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Quantification: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Coagulation Assays (aPTT and PT)
  • Plasma Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.

  • aPTT Assay: PPP is incubated with the test polymer and an activator of the intrinsic pathway (e.g., silica, kaolin). Calcium chloride is then added to initiate coagulation, and the time to clot formation is measured.

  • PT Assay: PPP is incubated with the test polymer and tissue factor (thromboplastin), an activator of the extrinsic pathway. Calcium chloride is added, and the time to clot formation is measured.

  • Analysis: The clotting times of the polymer-treated samples are compared to those of control plasma.

Platelet Adhesion Assay
  • Surface Preparation: The test polymer is coated onto a suitable substrate (e.g., glass coverslips, microplate wells).

  • Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging whole blood at a lower speed than for PPP.

  • Incubation: The polymer-coated surfaces are incubated with PRP at 37°C.

  • Washing and Fixation: Non-adherent platelets are removed by gentle washing. Adherent platelets are then fixed (e.g., with glutaraldehyde).

  • Quantification: The number of adherent platelets is quantified using methods such as scanning electron microscopy (SEM), fluorescence microscopy (after staining with a fluorescent dye like Calcein-AM), or by measuring the activity of a platelet-specific enzyme (e.g., acid phosphatase).

Complement Activation Assay (ELISA)
  • Serum Incubation: The test polymer is incubated with human serum at 37°C for a specified time.

  • Sample Collection: At different time points, aliquots of the serum are collected.

  • ELISA: The levels of complement activation markers, such as C3a and C5a, in the serum samples are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The concentration of complement fragments in the polymer-treated serum is compared to that in control serum.

Visualizing Hemocompatibility Pathways and Workflows

To better understand the complex interactions between polymers and blood, the following diagrams illustrate key biological pathways and a typical experimental workflow for hemocompatibility assessment.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa Tissue_Factor Tissue_Factor VII VII Tissue_Factor->VII VIIa VIIa VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va XIII XIII Thrombin->XIII Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa XIIIa XIIIa XIII->XIIIa

Coagulation Cascade

Complement_Activation cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1 C1 Antigen-Antibody Complex->C1 C4 C4 C1->C4 C2 C2 C4->C2 C4->C2 C3 Convertase (C4b2a) C3 Convertase (C4b2a) C2->C3 Convertase (C4b2a) C2->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 Inflammation C3 Convertase (C4b2a)->C3 Opsonization Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs MASPs->C4 Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3 Convertase (C3bBb) C3 Convertase (C3bBb) Spontaneous C3 Hydrolysis->C3 Convertase (C3bBb) C3 Convertase (C3bBb)->C3 C3 Convertase (C3bBb)->C3 C3a C3a C3->C3a Inflammation C3->C3a C3b C3b C3->C3b Opsonization C3->C3b C5 Convertase C5 Convertase C3b->C5 Convertase Inflammation C5 C5 C5 Convertase->C5 Inflammation C5 Convertase->C5 C5a C5a C5->C5a Inflammation C5b C5b C5->C5b C6 C6 C5b->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C9->Membrane Attack Complex (MAC)

Complement Activation Pathways

Hemocompatibility_Workflow Start Polymer Synthesis and Characterization Blood_Collection Fresh Human/Animal Blood Collection Start->Blood_Collection Hemolysis Hemolysis Assay (ASTM F756) Blood_Collection->Hemolysis Coagulation Coagulation Assays (aPTT, PT) Blood_Collection->Coagulation Platelet Platelet Adhesion Assay Blood_Collection->Platelet Complement Complement Activation Assay (ELISA) Blood_Collection->Complement Data_Analysis Data Analysis and Comparison Hemolysis->Data_Analysis Coagulation->Data_Analysis Platelet->Data_Analysis Complement->Data_Analysis Conclusion Hemocompatibility Assessment Data_Analysis->Conclusion

Experimental Workflow

Conclusion

The available evidence strongly suggests that poly(this compound) is a highly hemocompatible polymer, making it a viable and attractive alternative to PEG for a wide range of biomedical applications. Its low hemolytic activity, minimal interference with coagulation, and reduced interaction with platelets and the complement system underscore its potential for use in drug delivery, medical device coatings, and other blood-contacting scenarios. While direct comparative data with zwitterionic polymers is still emerging, the initial findings for both classes of materials are promising. Further standardized, head-to-head comparative studies are warranted to definitively establish the relative hemocompatibility of these advanced polymers and guide their optimal application in next-generation medical technologies.

References

PEtOx-Coated Nanoparticles: A Superior Alternative to PEG for Enhanced Stealth Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective drug delivery systems, nanoparticles with "stealth" properties that can evade the body's immune system are paramount. For decades, poly(ethylene glycol) (PEG) has been the gold standard for creating these long-circulating nanocarriers. However, emerging evidence highlights the potential of poly(2-ethyl-2-oxazoline) (PEtOx) as a superior alternative, offering enhanced stealth characteristics and overcoming some of the limitations associated with PEGylation. This guide provides an objective comparison of the performance of PEtOx-coated nanoparticles against their PEG-coated counterparts, supported by experimental data and detailed methodologies.

Key Performance Metrics: PEtOx vs. PEG

The "stealth" nature of a nanoparticle is primarily determined by its ability to minimize protein adsorption and subsequent uptake by macrophages of the mononuclear phagocyte system (MPS), leading to a longer circulation half-life in the bloodstream.

Protein Adsorption

The initial step leading to nanoparticle clearance is the adsorption of blood proteins, a process known as opsonization. This protein corona marks the nanoparticle for recognition and elimination by immune cells. Studies have shown that both PEtOx and PEG coatings are effective in reducing protein adsorption compared to uncoated nanoparticles. While direct quantitative comparisons in identical nanoparticle systems are still emerging, the consensus in the scientific literature is that PEtOx provides a highly effective barrier to protein adsorption, comparable to, and in some cases potentially better than, PEG.[1] This is attributed to the formation of a dense, hydrophilic polymer brush on the nanoparticle surface that sterically hinders the approach of proteins.

Macrophage Uptake

Reduced opsonization directly translates to decreased uptake by macrophages, the primary cell type responsible for clearing foreign particles from circulation. In this critical aspect, PEtOx has demonstrated a significant advantage over PEG.

A comparative study using tobacco mosaic virus (TMV) nanoparticles coated with either poly(2-methyl-2-oxazoline) (PMeOx, a close analogue of PEtOx) or PEG revealed substantially lower uptake of the POxylated nanoparticles by RAW264.7 macrophage cells.[2] After 6 hours of incubation, only 40% of cells had taken up TMV-PMeOx (5 kDa) compared to approximately 80% for TMV-PEG.[2] This suggests that POxylation provides a more effective "stealth" shield against macrophage recognition.

ParameterPEtOx/PMeOx-Coated NanoparticlesPEG-Coated NanoparticlesUncoated Nanoparticles
Macrophage Uptake (% Positive Cells after 6h) ~40% (PMeOx 5 kDa)[2]~80%[2]High (Varies by nanoparticle type)
Mean Fluorescence Intensity (Arbitrary Units after 6h) Lower[2]Higher[2]Highest

Table 1: Comparison of Macrophage Uptake of Polymer-Coated Nanoparticles.

In Vivo Circulation Half-Life

The ultimate measure of a nanoparticle's stealth properties is its circulation half-life in the bloodstream. A longer half-life allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

While PEGylation is well-known to significantly extend circulation time compared to uncoated nanoparticles, studies directly comparing PEtOx and PEG have shown comparable, and in some contexts, potentially advantageous pharmacokinetics for PEtOx. For instance, a study on lipid nanoparticles (LNPs) found that those formulated with PEtOx-lipids exhibited reduced clearance from the bloodstream compared to their PEG-lipid counterparts.[3][4] Another study using TMV nanoparticles reported similar slow-phase plasma residence times for both PMeOx- and PEG-coated particles.[2]

ParameterPEtOx/PMeOx-Coated NanoparticlesPEG-Coated Nanoparticles
Blood Circulation Half-Life (t½) Comparable to PEGylated nanoparticles[2]Significantly longer than uncoated nanoparticles
Clearance from Bloodstream Reduced clearance observed in some studies[3][4]Reduced clearance compared to uncoated nanoparticles

Table 2: Comparison of In Vivo Circulation of Polymer-Coated Nanoparticles.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Protein Adsorption Assay (Bicinchoninic Acid - BCA Assay)

This protocol quantifies the total amount of protein adsorbed onto the surface of nanoparticles.

  • Nanoparticle Incubation: Incubate a known concentration of nanoparticles (e.g., 1 mg/mL) in a relevant biological fluid (e.g., fetal bovine serum or human plasma) for a specified time (e.g., 1 hour) at 37°C with gentle shaking.

  • Separation of Nanoparticles: Pellet the nanoparticles by centrifugation at a speed sufficient to sediment the nanoparticles but not unbound proteins (e.g., 14,000 x g for 30 minutes). Carefully remove the supernatant containing unbound proteins.

  • Washing: Resuspend the nanoparticle pellet in a buffer solution (e.g., phosphate-buffered saline - PBS) and repeat the centrifugation step. Perform this washing step at least twice to remove loosely bound proteins.

  • Protein Elution: Resuspend the final nanoparticle pellet in a solution containing a surfactant (e.g., 1% sodium dodecyl sulfate - SDS) to elute the adsorbed proteins.

  • Quantification with BCA Assay:

    • Prepare a set of protein standards of known concentrations (e.g., bovine serum albumin - BSA).

    • Mix the BCA working reagent (a mixture of BCA reagent A and B) according to the manufacturer's instructions.

    • Add the BCA working reagent to the protein standards and the nanoparticle eluate in a 96-well plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve from the absorbance values of the BSA standards and use it to determine the protein concentration in the nanoparticle samples.

G cluster_0 Sample Preparation cluster_1 Separation & Washing cluster_2 Quantification NP Nanoparticles Incubate Incubate (37°C) NP->Incubate Serum Serum/Plasma Serum->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Wash Wash (x2) Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Elute Elute Proteins Centrifuge2->Elute BCA BCA Assay Elute->BCA Read Read Absorbance BCA->Read

Protein Adsorption Assay Workflow
Macrophage Uptake Assay (Flow Cytometry)

This protocol quantifies the internalization of fluorescently labeled nanoparticles by macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW264.7) in appropriate culture medium until they reach a suitable confluency.

  • Nanoparticle Labeling: Label the nanoparticles with a fluorescent dye (e.g., FITC or a cyanine dye) according to established protocols.

  • Incubation: Add the fluorescently labeled nanoparticles at a specific concentration to the macrophage cell culture and incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, gently wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution or gentle scraping.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cell suspension using a flow cytometer.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Measure the fluorescence intensity of the cells in the appropriate channel.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate with the extent of nanoparticle uptake.

G cluster_0 Cell & Nanoparticle Preparation cluster_1 Uptake Experiment cluster_2 Analysis Cells Macrophage Culture Incubate Incubate (37°C) Cells->Incubate Fluo_NP Fluorescent Nanoparticles Fluo_NP->Incubate Wash Wash Cells Incubate->Wash Detach Detach Cells Wash->Detach FACS Flow Cytometry Detach->FACS Analyze Quantify Uptake FACS->Analyze

Macrophage Uptake Assay Workflow
In Vivo Biodistribution Study

This protocol determines the organ and tissue distribution of nanoparticles after systemic administration in an animal model.

  • Animal Model: Use an appropriate animal model, such as mice or rats.

  • Nanoparticle Administration: Administer the nanoparticles (often radiolabeled or containing a quantifiable element like gold or iron) to the animals via intravenous injection.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a group of animals.

  • Organ and Tissue Collection: Collect blood, major organs (liver, spleen, kidneys, lungs, heart), and the tumor (if applicable).

  • Sample Preparation: Weigh each organ and tissue sample.

  • Quantification:

    • For radiolabeled nanoparticles: Measure the radioactivity in each sample using a gamma counter.

    • For nanoparticles containing a specific element: Digest the tissue samples in acid and quantify the elemental concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile. The concentration of nanoparticles in the blood over time can be used to calculate the circulation half-life.

G NP_Admin Nanoparticle Administration (i.v.) Time_Points Euthanasia at Time Points NP_Admin->Time_Points Organ_Collection Organ & Tissue Collection Time_Points->Organ_Collection Quantification Quantification (e.g., ICP-MS) Organ_Collection->Quantification Analysis Data Analysis (%ID/g, Half-life) Quantification->Analysis

In Vivo Biodistribution Workflow

Conclusion

The available evidence strongly suggests that PEtOx is a highly promising alternative to PEG for creating stealth nanoparticles. PEtOx-coated nanoparticles have demonstrated a significant reduction in macrophage uptake compared to their PEGylated counterparts, a key indicator of enhanced stealth properties. While circulation half-lives appear comparable, the superior evasion of the mononuclear phagocyte system by PEtOx-coated nanoparticles may offer a distinct advantage in achieving higher bioavailability at the target site. As research in this area continues to grow, PEtOx is poised to become a leading polymer for the next generation of advanced drug delivery systems. Researchers and drug development professionals are encouraged to consider PEtOx as a viable and potentially superior alternative to PEG for their nanoparticle formulations.

References

A Comparative Analysis of Drug Release Profiles from PEtOx and PEG Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the drug release profiles of two leading polymer-based drug carriers: Poly(2-ethyl-2-oxazoline) (PEtOx) and Poly(ethylene glycol) (PEG). This document is intended to assist researchers in selecting the appropriate carrier for their specific drug delivery applications by presenting objective experimental data, detailed methodologies, and visual representations of experimental workflows.

Executive Summary

The choice of a polymeric carrier is a critical determinant of a drug delivery system's efficacy, influencing its pharmacokinetic profile, bioavailability, and therapeutic outcome. Both PEtOx and PEG are widely utilized biocompatible polymers for creating nanoparticles, micelles, and hydrogels for controlled drug release. This guide highlights the key differences in their drug release characteristics based on available experimental data. While a direct head-to-head comparison under identical conditions is limited in the current literature, this analysis synthesizes data from various studies to provide a comprehensive overview.

In general, PEG-based carriers, particularly when combined with hydrophobic polymers like poly(lactic acid) (PLA), tend to exhibit a more sustained release profile for hydrophobic drugs over extended periods.[1][2][3][4] PEtOx-based systems, especially in stimuli-responsive formulations, can be engineered for more rapid and triggered drug release in specific microenvironments, such as those with lower pH or higher reductive potential, which are characteristic of tumor tissues.[5][6]

Data Presentation: Quantitative Drug Release Profiles

The following tables summarize the cumulative drug release data from various studies on PEtOx and PEG-based drug carriers. It is important to note that the experimental conditions, drug loading, and specific polymer formulations vary between studies, which should be considered when making comparisons.

Table 1: Cumulative Drug Release from PEtOx-Based Carriers

DrugCarrier FormulationTime (h)Cumulative Release (%)Release Conditions
DoxorubicinPEtOz-PU(PTMCSS)-PEtOz Micelles4~79%Acetate Buffer (pH 5.0) + 10 mM DTT
DoxorubicinPEtOz-PU(PTMCSS)-PEtOz Micelles24~92%Acetate Buffer (pH 5.0) + 10 mM DTT
DoxorubicinPEtOz-b-PU(SS)-b-PEtOz Micelles4~38%PB (pH 7.4)
DoxorubicinPEtOz-b-PU(SS)-b-PEtOz Micelles24~52%PB (pH 7.4)
DoxorubicinPEtOz-b-PU(SS)-b-PEtOz Micelles4~49%Acetate Buffer (pH 5.0)
DoxorubicinPEtOz-b-PU(SS)-b-PEtOz Micelles24~78%Acetate Buffer (pH 5.0)
DoxorubicinPEtOz-b-PU(SS)-b-PEtOz Micelles4~62%PB (pH 7.4) + 10 mM DTT
DoxorubicinPEtOz-b-PU(SS)-b-PEtOz Micelles24~83%PB (pH 7.4) + 10 mM DTT

Data sourced from studies on stimuli-responsive PEtOx-based polyurethane micelles.[5][6]

Table 2: Cumulative Drug Release from PEG-Based Carriers

DrugCarrier FormulationTime (h)Cumulative Release (%)Release Conditions
DoxorubicinPLA-PEG-FA SPIONs (10:1 w/w)2~20%Not Specified
DoxorubicinPLA-PEG-FA SPIONs (10:1 w/w)120~90%Not Specified
DoxorubicinPLA-PEG-FA SPIONs (20:1 w/w)120~65%Not Specified
DoxorubicinPLA-PEG-FA SPIONs (50:1 w/w)120~68%Not Specified
DoxorubicinDOX-loaded PLA-PEG NPs (10:1 w/w)96~77%Not Specified
DoxorubicinDOX-loaded PLA-PEG NPs (5:1 w/w)96~63%Not Specified
DoxorubicinDOX-loaded PLA-PEG NPs (20:1 w/w)96~40%Not Specified
PaclitaxelTwo-layer AuNPs (TL/PC)336 (14 days)~22.3%Not Specified
PaclitaxelThree-layer AuNPs (TL/PC/HDL)336 (14 days)~100%Not Specified

Data sourced from studies on PEG-PLA nanoparticles and functionalized gold nanoparticles.[1][3][7]

Experimental Protocols

The following are detailed methodologies for common in vitro drug release studies cited in the literature for polymeric nanoparticles.

Dialysis Method

The dialysis method is a widely used technique to assess the in vitro drug release from nanoparticle formulations.[8][9] It relies on a semi-permeable membrane that allows the diffusion of the released drug into the release medium while retaining the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis bags or dialysis device (e.g., Slide-A-Lyzer™) with a specific molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4, or other buffers simulating specific biological environments)

  • Stirring plate and magnetic stir bar

  • Constant temperature incubator or water bath (37°C)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Membrane Preparation: Pre-soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions to remove any preservatives and ensure proper hydration.[9]

  • Sample Loading: Accurately measure a known volume of the drug-loaded nanoparticle suspension and load it into the dialysis bag/device.

  • Assembly: Securely seal the dialysis bag/device and immerse it in a known volume of the release medium in a beaker or flask. The volume of the release medium should be sufficient to maintain "sink conditions," where the concentration of the released drug remains low (typically less than 10-30% of its saturation solubility) to ensure that the release rate is not limited by drug solubility in the medium.

  • Incubation: Place the entire setup on a stirring plate inside an incubator or water bath set at 37°C. Gentle and constant stirring (e.g., 100 rpm) is crucial to ensure a uniform concentration gradient.[9]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium for analysis.

  • Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Sample and Separate Method

The sample and separate method involves dispersing the nanoparticles directly into the release medium and then physically separating the nanoparticles from the medium at each time point to quantify the released drug.[8][10]

Materials:

  • Drug-loaded nanoparticle suspension

  • Release medium

  • Vials or tubes for incubation

  • Shaking incubator or water bath (37°C)

  • Separation device (e.g., centrifuge and ultracentrifuge tubes, syringe filters with a pore size smaller than the nanoparticles)

  • Analytical instrument for drug quantification

Procedure:

  • Dispersion: Disperse a known amount of the drug-loaded nanoparticle formulation in a specified volume of the release medium in multiple vials or a single larger container.

  • Incubation: Place the vials or container in a shaking incubator or water bath at 37°C with constant agitation.

  • Sampling and Separation: At each designated time point, take a sample of the dispersion. Separate the nanoparticles from the release medium using one of the following techniques:

    • Centrifugation/Ultracentrifugation: Centrifuge the sample at a high speed to pellet the nanoparticles. The supernatant containing the released drug is then collected for analysis.

    • Syringe Filtration: Pass the sample through a syringe filter with a pore size that retains the nanoparticles while allowing the dissolved drug to pass through into the filtrate.

  • Drug Quantification: Analyze the concentration of the free drug in the collected supernatant or filtrate.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described in vitro drug release methods.

DrugReleaseWorkflow cluster_dialysis Dialysis Method cluster_sample_separate Sample and Separate Method D_Start Start: Drug-Loaded Nanoparticles D_Load Load into Dialysis Bag D_Start->D_Load D_Immerse Immerse in Release Medium D_Load->D_Immerse D_Incubate Incubate at 37°C with Stirring D_Immerse->D_Incubate D_Sample Sample Release Medium at Time Points D_Incubate->D_Sample D_Analyze Analyze Drug Concentration D_Sample->D_Analyze D_Analyze->D_Incubate Continue Incubation D_End End: Cumulative Release Profile D_Analyze->D_End SS_Start Start: Drug-Loaded Nanoparticles SS_Disperse Disperse in Release Medium SS_Start->SS_Disperse SS_Incubate Incubate at 37°C with Agitation SS_Disperse->SS_Incubate SS_Sample Take Aliquot of Dispersion SS_Incubate->SS_Sample SS_Separate Separate Nanoparticles (Centrifuge/Filter) SS_Sample->SS_Separate SS_Analyze Analyze Drug in Supernatant/Filtrate SS_Separate->SS_Analyze SS_Analyze->SS_Incubate Continue Incubation SS_End End: Cumulative Release Profile SS_Analyze->SS_End

Caption: Workflow for in vitro drug release studies.

LogicalRelationship Carrier Polymeric Carrier (PEtOx or PEG) Formulation Carrier Formulation (e.g., Nanoparticle, Micelle) Carrier->Formulation Release Drug Release Profile Formulation->Release Drug Drug Properties (e.g., Hydrophobicity) Drug->Formulation Conditions Release Conditions (pH, Temperature, etc.) Conditions->Release

Caption: Factors influencing drug release profiles.

References

Safety Operating Guide

Safe Disposal of 2-Ethyl-2-oxazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2-Ethyl-2-oxazoline (EtOx) are critical for ensuring laboratory safety and environmental protection. EtOx is a reactive monomer classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2][3] This guide provides detailed, step-by-step procedures for its safe management and disposal, tailored for research and drug development professionals.

I. Immediate Safety and Handling Protocols

Before handling this compound, ensure all safety measures are in place. Adherence to these protocols minimizes the risk of exposure and accidents.

A. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with EtOx.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection : Wear appropriate chemical-resistant gloves, such as polyethylene or neoprene, to prevent skin exposure.[1][4] A full-length, long-sleeved laboratory coat or a chemical-resistant apron is also required.[5]

  • Respiratory Protection : Handle EtOx in a well-ventilated area or a chemical fume hood to keep vapors low.[1][2] If engineering controls are insufficient to maintain non-irritating vapor levels, acid gas/organic vapor respirators are recommended.[1]

B. Safe Handling and Storage

Proper handling and storage are essential to prevent accidental ignition and reactions.

  • Ignition Sources : Keep EtOx away from heat, sparks, open flames, and hot surfaces.[2][4] Enforce a strict "No Smoking" policy in the handling area.[2][4]

  • Equipment : Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[1][2] Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

  • Storage Conditions : Store in a cool, dry, well-ventilated place, away from sources of ignition.[1][4] Keep containers tightly closed when not in use.[1][4] Store separately from incompatible materials such as strong acids, strong oxidizing agents, copper, and copper alloys.[1]

II. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

A. First Aid Measures

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Wash skin with soap and water for 15 minutes and remove contaminated clothing.[4] Seek medical attention, as severe irritation can develop if left on the skin.[1][4]

  • Inhalation : If adverse reactions occur, remove the individual from exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call poison control or seek immediate medical attention.[4]

B. Spill and Leak Cleanup

  • Eliminate Ignition Sources : Immediately remove all sources of ignition from the spill area.[1][4]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use spark-proof tools.[1][4] Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like sawdust. [1][4]

  • Collection : Carefully place the absorbed material into a designated chemical waste container.[1][4]

  • Disposal : Seal the waste container tightly and dispose of it in accordance with all federal, state, and local regulations.[1][4]

III. Disposal of this compound and Related Waste

Disposal must be conducted in a manner consistent with federal, state, and local regulations.[4] The primary recommended method of disposal for unusable this compound is incineration.[1][4]

A. Unused or Waste Monomer Disposal

  • Containerization : Place the waste this compound into a suitable, clearly labeled, and tightly sealed chemical waste container.

  • Labeling : Label the container clearly as "Hazardous Waste: this compound, Flammable, Corrosive" and include any other information required by your institution's environmental health and safety department.

  • Arrangement for Disposal : The waste must be disposed of through a licensed waste facility.[1][4] Contact your institution's safety officer to arrange for pickup and disposal.

B. Disposal of Poly(this compound) (PEtOx) Waste

While the polymer (PEtOx) is generally considered less hazardous than the monomer and is not classified as dangerous goods for transport, it must still be disposed of responsibly.[6]

  • Collection : Collect solid polymer waste in a designated, labeled container.

  • Environmental Precaution : Do not let the chemical enter drains or sewer systems.[6][7] Discharge into the environment must be avoided.[6]

  • Disposal Method : Arrange for disposal through your institution's waste management program. Controlled incineration is a potential disposal method for combustible packaging materials.[6]

C. Disposal of Contaminated Materials

  • Empty Containers : Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning.[6] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[6] If not thoroughly decontaminated, they must be treated as hazardous waste.

  • Contaminated PPE and Labware : Dispose of contaminated gloves, weigh boats, and other disposable materials in appropriately labeled hazardous waste containers.[5]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueReference(s)
Flash Point 29 °C / 84.2 °F (closed cup)[8]
Boiling Point 128.4 °C[8]
Melting Point -62 °C[8]
Density 0.982 g/mL at 25 °C[8]
Oral LD50 (Rat) 2700 mg/kg (female), 3660 mg/kg (male)[4]
NFPA 704 Rating Health: 3, Flammability: 3, Instability: 0[4]

Procedural Flow Diagrams

The following diagrams illustrate the required workflows for safely handling and disposing of this compound.

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Use Grounded Equipment & Non-Sparking Tools C->D E Transfer/Use EtOx D->E F Keep Container Tightly Closed E->F G Segregate Waste (Monomer, Polymer, Contaminated) F->G H Clean Work Area G->H I Wash Hands Thoroughly H->I

Diagram 1: General handling workflow for this compound.

G Diagram 2: this compound Disposal Workflow cluster_collection Waste Collection & Segregation cluster_spill In Case of Spill start Waste Generated (EtOx Monomer or Polymer) A Place in Appropriate Chemical Waste Container start->A S1 Remove Ignition Sources start->S1 Spill Occurs B Seal Container Tightly A->B C Label Clearly as Hazardous Waste B->C D Store in Designated Waste Accumulation Area C->D S2 Absorb with Inert Material (e.g., Vermiculite) S1->S2 S3 Collect in Waste Container S2->S3 S3->C E Arrange for Pickup by Licensed Waste Facility D->E F Final Disposal via Incineration E->F

Diagram 2: Step-by-step disposal and spill response workflow.

References

Personal protective equipment for handling 2-Ethyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical information for the handling and disposal of 2-Ethyl-2-oxazoline, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Immediate protection is paramount when handling this compound due to its classification as a flammable liquid that can cause severe skin burns and eye damage.[1][2] The following personal protective equipment is mandatory.

1.1. Glove Selection

While the Safety Data Sheet (SDS) for this compound recommends the use of polyethylene or neoprene gloves, it is crucial to note that specific breakthrough times for various glove materials have not been determined.[2] Therefore, a conservative approach to glove selection is necessary. The following table provides guidance on glove material suitability based on general resistance to corrosive and flammable substances.

Important: The information below is for guidance only. It is imperative to conduct a site-specific risk assessment and, whenever possible, test the chosen glove material against this compound under your specific operational conditions. Always inspect gloves for signs of degradation (swelling, discoloration, or softening) before and during use. If any degradation is observed, or if contamination occurs, replace gloves immediately.

Glove MaterialGeneral Performance RatingRecommendations and Considerations
Neoprene Good to Excellent Recommended in some Safety Data Sheets for this compound.[2] Generally offers good resistance to acids, bases, oils, and some solvents.[3] Provides good pliability and dexterity.
Butyl Rubber Good to Excellent Provides excellent resistance to a wide range of corrosive chemicals, including strong acids and bases.[4] May be a suitable alternative to neoprene.
Nitrile Rubber Fair to Good Offers good general chemical resistance and is a common choice for laboratory settings.[3] However, its performance against corrosive amines and flammable liquids can vary. Thicker nitrile gloves (e.g., >8 mil) are recommended over standard disposable gloves for extended use.
Polyethylene (PE) Fair to Good Mentioned as a suitable material in some SDSs.[2] Often used for disposable gloves and can provide a barrier against a range of chemicals for short-duration tasks. Laminated versions (e.g., Silver Shield®) offer broader protection.
Natural Rubber (Latex) Poor to Fair Generally not recommended for handling corrosive or flammable organic chemicals due to a higher risk of degradation and permeation.
Polyvinyl Chloride (PVC) Poor to Fair While offering good resistance to some acids and bases, PVC is not recommended for use with many organic solvents and flammable liquids.[3]

1.2. Eye and Face Protection

  • Chemical Safety Goggles: Must be worn at all times when handling this compound to protect against splashes.

  • Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when transferring large volumes or when there is a significant risk of splashing.

1.3. Protective Clothing

  • Laboratory Coat: A flame-resistant lab coat is recommended.

  • Chemical-Resistant Apron: An apron made of neoprene or butyl rubber should be worn over the lab coat.

  • Full-Body Protection: In situations with a high risk of exposure, such as a large-scale transfer, chemical-resistant coveralls may be necessary.

1.4. Respiratory Protection

  • Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Pre-Handling Preparations

  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Designate a Work Area: All handling of this compound must occur within a designated area, such as a chemical fume hood, to contain any potential spills or vapor release.

  • Assemble Materials: Ensure all necessary equipment (glassware, stir plates, etc.) is clean, dry, and in good condition. Use spark-proof tools and equipment where possible.

  • Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have appropriate spill control materials (e.g., absorbent pads, neutralizing agents for corrosive liquids) readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 1.

2.2. Handling Procedure

  • Grounding and Bonding: When transferring this compound from a metal container, ensure that the container and receiving vessel are properly grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.

  • Dispensing: Use a bottle carrier for transporting the chemical. When dispensing, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Never use an open flame.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.

2.3. Personal Hygiene

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Remove any contaminated clothing immediately and decontaminate it before reuse. Do not launder contaminated clothing with other items.

  • Do not eat, drink, or smoke in the laboratory.

Operational and Disposal Plans

A systematic approach to the storage and disposal of this compound and its associated waste is critical for safety and environmental compliance.

3.1. Storage

  • Store this compound in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.

  • Keep the container tightly closed.

  • Store in a flammable liquids storage cabinet.

  • Segregate from incompatible materials, including strong oxidizing agents and acids.

3.2. Spill Management

  • Evacuate: In the event of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

  • Dispose: Dispose of the spill cleanup materials as hazardous waste.

3.3. Disposal Plan

  • Waste Segregation:

    • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste container.

  • Container Management:

    • Use only approved hazardous waste containers.

    • Keep containers closed at all times, except when adding waste.

    • Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).

  • Final Disposal:

    • This compound is not suitable for drain disposal.

    • The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[5]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Workflow Diagrams

The following diagrams illustrate key safety and logistical workflows for handling this compound.

PPE_Selection_Workflow start Start: Task involves This compound hazard_assessment Assess Hazards: - Flammable Liquid - Severe Skin/Eye Corrosive start->hazard_assessment ppe_required Minimum PPE Required hazard_assessment->ppe_required goggles Chemical Safety Goggles ppe_required->goggles Always face_shield Wear Face Shield (in addition to goggles) ppe_required->face_shield If splash risk lab_coat Flame-Resistant Lab Coat + Chemical Apron ppe_required->lab_coat Always glove_selection Select Chemical-Resistant Gloves ppe_required->glove_selection Always fume_hood Work in a Chemical Fume Hood goggles->fume_hood face_shield->fume_hood lab_coat->fume_hood breakthrough_data Specific breakthrough data available? glove_selection->breakthrough_data select_best_glove Select glove with >8 hours breakthrough time breakthrough_data->select_best_glove Yes no_data No specific data available breakthrough_data->no_data No select_best_glove->fume_hood sds_recommendation Use SDS recommendation (Neoprene or Butyl Rubber) and conduct site assessment no_data->sds_recommendation sds_recommendation->fume_hood end Proceed with work fume_hood->end

PPE Selection Workflow for this compound

Disposal_Workflow start Start: Waste Generation waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure or in solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, etc.) waste_type->solid_waste Solid liquid_container Collect in a designated, sealed, and labeled liquid hazardous waste container. liquid_waste->liquid_container solid_container Collect in a designated, lined, and labeled solid hazardous waste container. solid_waste->solid_container labeling_liquid Label: 'Hazardous Waste, This compound, Flammable, Corrosive' liquid_container->labeling_liquid labeling_solid Label: 'Hazardous Waste, Contaminated Debris, This compound, Flammable, Corrosive' solid_container->labeling_solid storage Store in designated satellite accumulation area away from incompatibles. labeling_liquid->storage labeling_solid->storage disposal_request Arrange for pickup by licensed hazardous waste disposal service. storage->disposal_request end End: Waste Manifested and Removed for Incineration disposal_request->end

Disposal Workflow for this compound Waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.